AT7867 dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3.2ClH/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16;;/h1-8,13-14,22H,9-12H2,(H,23,24);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUAUJBVBVIUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AT7867 Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AT7867 dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor targeting the AGC kinase family, with primary activity against Akt (also known as Protein Kinase B or PKB) and p70 S6 Kinase (p70S6K).[1][2][3] By inhibiting these key nodes in cellular signaling, AT7867 disrupts critical pathways involved in cell growth, proliferation, survival, and metabolism. This technical guide provides an in-depth overview of the mechanism of action of AT7867, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
Core Mechanism of Action
AT7867 exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of its target proteins.[1][3] This action prevents the phosphorylation of downstream substrates, effectively blocking the propagation of signals that are crucial for numerous cellular functions. The primary targets of AT7867 are the three isoforms of Akt (Akt1, Akt2, and Akt3) and p70S6K.[1][2][3] It also demonstrates potent inhibition of Protein Kinase A (PKA), another member of the AGC kinase family.[1][2][3] The inhibition of Akt2 by AT7867 has been shown to be ATP-competitive with a Ki of 18nM.[1][3]
The Akt signaling pathway is a central regulator of diverse cellular processes, and its hyperactivation is a common feature in many human cancers. By inhibiting Akt, AT7867 effectively curtails downstream signaling events that promote cell survival and proliferation. A key downstream effector of Akt is Glycogen Synthase Kinase 3β (GSK3β), whose phosphorylation by Akt is inhibited by AT7867.[1] Furthermore, AT7867's inhibition of p70S6K, a key regulator of protein synthesis, leads to reduced phosphorylation of the S6 ribosomal protein (S6RP), further contributing to its anti-proliferative effects.[1]
Quantitative Data
The inhibitory activity of AT7867 has been quantified against several key kinases and in various cancer cell lines. This data is summarized in the tables below for ease of comparison.
Table 1: In Vitro Kinase Inhibitory Activity of AT7867
| Kinase | IC50 (nM) |
| Akt1 | 32[1][2][3] |
| Akt2 | 17[1][2][3] |
| Akt3 | 47[1][2][3] |
| p70S6K | 85[1][2][3] |
| PKA | 20[1][2][3] |
Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines
| Cell Line | Tumor Type | IC50 (µM) |
| MES-SA | Uterine Sarcoma | 0.9 - 0.94[1][3] |
| MDA-MB-468 | Breast Cancer | 2.26[3] |
| MCF-7 | Breast Cancer | 1.86[1][3] |
| HCT116 | Colon Cancer | 1.76[1][3] |
| HT29 | Colon Cancer | 3.0 - 3.04[1][3] |
| U87MG | Glioblastoma | 8.22[3] |
| PC-3 | Prostate Cancer | 10.37[1][3] |
| DU145 | Prostate Cancer | 11.86[3] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the core signaling pathway affected by AT7867 and the general workflows of key experimental procedures used to characterize its activity.
Caption: AT7867 inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Key experimental workflows for characterizing AT7867.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assays (Radiometric Filter Binding Format)
This protocol describes the general procedure for determining the in vitro inhibitory activity of AT7867 against specific kinases.
1. Reaction Setup:
-
Assay reactions are prepared in the presence of varying concentrations of AT7867.
-
For AKT2 , the reaction mixture contains AKT2 enzyme and 25µM AKTide-2T peptide substrate in a buffer of 20mM MOPS (pH 7.2), 25mM β-glycerophosphate, 5mM EDTA, 15mM MgCl₂, 1mM sodium orthovanadate, 1mM DTT, 10µg/ml BSA, and 30µM ATP (1.16Ci/mmol).[1]
-
For p70S6K , the reaction includes the p70S6K enzyme and a specific substrate in an appropriate buffer.
-
For PKA , the reaction mixture contains the PKA enzyme and a specific substrate.
2. Incubation:
-
The reaction mixtures are incubated for a specified period (e.g., 4 hours for AKT2) to allow for substrate phosphorylation.[1]
3. Stopping the Reaction:
-
The reaction is terminated by the addition of an excess of orthophosphoric acid.[1]
4. Measurement of Radioactivity:
-
The stopped reaction mixture is transferred to a Millipore MAPH filter plate and filtered.[1]
-
The filter plates are washed to remove unincorporated [γ-³²P]ATP.
-
Scintillant is added to the plates, and the radioactivity is measured using a scintillation counter (e.g., Packard TopCount).[1]
5. Data Analysis:
-
IC50 values are calculated from the dose-response curves using appropriate software such as GraphPad Prism.[1]
Alamar Blue Cell Proliferation Assay
This protocol outlines the method for assessing the anti-proliferative effects of AT7867 on cancer cell lines.
1. Cell Plating:
-
Cells are seeded in 96-well microplates at a density of 5,000 cells per well in medium supplemented with 10% FBS.[1]
-
The plates are incubated for 24 hours to allow for cell attachment.[1]
2. Compound Treatment:
-
Cells are treated with a range of concentrations of AT7867 or a vehicle control.
-
The incubation with the compound proceeds for 72 hours.[1]
3. Viability Measurement:
-
Alamar Blue solution is added to each well according to the manufacturer's instructions.[1]
-
The plates are incubated to allow for the conversion of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells.
4. Data Acquisition and Analysis:
-
The fluorescence is read using a microplate reader.
-
The IC50 value for each cell line is calculated using non-linear regression analysis with a sigmoidal dose-response equation in software like GraphPad Prism.[1]
Phospho-GSK3β (Serine 9) Cellular ELISA
This assay quantifies the inhibition of Akt activity in cells by measuring the phosphorylation of its direct substrate, GSK3β.
1. Cell Plating and Treatment:
-
Cells are plated in 96-well microplates at 16,000 cells per well and grown for 24 hours.[1]
-
The cells are then treated with AT7867 or a vehicle control for 1 hour.[1]
2. Fixation and Permeabilization:
-
The cells are fixed with a solution containing 3% paraformaldehyde, 0.25% glutaraldehyde, and 0.25% Triton-X100.[1]
3. Blocking and Antibody Incubation:
-
The wells are washed and then blocked with 5% milk in Tris-buffered saline with 0.1% Tween-20 (TBST).[1]
-
The plates are incubated overnight with a primary antibody specific for phospho-GSK3β (Serine 9).[1]
4. Secondary Antibody and Detection:
-
After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
A colorimetric substrate is then added, and the absorbance is measured to quantify the level of phosphorylated GSK3β.
5. Data Analysis:
-
IC50 values for the inhibition of GSK3β phosphorylation are determined from the dose-response curves.[1]
Western Blot Analysis for Phosphorylated Proteins
This protocol provides a general framework for detecting changes in the phosphorylation status of proteins in the Akt signaling pathway following treatment with AT7867.
1. Cell Lysis and Protein Extraction:
-
Treat cells with AT7867 for the desired time and at the desired concentration.
-
Place culture dishes on ice and wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the BCA assay.
3. Sample Preparation and Gel Electrophoresis:
-
Mix the protein lysate with an equal volume of 2x Laemmli sample buffer.
-
Denature the proteins by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-Akt Ser473, phospho-S6RP) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
6. Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
7. Stripping and Re-probing (for total protein):
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.
Conclusion
AT7867 dihydrochloride is a well-characterized inhibitor of the Akt/p70S6K signaling pathway. Its ATP-competitive mechanism of action leads to the potent and selective inhibition of key kinases that are frequently dysregulated in cancer. The comprehensive data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and investigating its therapeutic potential.
References
AT7867 Dihydrochloride: A Technical Guide to its Inhibition of the Akt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT7867 dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor targeting key nodes within the PI3K/Akt/mTOR signaling cascade. This guide provides a comprehensive technical overview of AT7867, detailing its mechanism of action, inhibitory profile, and its effects on downstream cellular processes. The information presented herein is intended to support researchers and drug development professionals in the evaluation and application of AT7867 as a tool for both basic research and therapeutic development.
Introduction to the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of fundamental cellular processes. These include cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a prime target for the development of novel anti-cancer therapeutics.[3][4]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn activate PI3K.[5][6] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting proteins containing pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[7]
Once recruited to the membrane, Akt is activated through a dual phosphorylation mechanism. Phosphoinositide-dependent kinase 1 (PDK1) phosphorylates Akt at threonine 308 (Thr308), leading to its partial activation.[7] Full activation is achieved through the phosphorylation of serine 473 (Ser473) by the mTOR complex 2 (mTORC2).[1][7] Activated Akt then proceeds to phosphorylate a multitude of downstream substrates, thereby regulating their activity and influencing cellular fate.[6][7]
AT7867 Dihydrochloride: Mechanism of Action
AT7867 is a potent, ATP-competitive inhibitor that targets multiple kinases within the AGC kinase family, with a primary focus on the Akt isoforms.[8][9] Its mechanism of action involves binding to the ATP-binding pocket of these kinases, thereby preventing the transfer of phosphate (B84403) from ATP to their respective substrates and inhibiting their catalytic activity.[9][10]
The primary targets of AT7867 are Akt1, Akt2, and Akt3.[8][9] In addition to its potent inhibition of the Akt isoforms, AT7867 also demonstrates significant activity against p70S6 Kinase (p70S6K) and Protein Kinase A (PKA), which are also members of the AGC kinase family.[8][9] The inhibition of p70S6K, a downstream effector of mTORC1, provides an additional layer of pathway suppression.[11]
Quantitative Data
The inhibitory activity of AT7867 has been characterized through various in vitro assays. The following tables summarize the key quantitative data for this compound.
| Target Kinase | IC50 (nM) | Reference(s) |
| Akt1 | 32 | [8][9][12] |
| Akt2 | 17 | [8][9][12] |
| Akt3 | 47 | [8][9][12] |
| p70S6K | 85 | [8][9][12] |
| PKA | 20 | [8][9][12] |
Table 1: In Vitro Kinase Inhibitory Activity of AT7867. This table presents the half-maximal inhibitory concentration (IC50) values of AT7867 against its primary kinase targets.
| Parameter | Value | Reference(s) |
| Ki (Akt2) | 18 nM | [9][10] |
Table 2: Inhibition Constant (Ki) of AT7867. This table shows the inhibition constant of AT7867 for Akt2, indicating its high binding affinity.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MES-SA | Uterine Sarcoma | 0.9 - 3 | [8][10] |
| MDA-MB-468 | Breast Cancer | 0.9 - 3 | [8][10] |
| MCF-7 | Breast Cancer | 0.9 - 3 | [8][10] |
| HCT116 | Colon Cancer | 0.9 - 3 | [8][10] |
| HT29 | Colon Cancer | 0.9 - 3 | [8][10] |
| PC-3 | Prostate Cancer | 10 - 12 | [8][10] |
| LNCaP | Prostate Cancer | 10 - 12 | [8][10] |
Table 3: In Vitro Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines. This table summarizes the IC50 values for AT7867-mediated growth inhibition in a panel of human cancer cell lines.
| Parameter | Route | Dose (mg/kg) | Observation | Reference(s) |
| Plasma Levels | Oral | 20 | Remained above 0.5 µM for at least 6 hours | [9][10] |
| Bioavailability | Oral | 20 | 44% | [9] |
Table 4: In Vivo Pharmacokinetic Parameters of AT7867 in Mice. This table highlights key pharmacokinetic properties of AT7867 following oral administration in mice.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Akt signaling pathway with the points of inhibition by AT7867 and a typical experimental workflow for characterizing this inhibitor.
Experimental Protocols
This section provides standardized methodologies for key experiments used to characterize the activity of AT7867.
In Vitro Kinase Assay
Objective: To determine the IC50 and Ki values of AT7867 against target kinases (e.g., Akt1, Akt2, Akt3).
Materials:
-
Recombinant active kinase (e.g., Akt1, Akt2, Akt3)
-
Kinase-specific peptide substrate
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays)
-
This compound
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
96-well plates
-
Phosphocellulose paper or other capture method for radioactive assays
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of AT7867 in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, peptide substrate, and AT7867 (or vehicle control) in kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify substrate phosphorylation. For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, use a specific antibody to detect the phosphorylated substrate via ELISA or a luminescence-based ADP detection method.
-
Calculate the percentage of kinase inhibition for each AT7867 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the Ki value, perform the kinase assay with varying concentrations of both ATP and AT7867 and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., Cheng-Prusoff equation for competitive inhibition).[9][10]
Cell Proliferation (MTT) Assay
Objective: To determine the IC50 of AT7867 for inhibiting the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of AT7867 in complete culture medium.
-
Remove the existing medium from the wells and replace it with medium containing various concentrations of AT7867 or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3][8][13]
Western Blot Analysis for Phosphorylated Proteins
Objective: To assess the effect of AT7867 on the phosphorylation status of Akt and its downstream targets (e.g., GSK3β).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of AT7867 or vehicle control for a specified time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[11][14][15]
Conclusion
This compound is a well-characterized, potent inhibitor of the Akt signaling pathway with demonstrated activity in both in vitro and in vivo models of cancer. Its ability to target multiple key kinases in this critical pathway makes it a valuable tool for investigating the role of Akt signaling in various biological processes and a promising candidate for further therapeutic development. The data and protocols presented in this guide are intended to facilitate its effective use in the scientific community.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. abmole.com [abmole.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
AT7867 Dihydrochloride: A Technical Guide to p70S6K and PKA Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor targeting the AGC kinase family, with primary activity against Protein Kinase B (Akt), p70 S6 Kinase (p70S6K), and Protein Kinase A (PKA).[1][2] Developed through fragment-based lead discovery and structure-based drug design, AT7867 has demonstrated significant potential in preclinical cancer research.[3] Its mechanism of action involves the suppression of crucial cellular signaling pathways that govern cell growth, proliferation, and survival.[3][4] This technical guide provides an in-depth overview of AT7867's inhibitory profile against p70S6K and PKA, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
In Vitro Kinase Inhibitory Activity of AT7867
The inhibitory potency of AT7867 has been quantified against several key kinases in the AGC family using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) | Reference |
| Akt1 | 32 | [1][2] |
| Akt2 | 17 | [1][2] |
| Akt3 | 47 | [1][2] |
| p70S6K | 85 | [1][2] |
| PKA | 20 | [1][2] |
Cellular Proliferation Inhibition by AT7867
AT7867 has been shown to inhibit the proliferation of various human cancer cell lines. The IC50 values for cell growth inhibition after 72 hours of treatment are presented below.
| Cell Line | Tumor Type | IC50 (µM) | Reference |
| MES-SA | Uterine Sarcoma | 0.94 | [2] |
| MDA-MB-468 | Breast Cancer | 2.26 | [2] |
| MCF-7 | Breast Cancer | 1.86 | [2] |
| HCT116 | Colon Cancer | 1.76 | [2] |
| HT29 | Colon Cancer | 3.04 | [2] |
| U87MG | Glioblastoma | 8.22 | [2] |
| PC-3 | Prostate Cancer | 10.37 | [2] |
| DU145 | Prostate Cancer | 11.86 | [2] |
Signaling Pathways
The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway, highlighting the points of inhibition by AT7867 on p70S6K and its broader impact on the AGC kinase family, including PKA.
Caption: AT7867 inhibits key nodes in the PI3K/Akt/mTOR and PKA signaling pathways.
Experimental Protocols
In Vitro Kinase Assay (Radiometric Filter Binding Format)
This protocol is adapted from Grimshaw et al., 2010 and is suitable for determining the IC50 values of AT7867 against p70S6K and PKA.[5]
Materials:
-
AT7867 dihydrochloride
-
Recombinant human p70S6K and PKA enzymes
-
Peptide substrate (e.g., Kemptide for PKA)
-
Kinase assay buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl₂, 1 mM sodium orthovanadate, 1 mM DTT, 10 µg/ml BSA)
-
[γ-³²P]ATP
-
Filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of AT7867 in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and AT7867 dilution to the kinase assay buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto filter mats.
-
Wash the filter mats extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of p-p70S6K (Thr389)
This protocol outlines the procedure to assess the effect of AT7867 on the phosphorylation of p70S6K in cultured cells.
Materials:
-
Human cancer cell line (e.g., U87MG)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Detection Reagents
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of AT7867 or DMSO (vehicle control) for the desired time (e.g., 1-24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p70S6K (Thr389) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using ECL detection reagents.
-
Strip the membrane and re-probe for total p70S6K and GAPDH to ensure equal loading.
Cell Viability Assay (AlamarBlue Assay)
This protocol, based on methods described by Grimshaw et al. (2010), measures the metabolic activity of cells as an indicator of cell viability.[5]
Materials:
-
Human cancer cell line (e.g., U87MG)
-
Complete cell culture medium
-
This compound
-
AlamarBlue reagent
-
96-well microplates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.
-
Treat the cells with a range of concentrations of AT7867 for 72 hours.
-
Add AlamarBlue reagent to each well and incubate for 4-6 hours at 37°C.
-
Measure the fluorescence or absorbance of the wells using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells and plot the data to determine the IC50 value.
Experimental Workflow Visualization
The following diagram provides a logical workflow for evaluating the inhibitory effects of AT7867.
Caption: A typical experimental workflow for characterizing the activity of AT7867.
Conclusion
This compound is a valuable research tool for investigating cellular signaling pathways dependent on Akt, p70S6K, and PKA. Its potent and selective inhibitory profile makes it a suitable candidate for preclinical studies in various cancer models. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers aiming to utilize AT7867 in their studies. Further investigation into the broader kinome selectivity and in vivo efficacy of AT7867 will continue to elucidate its full therapeutic potential.
References
- 1. Kinase inhibitor pathways - HMS LINCS Project [lincs.hms.harvard.edu]
- 2. Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crossfire-oncology.com [crossfire-oncology.com]
- 4. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT7867 | S6 Kinase | PKA | Akt | TargetMol [targetmol.com]
AT7867 Dihydrochloride: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT7867 dihydrochloride (B599025) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor targeting the AGC kinase family, with primary activity against Akt (also known as protein kinase B or PKB), p70 S6 kinase (p70S6K), and protein kinase A (PKA).[1][2] By inhibiting these crucial nodes in cellular signaling, AT7867 disrupts pathways integral to cell survival, proliferation, and metabolism, leading to the induction of apoptosis and inhibition of tumor growth.[1][3] This technical guide provides an in-depth overview of the downstream signaling effects of AT7867, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways to support further research and drug development efforts.
Core Mechanism of Action
AT7867 exerts its biological effects through the competitive inhibition of ATP at the catalytic sites of its target kinases.[1][2] Its primary targets are members of the AGC kinase family, including all three isoforms of Akt (Akt1, Akt2, and Akt3), p70S6K, and PKA.[2][4] The inhibition of these kinases leads to a cascade of downstream effects, ultimately impacting cell cycle progression, proliferation, and survival.[3][5]
Quantitative Data: Kinase Inhibition and Cellular Potency
The inhibitory activity of AT7867 has been quantified through various in vitro and cellular assays. The following tables summarize the key IC50 values, providing a comparative view of its potency against different kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibition
| Kinase | IC50 (nM) |
| Akt1 | 32[2][4] |
| Akt2 | 17[2][4] |
| Akt3 | 47[2][4] |
| p70S6K | 85[2][4] |
| PKA | 20[2][4] |
Table 2: Inhibition of Cell Proliferation in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine Sarcoma | 0.94[2] |
| MCF-7 | Breast Cancer | 1.86[2] |
| HCT116 | Colon Cancer | 1.76[2] |
| MDA-MB-468 | Breast Cancer | 2.26[2] |
| HT29 | Colon Cancer | 3.04[2] |
| U87MG | Glioblastoma | 8.22[2] |
| PC-3 | Prostate Cancer | 10.37[2] |
| DU145 | Prostate Cancer | 11.86[2] |
Table 3: Cellular Inhibition of Downstream Signaling
| Cell Line | Downstream Marker | IC50 (µM) |
| Various Cancer Cell Lines | p-GSK3β (Ser9) | 2 - 4[2][3] |
| U87MG | p-GSK3β (Ser9) | 7.1[3] |
Downstream Signaling Pathways
AT7867's inhibition of Akt, p70S6K, and PKA disrupts several critical downstream signaling cascades.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism.[3] AT7867 directly inhibits Akt, preventing the phosphorylation and subsequent activation of its numerous downstream substrates.
-
GSK3β: Inhibition of Akt leads to reduced phosphorylation of glycogen (B147801) synthase kinase-3β (GSK3β) at Serine 9.[1][3] This de-phosphorylation activates GSK3β, which in turn can regulate cell cycle progression, in part by suppressing the expression of Cyclin D1.[3]
-
Forkhead Box O (FOXO) Transcription Factors: Akt-mediated phosphorylation of FOXO transcription factors (like FKHR/FOXO1 and FKHRL1/FOXO3a) sequesters them in the cytoplasm, preventing their pro-apoptotic and cell cycle arrest functions.[2][3] By inhibiting Akt, AT7867 allows these transcription factors to translocate to the nucleus and initiate the transcription of genes involved in apoptosis.[3]
-
BAD: The pro-apoptotic protein BAD is inactivated by Akt-dependent phosphorylation. AT7867 treatment prevents this phosphorylation, thereby promoting apoptosis.[3]
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT 7867 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 5. aacrjournals.org [aacrjournals.org]
The Effect of AT7867 Dihydrochloride on GSK3β Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and effect of AT7867 dihydrochloride (B599025) on the phosphorylation of Glycogen (B147801) Synthase Kinase 3β (GSK3β). AT7867 is a potent, ATP-competitive small molecule inhibitor that targets the AGC kinase family, primarily the Akt (Protein Kinase B) isoforms and p70 S6 Kinase (p70S6K).[1][2] Its effect on GSK3β is a critical downstream consequence of its primary inhibitory action on Akt.
Core Mechanism of Action
Glycogen Synthase Kinase 3β (GSK3β) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[3][4] The activity of GSK3β is primarily regulated through inhibitory phosphorylation at the Serine 9 (Ser9) residue.[3] This phosphorylation is carried out by upstream kinases, most notably Akt.[4][5]
The PI3K/Akt signaling pathway is a central regulator of cell survival. When activated, Akt phosphorylates GSK3β at Ser9, leading to its inactivation.[4][6] AT7867 functions as a potent inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). By inhibiting Akt, AT7867 prevents the phosphorylation of GSK3β at its inhibitory Ser9 site.[1] Consequently, treatment with AT7867 leads to a reduction in phosphorylated GSK3β (p-GSK3β Ser9), which corresponds to an increase in the active form of the GSK3β enzyme. This mechanism is a key indicator of AT7867's target engagement and cellular activity.[1][2]
Data Presentation
Kinase Inhibitory Profile of AT7867
AT7867 exhibits potent inhibitory activity against several members of the AGC kinase family. The half-maximal inhibitory concentrations (IC50) determined through in vitro kinase assays are summarized below.
| Kinase | IC50 (nM) |
| Akt1 | 32[7] |
| Akt2 | 17[7] |
| Akt3 | 47[7] |
| PKA | 20[7] |
| p70S6K | 85[7] |
Cellular Inhibition of GSK3β Phosphorylation by AT7867
The efficacy of AT7867 in a cellular context is frequently measured by its ability to inhibit the phosphorylation of Akt substrates, such as GSK3β. The following table presents the IC50 values for the inhibition of GSK3β phosphorylation in various human cancer cell lines after treatment with AT7867.
| Cell Line | Cancer Type | IC50 for p-GSK3β (Ser9) Inhibition (µM) |
| U87MG | Glioblastoma | ~2-4[1] |
| MES-SA | Uterine Sarcoma | ~2-4[1] |
| MDA-MB-468 | Breast Cancer | ~2-4[1] |
| MCF-7 | Breast Cancer | ~2-4[1] |
| HCT116 | Colon Cancer | ~2-4[1] |
| HT29 | Colon Cancer | ~2-4[1] |
| LNCaP | Prostate Cancer | ~2-4[1] |
| PC3 | Prostate Cancer | ~2-4[1] |
Note: In a specific quantification assay using U87MG cells, the IC50 for inhibiting pSer9 GSK3β was determined to be 7.1µM.[1]
Signaling Pathway and Kinase Inhibition Profile
Caption: AT7867 inhibits Akt, preventing GSK3β phosphorylation and inactivation.
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of glycogen synthase kinase 3 beta (GSK3β) in mediating the cytotoxic effects of the histone deacetylase inhibitor trichostatin A (TSA) in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Akt signaling is an early pro-survival response that reflects N-methyl-D-aspartate receptor activation in Huntington's disease knock-in striatal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
AT7867 Dihydrochloride and its Impact on S6 Ribosomal Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride (B599025) is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor targeting the AGC kinase family, primarily Akt (also known as protein kinase B or PKB) and p70 S6 kinase (p70S6K).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a key target for therapeutic intervention.[1] S6 ribosomal protein (S6RP), a component of the 40S ribosomal subunit, is a downstream effector in this pathway. Its phosphorylation is a key event in the regulation of protein synthesis and cell size.[3] This technical guide provides an in-depth overview of AT7867 dihydrochloride, its mechanism of action, and its specific effects on the phosphorylation of S6 ribosomal protein.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
AT7867 exerts its effects by inhibiting the kinase activity of both Akt and p70S6K.[1][4] Akt is a central node in the PI3K signaling pathway, becoming activated upon phosphorylation at Threonine 308 and Serine 473. Once active, Akt phosphorylates a multitude of downstream substrates, including the TSC2 tumor suppressor, which leads to the activation of the mTORC1 complex. mTORC1, in turn, directly phosphorylates and activates p70S6K. Activated p70S6K then phosphorylates S6 ribosomal protein at several serine residues, promoting protein synthesis and cell growth.[1]
By inhibiting both Akt and p70S6K, AT7867 provides a dual blockade of this critical signaling cascade, leading to a significant reduction in the phosphorylation of S6RP and subsequent inhibition of cell proliferation and induction of apoptosis.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of AT7867 [5]
| Kinase | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
Table 2: Anti-proliferative Activity of AT7867 in Human Cancer Cell Lines [5]
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine Sarcoma | 0.94 |
| MDA-MB-468 | Breast Cancer | 2.26 |
| MCF-7 | Breast Cancer | 1.86 |
| HCT116 | Colon Cancer | 1.76 |
| HT29 | Colon Cancer | 3.04 |
| U87MG | Glioblastoma | 8.22 |
| PC-3 | Prostate Cancer | 10.37 |
| DU145 | Prostate Cancer | 11.86 |
Table 3: Inhibition of GSK3β Phosphorylation by AT7867 in Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | pSer9 GSK3β ELISA IC50 (µM) |
| U87MG | Glioblastoma | 2.0 ± 0.2 |
| MCF-7 | Breast Cancer | 3.0 ± 0.5 |
| MDA-MB-468 | Breast Cancer | 2.5 ± 0.3 |
| HCT116 | Colon Cancer | 4.0 ± 0.6 |
| HT29 | Colon Cancer | 3.5 ± 0.4 |
| PC-3 | Prostate Cancer | 2.8 ± 0.4 |
| DU145 | Prostate Cancer | 3.2 ± 0.5 |
Effect on S6 Ribosomal Protein Phosphorylation
Treatment of cancer cells with AT7867 leads to a concentration-dependent decrease in the phosphorylation of S6 ribosomal protein. This effect has been demonstrated in various cell lines, including the PTEN-deficient U87MG human glioblastoma cell line.[1] Western blot analysis shows a clear reduction in the levels of phosphorylated S6RP (at Ser240/244 and Ser235/236) following treatment with AT7867.[1]
Signaling Pathways and Experimental Workflows
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT7867 | S6 Kinase | PKA | Akt | TargetMol [targetmol.com]
- 4. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
AT7867 Dihydrochloride: A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT7867 dihydrochloride (B599025) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor that has demonstrated significant anti-tumor activity by inducing apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms of action of AT7867, focusing on its role in promoting cancer cell apoptosis. We will delve into the key signaling pathways modulated by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for its investigation.
Introduction
The serine/threonine kinase AKT (also known as protein kinase B) is a central node in signal transduction pathways that regulate cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of the PI3K/AKT pathway is a frequent event in a wide range of human cancers, making it an attractive target for therapeutic intervention.[2] AT7867 has emerged as a powerful inhibitor of both AKT and the downstream kinase p70 S6 kinase (p70S6K), as well as protein kinase A (PKA).[2][3] Its ability to concurrently block these key pro-survival kinases leads to the induction of apoptosis, positioning it as a promising candidate for cancer therapy.[1][2] This document will explore the molecular underpinnings of AT7867-induced apoptosis, supported by experimental data and detailed methodologies.
Mechanism of Action
AT7867 exerts its pro-apoptotic effects through both AKT-dependent and AKT-independent signaling pathways.
AKT-Dependent Pathway
AT7867 is an ATP-competitive inhibitor of all three AKT isoforms (Akt1, Akt2, and Akt3) and p70S6K.[4] By binding to the ATP-binding pocket of these kinases, AT7867 prevents their phosphorylation and subsequent activation. This leads to the downstream inhibition of key substrates involved in cell survival and proliferation.
Key downstream effects of AT7867-mediated AKT/p70S6K inhibition include:
-
Inhibition of GSK3β Phosphorylation: AT7867 treatment leads to a reduction in the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK3β), a direct substrate of AKT.[1][2]
-
Inhibition of S6 Ribosomal Protein (S6RP) Phosphorylation: As an inhibitor of p70S6K, AT7867 blocks the phosphorylation of S6RP, a key component of the translational machinery.[2]
-
Induction of Apoptosis: The blockade of these critical pro-survival signals ultimately triggers the apoptotic cascade in cancer cells.[1][2]
AKT-Independent Pathway
In some cancer cell types, such as colorectal cancer cells, AT7867 has been shown to induce apoptosis through a mechanism independent of AKT inhibition.[5] This pathway involves the inhibition of sphingosine (B13886) kinase 1 (SphK1).[5]
-
Inhibition of SphK1: AT7867 inhibits the activity of SphK1.[5]
-
Increased Ceramide Levels: The inhibition of SphK1 leads to an accumulation of pro-apoptotic ceramide.[5]
-
Induction of Apoptosis: Elevated ceramide levels trigger caspase-dependent apoptosis.[5]
Data Presentation
The efficacy of AT7867 in inhibiting cancer cell growth and its kinase targets is summarized below.
Table 1: In Vitro Kinase Inhibitory Activity of AT7867
| Kinase | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
| Data sourced from MedChemExpress.[4] |
Table 2: AT7867 IC50 Values for Inhibition of Cell Proliferation in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine Sarcoma | 0.9 - 3 |
| MDA-MB-468 | Breast Cancer | 0.9 - 3 |
| MCF-7 | Breast Cancer | 0.9 - 3 |
| HCT116 | Colon Cancer | 0.9 - 3 |
| HT29 | Colon Cancer | 0.9 - 3 |
| PC-3 | Prostate Cancer | 10 - 12 |
| LNCaP | Prostate Cancer | 10 - 12 |
| Data represents a range of reported IC50 values.[2] |
Table 3: AT7867 IC50 Values for Inhibition of GSK3β Phosphorylation
| Cell Line | IC50 (µM) |
| U87MG | 2 - 4 |
| MCF-7 | 2 - 4 |
| HCT116 | 2 - 4 |
| Data represents a range of reported IC50 values.[2] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the pro-apoptotic effects of AT7867 are provided below.
Western Blot Analysis
This protocol outlines the steps to analyze changes in protein expression and phosphorylation in cancer cells treated with AT7867.
Materials:
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-GSK3β, anti-GSK3β, anti-phospho-S6RP, anti-S6RP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Culture cancer cells to desired confluency and treat with various concentrations of AT7867 or vehicle control for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with AT7867 or vehicle control for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with media containing serum.
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Viability Assay (MTT/MTS)
This protocol details the measurement of cell viability and proliferation in response to AT7867 treatment using a colorimetric assay.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of AT7867 or vehicle control and incubate for the desired period (e.g., 72 hours).
-
-
MTT/MTS Addition:
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT: Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
For MTS: The formazan product is soluble, so no solubilization step is needed.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
-
Conclusion
AT7867 dihydrochloride is a potent inducer of apoptosis in cancer cells, acting through the inhibition of the critical AKT/p70S6K signaling pathway. Furthermore, its ability to induce apoptosis via an AKT-independent mechanism involving SphK1 and ceramide highlights its multifaceted anti-cancer activity. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of AT7867 and other kinase inhibitors in oncology. Further research is warranted to fully elucidate the clinical utility of AT7867 as a single agent or in combination with other anti-cancer therapies.
References
- 1. apexbt.com [apexbt.com]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AT7867 Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
AT7867 Dihydrochloride: A Technical Guide to Enhancing Pancreatic Progenitor Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of AT7867 dihydrochloride (B599025), a potent ATP-competitive inhibitor of Akt and p70S6K, in the directed differentiation of human pluripotent stem cells (hPSCs) into pancreatic progenitor (PP) cells. The generation of a pure and homogenous population of PP cells is a critical step for the development of cell-based therapies for diabetes. Recent findings have highlighted the significant role of AT7867 in improving the efficiency and quality of this differentiation process.
Core Concepts and Mechanism of Action
AT7867 is a small molecule that targets the serine/threonine kinase Akt, a key node in various cellular signaling pathways regulating growth, proliferation, and survival. In the context of pancreatic development, the precise modulation of signaling pathways is crucial for lineage specification. While initial studies suggested that AT7867 may induce the proliferation of PDX1+ cells, more recent evidence indicates that its primary role in this context is to promote the differentiation of pancreatic progenitors.[1][2]
The addition of AT7867 during the pancreatic progenitor stage of differentiation has been shown to significantly increase the proportion of cells co-expressing the key pancreatic progenitor markers PDX1 and NKX6.1.[1][2][3][4] This is achieved without altering the total cell yield, suggesting a mechanism that drives cells towards the desired pancreatic fate rather than expanding the overall cell population.[1]
Quantitative Data Summary
The application of AT7867 in pancreatic progenitor differentiation protocols leads to a marked improvement in the purity of the target cell population. The following tables summarize the key quantitative findings from studies utilizing AT7867.
Table 1: Effect of AT7867 on Pancreatic Progenitor Marker Expression (Protein Level)
| Marker Co-expression | Control (-AT7867) | +AT7867 | p-value | Reference |
| PDX1+NKX6.1+ | 50.9% (IQR 48.9%–53.8%) | 90.8% (IQR 88.9%–93.7%) | 0.0021 | [1][2][3][4] |
| PDX1+GP2+ | 39.22% (IQR 36.7%–44.1%) | 90.0% (IQR 88.2%–93.6%) | 0.0021 | [1][2][3][4] |
IQR: Interquartile Range
Table 2: Effect of AT7867 on Gene Expression in Pancreatic Progenitors (Transcript Level)
| Gene | Regulation with AT7867 | p-value | Reference |
| Pancreatic Progenitor Markers | |||
| PDX1 | Significantly Upregulated | 0.0001 | [1][2][3][4] |
| NKX6.1 | Significantly Upregulated | 0.0005 | [1][2][3][4] |
| GP2 | Significantly Upregulated | 0.002 | [1][2][3][4] |
| ONECUT1 | Upregulated | N/A | [1] |
| SOX9 | Upregulated | N/A | [1] |
| Pancreatic Endocrine Progenitor Markers | |||
| ARX | Upregulated | N/A | [1] |
| HNF4A | Upregulated | N/A | [1] |
| NEUROD1 | Upregulated | N/A | [1] |
| NEUROG3 | Upregulated | N/A | [1] |
| NKX2.2 | Upregulated | N/A | [1] |
| PAX4 | Upregulated | N/A | [1] |
| Off-Target and Pluripotency Markers | |||
| PODXL | Significantly Downregulated | < 0.0001 | [1][2][3][4] |
| TBX2 | Significantly Downregulated | < 0.0001 | [1][2][3][4] |
| ALPL | Downregulated | N/A | [1] |
| MYC | Downregulated | N/A | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathway of AT7867 in pancreatic progenitor differentiation.
Caption: Generalized experimental workflow for AT7867 application.
Experimental Protocols
The following is a generalized protocol for the differentiation of hPSCs into pancreatic progenitors, incorporating the use of AT7867. This protocol is based on methodologies described in the cited literature and should be optimized for specific cell lines and laboratory conditions.
Materials:
-
Human induced pluripotent stem cells (hiPSCs)
-
Appropriate hPSC maintenance medium
-
Differentiation media for each stage (specific formulations can be found in publications such as Sui et al., 2021)
-
AT7867 dihydrochloride (stock solution prepared in DMSO)
-
Recombinant growth factors and small molecules for each differentiation stage (e.g., Activin A, CHIR99021, FGF10, Retinoic Acid, SANT-1)
-
Standard cell culture reagents and plasticware
Procedure:
Stage 1: Definitive Endoderm Formation (Days 1-3)
-
Seed hPSCs at an appropriate density for differentiation.
-
On Day 1, replace maintenance medium with definitive endoderm induction medium containing Activin A and CHIR99021.
-
Culture for 3 days, with daily media changes.
Stage 2: Primitive Gut Tube Formation (Days 4-6)
-
On Day 4, replace the medium with primitive gut tube induction medium, typically containing FGF10.
-
Culture for 3 days, with daily media changes.
Stage 3: Posterior Foregut Formation (Days 7-9)
-
On Day 7, switch to posterior foregut induction medium containing factors such as FGF10, Retinoic Acid, and SANT-1.
-
Culture for 3 days, with daily media changes.
Stage 4: Pancreatic Progenitor Induction (Days 10-12)
-
On Day 10, begin the pancreatic progenitor induction stage. The basal medium will typically contain factors like Retinoic Acid and SANT-1.
-
AT7867 Treatment: Supplement the Stage 4 medium with this compound at a pre-optimized concentration (e.g., 1 µM). A control group without AT7867 should be maintained in parallel.
-
Culture for 3 days, with daily media changes including freshly added AT7867.
Harvesting and Analysis:
-
On Day 13, harvest the cells for analysis.
-
Flow Cytometry: Dissociate cells into a single-cell suspension and stain for intracellular markers PDX1 and NKX6.1, as well as surface markers like GP2.
-
Gene Expression Analysis: Lyse a portion of the cells to extract RNA for qRT-PCR analysis of key pancreatic and off-target genes.
-
Functional Assessment: For further validation, the generated pancreatic progenitors can be transplanted into immunocompromised mice to assess their in vivo maturation potential and ability to reverse hyperglycemia.[1][3][4]
Conclusion
This compound has emerged as a valuable tool for enhancing the differentiation of pancreatic progenitors from human pluripotent stem cells. Its application leads to a significant increase in the purity of the target PDX1+/NKX6.1+ cell population by promoting differentiation over proliferation. This improved efficiency in generating high-quality pancreatic progenitors is a crucial advancement for the development of robust and scalable cell-based therapies for diabetes. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to incorporate AT7867 into their pancreatic differentiation workflows.
References
AT7867 Dihydrochloride: A Technical Guide to its Role in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AT7867 dihydrochloride (B599025), a potent inhibitor of Akt/PKB and p70 S6 Kinase (p70S6K), is emerging as a significant small molecule in the field of regenerative medicine for diabetes. Primarily, its role has been defined in the directed differentiation of human induced pluripotent stem cells (hiPSCs) into pancreatic progenitor (PP) cells, a critical step in generating functional, insulin-producing beta cells. Research indicates that the addition of AT7867 to established differentiation protocols substantially increases the purity of the resulting pancreatic progenitor population, leading to more efficient in vivo maturation and accelerated reversal of hyperglycemia in diabetic animal models. This technical guide provides an in-depth overview of the mechanism of action of AT7867, detailed experimental protocols for its use in pancreatic progenitor differentiation, a summary of key quantitative data, and a visualization of the implicated signaling pathways.
Mechanism of Action: Inhibiting AKT/p70S6K to Promote Pancreatic Fate
AT7867 is an ATP-competitive inhibitor that targets the serine/threonine kinases AKT and p70S6K.[1][2] Both kinases are crucial nodes in intracellular signaling pathways that regulate cell growth, proliferation, survival, and metabolism.[2][3] In the context of pancreatic development, the precise mechanism by which inhibition of this pathway by AT7867 enhances pancreatic progenitor differentiation is an active area of investigation. However, current evidence suggests that by inhibiting the pro-proliferative and survival signals mediated by AKT and p70S6K, AT7867 may create a cellular environment that favors differentiation over proliferation. This leads to a more homogenous population of cells committed to the pancreatic lineage, characterized by the upregulation of key transcription factors.
The PI3K/AKT signaling pathway is a known regulator of pancreatic β-cell mass and function.[4] While activation of this pathway is generally associated with β-cell proliferation and survival, its inhibition at a specific stage of differentiation appears to be beneficial for directing pluripotent stem cells towards a pancreatic fate.[5][6] This targeted inhibition likely modulates the intricate network of transcription factors essential for pancreatic development.
Core Signaling Pathway
The following diagram illustrates the proposed signaling pathway influenced by AT7867 during pancreatic progenitor differentiation. AT7867's inhibitory action on AKT and p70S6K is believed to reduce the signaling that promotes cell proliferation and survival, thereby favoring the differentiation cascade that leads to the expression of key pancreatic progenitor markers.
Figure 1: Proposed signaling pathway of AT7867 in promoting pancreatic progenitor differentiation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effect of AT7867 on the differentiation of human iPSCs into pancreatic progenitors.
Table 1: Effect of AT7867 on Pancreatic Progenitor Cell Population
| Cell Marker Combination | Control (-AT7867) | With AT7867 | p-value | Reference |
| PDX1+NKX6.1+ | 50.9% (IQR 48.9%-53.8%) | 90.8% (IQR 88.9%-93.7%) | p = 0.0021 | [5][6][7] |
| PDX1+GP2+ | 39.22% (IQR 36.7%-44.1%) | 90.0% (IQR 88.2%-93.6%) | p = 0.0021 | [5][6][7] |
Table 2: Gene Expression Changes in Response to AT7867 Treatment
| Gene | Regulation with AT7867 | p-value | Reference |
| PDX1 | Upregulated | p = 0.0001 | [5][6][7] |
| NKX6.1 | Upregulated | p = 0.0005 | [5][6][7] |
| GP2 | Upregulated | p = 0.002 | [5][6][7] |
| PODXL (off-target) | Downregulated | p < 0.0001 | [5][6][7] |
| TBX2 (off-target) | Downregulated | p < 0.0001 | [5][6][7] |
Table 3: In Vivo Efficacy of Transplanted Pancreatic Progenitors
| Parameter | Control (-AT7867) | With AT7867 | p-value | Reference |
| Time to Hyperglycemia Reversal | 70 days (IQR 66-78) | 45 days (IQR 39-49) | p < 0.0001 | [5] |
| Area Under the Curve (Blood Glucose) | 1,423 (IQR 1,390-1,458) | 1,080 (IQR 1,033-1,118) | p < 0.0001 | [5] |
| % MAFA+ Beta Cells in Graft | 3.9% (IQR 2.6%-5.4%) | 32.07% (IQR 29.5%-33.7%) | p < 0.0001 | [5] |
Experimental Protocols
The following protocols are based on the methodologies described in the literature for the differentiation of human iPSCs into pancreatic progenitors using AT7867 and their subsequent in vivo evaluation.[5]
In Vitro Differentiation of Pancreatic Progenitors
This protocol is a modified version of a previously published method (Sui et al., 2021). The key modification is the addition of AT7867 during Stage 4 of the differentiation process. The overall workflow is depicted below.
Figure 2: Workflow for the in vitro differentiation of hiPSCs into pancreatic progenitors.
Materials:
-
Human induced pluripotent stem cells (hiPSCs)
-
Standard hiPSC culture medium and reagents
-
Differentiation media for Stages 1-4 (specific formulations as per Sui et al., 2021)
-
AT7867 dihydrochloride (stock solution prepared in DMSO)
-
Cell culture plates and supplies
Procedure:
-
hiPSC Culture: Culture and expand hiPSCs according to standard protocols.
-
Stage 1: Definitive Endoderm Formation: Induce differentiation of hiPSCs to definitive endoderm over 3 days using appropriate growth factors and small molecules as described by Sui et al., 2021.
-
Stage 2: Primitive Gut Tube Formation: Culture the definitive endoderm for 2 days in media that promotes the formation of the primitive gut tube.
-
Stage 3: Posterior Foregut Specification: Treat the cells for 3 days with factors that specify a posterior foregut fate.
-
Stage 4: Pancreatic Progenitor Induction with AT7867:
-
On the first day of Stage 4, replace the medium with pancreatic progenitor induction medium.
-
Add AT7867 to the culture medium at the desired final concentration (e.g., as determined by dose-response experiments). The original study does not specify the exact concentration, which may need optimization.
-
Culture for 3-4 days, changing the medium daily with fresh medium containing AT7867.
-
-
Characterization: At the end of Stage 4, the resulting pancreatic progenitors can be characterized by flow cytometry for the expression of PDX1 and NKX6.1, and by qRT-PCR for the expression of key pancreatic genes.
In Vivo Transplantation and Assessment in Diabetic Mice
This protocol outlines the general steps for transplanting the AT7867-treated pancreatic progenitors into diabetic mice to assess their ability to mature and reverse hyperglycemia.
Figure 3: Experimental workflow for in vivo assessment of AT7867-treated pancreatic progenitors.
Materials:
-
Immunocompromised mice (e.g., SCID-Beige)
-
Streptozotocin (STZ) for diabetes induction
-
AT7867-treated pancreatic progenitors
-
Surgical instruments for transplantation
-
Glucometer and test strips
-
Reagents for glucose tolerance tests
-
Histology supplies
Procedure:
-
Induction of Diabetes: Induce diabetes in the recipient mice through intraperitoneal injection of STZ. Confirm hyperglycemia (e.g., blood glucose > 20 mM) on consecutive days.[5]
-
Cell Preparation: Harvest the AT7867-treated pancreatic progenitors and prepare them for transplantation. This may involve forming cell clusters or aggregates.
-
Transplantation: Surgically transplant the pancreatic progenitors under the kidney capsule of the diabetic mice.[5]
-
Post-operative Monitoring: Monitor the mice for recovery, body weight, and blood glucose levels (e.g., three times per week).[5]
-
Assessment of Glycemic Control: Continue monitoring blood glucose to determine the time to hyperglycemia reversal.
-
Intraperitoneal Glucose Tolerance Test (IPGTT): At specific time points post-transplantation (e.g., 8 and 12 weeks), perform an IPGTT to assess the functionality of the transplanted cells.[5]
-
Graft Analysis: At the end of the study, harvest the kidney containing the graft for histological and immunohistochemical analysis to confirm the presence of mature, insulin-producing beta cells (e.g., staining for insulin (B600854), glucagon, and MAFA).[5]
Future Directions and Conclusion
The use of this compound represents a significant advancement in the generation of high-purity pancreatic progenitors from pluripotent stem cells. This approach has the potential to accelerate the clinical translation of stem cell-derived therapies for diabetes by improving the efficiency and consistency of beta-cell production.
Future research should focus on:
-
Optimizing the concentration and timing of AT7867 treatment to maximize the yield and purity of pancreatic progenitors.
-
Further elucidating the downstream molecular targets of the AKT/p70S6K pathway that mediate the pro-differentiative effects of AT7867.
-
Long-term in vivo studies to assess the safety and efficacy of transplanting AT7867-generated cells.
-
Investigating the potential of AT7867 or similar inhibitors in other areas of diabetes research, such as improving insulin sensitivity in peripheral tissues or mitigating diabetic complications, although current literature on these aspects is sparse.
References
- 1. youtube.com [youtube.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. mTORC2 signaling drives the development and progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Method for Encapsulation and Transplantation into Diabetic Mice of Human Induced Pluripotent Stem Cells (hiPSC)-Derived Pancreatic Progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stem Cell Therapy for Diabetes: Beta Cells versus Pancreatic Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for transplanting pancreatic islets into the parametrial fat pad of female mice - PMC [pmc.ncbi.nlm.nih.gov]
AT7867 Dihydrochloride: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor targeting key nodes in pro-survival signaling pathways.[1] This technical guide provides a comprehensive overview of the preclinical data available for AT7867, with a focus on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Mechanism of Action
AT7867 is a multi-targeted kinase inhibitor, demonstrating potent inhibition of Akt (also known as Protein Kinase B or PKB) and p70 S6 Kinase (p70S6K).[1][2] The Akt signaling pathway is a critical mediator of cell survival, proliferation, and metabolism, and its dysregulation is a common feature in many human cancers.[1][3] AT7867 also exhibits inhibitory activity against Protein Kinase A (PKA).[1] By targeting these key kinases, AT7867 disrupts downstream signaling, leading to the inhibition of cell growth and the induction of apoptosis (programmed cell death).[1][4]
In Vitro Studies
Kinase Inhibition Profile
AT7867 has been profiled against a panel of kinases, demonstrating high potency against members of the AGC kinase family. The half-maximal inhibitory concentrations (IC50) for key targets are summarized below.
| Kinase | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
Table 1: In vitro kinase inhibition profile of AT7867.[5]
Cellular Activity
AT7867 demonstrates potent anti-proliferative activity across a range of human cancer cell lines, particularly those with a dysregulated PI3K/Akt pathway, such as PTEN-deficient or PIK3CA-mutant lines.[5]
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine Sarcoma | 0.9 - 3 |
| MDA-MB-468 | Breast Cancer | 0.9 - 3 |
| MCF-7 | Breast Cancer | 0.9 - 3 |
| HCT116 | Colon Cancer | 0.9 - 3 |
| HT29 | Colon Cancer | 0.9 - 3 |
| U87MG | Glioblastoma | ~8.2 |
| PC-3 | Prostate Cancer | 10 - 12 |
| DU145 | Prostate Cancer | 10 - 12 |
Table 2: Anti-proliferative activity of AT7867 in various human cancer cell lines.[5]
AT7867 effectively inhibits the phosphorylation of downstream targets of Akt and p70S6K in cellular assays. For example, it inhibits the phosphorylation of GSK3β (a direct substrate of Akt) with IC50 values in the range of 2-4 µM in various cancer cell lines.[1]
Induction of Apoptosis
Treatment with AT7867 has been shown to induce apoptosis in cancer cells. This is evidenced by multiple methods, including the detection of cleaved PARP and Annexin V staining.[1][4]
In Vivo Studies
Xenograft Models
AT7867 has demonstrated significant anti-tumor activity in in vivo xenograft models. Oral or intraperitoneal administration of AT7867 led to the inhibition of tumor growth in mice bearing human tumor xenografts.[1][2]
In a PTEN-deficient U87MG human glioblastoma xenograft model, administration of AT7867 at doses of 90 mg/kg (oral) or 20 mg/kg (intraperitoneal) resulted in the inhibition of downstream substrate phosphorylation of both Akt and p70S6K, induction of apoptosis, and significant inhibition of tumor growth.[1][2]
Experimental Protocols
In Vitro Kinase Assay
A radiometric filter binding format is a common method for assessing in vitro kinase activity.
Methodology:
-
Reaction Setup: Kinase, substrate peptide, and [γ-33P]ATP are combined in an assay buffer.
-
Inhibitor Addition: AT7867 is added at a range of concentrations.
-
Incubation: The reaction is allowed to proceed at 30°C.
-
Termination: The reaction is stopped by the addition of phosphoric acid.
-
Capture: The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate.
-
Washing: Unincorporated [γ-33P]ATP is removed by washing.
-
Detection: Scintillation fluid is added, and radioactivity is measured.
-
Analysis: The percentage of inhibition is calculated for each concentration of AT7867 to determine the IC50 value.
Cell Proliferation Assay (Alamar Blue)
The Alamar Blue assay is a common method to assess cell viability and proliferation.
Methodology:
-
Cell Seeding: Cells are plated in 96-well plates and allowed to attach.
-
Treatment: Cells are treated with a range of concentrations of AT7867.
-
Incubation: Plates are incubated for 72 hours.
-
Reagent Addition: Alamar Blue reagent is added to each well.
-
Incubation: Plates are incubated for an additional 1-4 hours.
-
Measurement: Fluorescence or absorbance is measured using a plate reader.
-
Analysis: Cell viability is calculated relative to untreated controls, and IC50 values are determined.[1]
Western Blotting for Phospho-Akt Pathway Analysis
Western blotting is used to detect changes in protein phosphorylation.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with AT7867, then lysed to extract proteins.
-
Protein Quantification: Protein concentration in the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-GSK3β).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added, and the light emitted is captured by an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[6]
In Vivo Xenograft Study
This protocol outlines a general workflow for assessing the in vivo efficacy of AT7867.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., U87MG) are implanted subcutaneously into immunocompromised mice.[7][8][9]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size, at which point the mice are randomized into treatment and control groups.[10]
-
Drug Administration: AT7867 is administered to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.[2]
-
Monitoring: Tumor volume and the general health of the animals are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting, to confirm target engagement.[10]
-
Data Analysis: The effect of AT7867 on tumor growth is statistically analyzed.
Signaling Pathway
The following diagram illustrates the central role of Akt and p70S6K in cell signaling and the points of inhibition by AT7867.
Conclusion
The preclinical data for AT7867 dihydrochloride demonstrate its potent and specific inhibition of the Akt and p70S6K signaling pathways. This activity translates to significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines in vitro and tumor growth inhibition in vivo. The detailed experimental protocols provided in this guide offer a framework for the further investigation of AT7867 and other kinase inhibitors. These findings support the continued evaluation of AT7867 as a potential therapeutic agent for the treatment of cancers with a dysregulated PI3K/Akt pathway.
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 10. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
AT7867 Dihydrochloride: An In-Depth Technical Guide to In Vivo Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride (B599025) is a potent, orally bioavailable, small-molecule inhibitor targeting the serine/threonine kinases Akt (also known as protein kinase B or PKB) and p70 S6 kinase (p70S6K).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[1][3] Consequently, targeting key nodes in this pathway, such as Akt, represents a rational and promising therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of AT7867 in various xenograft models, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action
AT7867 is an ATP-competitive inhibitor that potently targets both Akt and its downstream effector p70S6K.[1][2] By inhibiting these kinases, AT7867 effectively blocks the phosphorylation of their respective substrates, including GSK3β (a substrate of Akt) and S6 ribosomal protein (S6RP), a downstream target of p70S6K.[1][2] This dual inhibition leads to the suppression of pro-survival signaling, induction of apoptosis, and ultimately, the inhibition of tumor cell proliferation.[1][2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the general procedure for evaluating in vivo efficacy, the following diagrams are provided.
Caption: AT7867 Signaling Pathway Inhibition.
Caption: General Experimental Workflow for In Vivo Xenograft Studies.
Quantitative Data on In Vivo Efficacy
The antitumor activity of AT7867 has been evaluated in several human cancer xenograft models. The quantitative data from these studies are summarized below. Tumor growth inhibition is often expressed as the T/C ratio, which is the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group. A lower T/C value indicates greater antitumor efficacy.
| Xenograft Model | Cancer Type | Administration Route | Dosage | Treatment Schedule | T/C Value | Day of Measurement | Reference |
| MES-SA | Uterine Sarcoma | Intraperitoneal (i.p.) | 20 mg/kg | Once every 3 days for 16 days | 0.37 | Day 12 | [2] |
| MES-SA | Uterine Sarcoma | Oral (p.o.) | 90 mg/kg | Once every 3 days for 12 days | 0.38 | Day 10 | [2] |
| U87MG | Glioblastoma | Intraperitoneal (i.p.) | 20 mg/kg | Once every 3 days for 13 days | 0.51 | Day 13 | [2] |
| U87MG | Glioblastoma | Oral (p.o.) | 90 mg/kg | Not specified | Growth Inhibition | Not specified | [1][2] |
| HT-29 | Colorectal Cancer | Intraperitoneal (i.p.) | Not specified | Not specified | Growth Inhibition | Not specified | [4] |
Detailed Experimental Protocols
The following sections provide a detailed methodology for the key in vivo xenograft studies cited. These protocols are based on the descriptions provided in the referenced literature and general best practices for such studies.
General Xenograft Study Protocol
This protocol outlines the typical steps involved in establishing and evaluating the efficacy of AT7867 in a subcutaneous xenograft model.
1. Cell Culture and Preparation:
-
Cell Lines: Human cancer cell lines such as MES-SA (uterine sarcoma), U87MG (glioblastoma), or HT-29 (colorectal cancer) are cultured in their recommended media, supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO₂).[5][6]
-
Harvesting: Cells are harvested during their logarithmic growth phase using trypsin-EDTA. They are then washed with sterile phosphate-buffered saline (PBS) and resuspended in a serum-free medium or PBS at the desired concentration. Cell viability should be greater than 95% as determined by trypan blue exclusion.[5][6]
2. Animal Model:
-
Strain: Athymic nude mice (e.g., BALB/c nude), typically 6-8 weeks old, are used for these studies.[2][5] The immunodeficient nature of these mice prevents the rejection of human tumor cells.[7]
-
Acclimatization: Animals are allowed to acclimate for at least one week before the commencement of the study.[5] All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[5]
3. Tumor Implantation:
-
Procedure: A suspension of cancer cells (e.g., 5 x 10⁶ cells in 100-200 µL) is injected subcutaneously into the flank of each mouse.[5][8] In some cases, cells may be mixed with a basement membrane extract like Matrigel to improve tumor take rates.[5]
4. Tumor Growth Monitoring and Treatment Initiation:
-
Monitoring: Following implantation, mice are monitored regularly for tumor appearance and general health. Tumor dimensions are measured with calipers, and tumor volume is calculated using the formula: (Length × Width²)/2.[9]
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.[6]
5. Drug Administration:
-
Formulation: AT7867 dihydrochloride is formulated in a suitable vehicle for either oral (p.o.) or intraperitoneal (i.p.) administration.
-
Dosing: The compound is administered according to the specified dosage and schedule (e.g., 20 mg/kg i.p. or 90 mg/kg p.o. every three days).[2] The control group receives the vehicle alone.
6. Efficacy Evaluation and Endpoint Analysis:
-
Tumor Measurements: Tumor volume and body weight are monitored throughout the study.[6]
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be snap-frozen or fixed for further analysis, such as Western blotting, to assess the phosphorylation status of downstream targets like GSK3β and S6RP, confirming the on-target activity of AT7867.[2]
Pharmacodynamic Effects In Vivo
Administration of AT7867 to mice bearing U87MG xenografts resulted in a dose-dependent inhibition of the phosphorylation of downstream substrates of both Akt and p70S6K.[1][2] This confirms that the drug effectively engages its targets within the tumor tissue at doses that also lead to tumor growth inhibition.[2] Furthermore, an induction of apoptosis, as evidenced by an increase in cleaved PARP, was observed in the tumors of treated animals.[2]
Conclusion
This compound has demonstrated significant single-agent antitumor activity in a range of preclinical human cancer xenograft models, including those for glioblastoma, uterine sarcoma, and colorectal cancer.[1][2][4] The in vivo efficacy is supported by clear evidence of on-target pharmacodynamic effects, namely the inhibition of the Akt/p70S6K signaling pathway within the tumor tissue.[2] These findings underscore the therapeutic potential of this dual kinase inhibitor and provide a strong rationale for its further clinical development in cancers characterized by aberrant PI3K/Akt pathway activation.
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AT7867 Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
AT7867 Dihydrochloride: A Technical Guide to Kinase Selectivity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor targeting the AGC family of serine/threonine kinases.[1] It has been identified as a key inhibitor of the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a cascade crucial for cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in various human cancers, making its components attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the kinase selectivity profile of AT7867, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.
Kinase Selectivity Profile of AT7867
Table 1: Biochemical Inhibitory Activity of AT7867 Against Primary Kinase Targets
| Kinase Target | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
Data compiled from publicly available sources.
Signaling Pathway
AT7867 primarily targets the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates the key components of this pathway and the points of inhibition by AT7867.
References
AT7867 Dihydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Potent ATP-Competitive Inhibitor of Akt and p70S6K
Introduction
AT7867 dihydrochloride (B599025) (CAS 1431697-86-7) is a potent, ATP-competitive small molecule inhibitor targeting multiple kinases within the AGC kinase family. Primarily recognized for its robust inhibition of Akt (also known as Protein Kinase B) isoforms (Akt1, Akt2, and Akt3), it also demonstrates significant activity against p70S6 kinase (p70S6K) and Protein Kinase A (PKA).[1] This dual targeting of key nodes in the PI3K/Akt/mTOR signaling pathway has positioned AT7867 as a valuable tool in cancer research for investigating cell proliferation, survival, and metabolism.[2][3] More recently, its role in directing the differentiation of pancreatic progenitor cells has opened new avenues for research in regenerative medicine and diabetes therapy.[4][5] This technical guide provides a comprehensive overview of AT7867 dihydrochloride, including its biochemical and cellular activities, detailed experimental protocols, and a visualization of its signaling context.
Biochemical and Cellular Activity
AT7867 exerts its inhibitory effects by competing with ATP for the kinase domain of its target proteins.[6][1] This mechanism of action has been validated through in vitro kinase assays and co-crystallization studies.[2] The inhibitory potency of AT7867 against its primary targets has been quantified through the determination of IC50 values.
Enzymatic Activity
| Target Kinase | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
| Table 1: In vitro inhibitory activity of AT7867 against key AGC family kinases.[6][1] |
The inhibition of Akt2 by AT7867 is competitive with respect to ATP, with a reported Ki of 18 nM.[6]
Cellular Proliferation
AT7867 has been shown to inhibit the proliferation of a variety of human cancer cell lines, with particular efficacy in those with activating mutations in the PI3K/Akt pathway, such as PTEN-deficient or PIK3CA-mutant lines.[7]
| Cell Line | Tumor Type | IC50 (µM) |
| MES-SA | Uterine Sarcoma | 0.9 - 0.94 |
| MDA-MB-468 | Breast Cancer | 2.26 |
| MCF-7 | Breast Cancer | 1.86 |
| HCT116 | Colon Cancer | 1.76 |
| HT29 | Colon Cancer | 3.04 |
| LNCaP | Prostate Cancer | 10 - 12 |
| PC3 | Prostate Cancer | 10 - 12 |
| Table 2: In vitro anti-proliferative activity of AT7867 in various human cancer cell lines. |
Signaling Pathway
AT7867 targets central kinases in the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates numerous cellular processes. By inhibiting Akt and p70S6K, AT7867 disrupts the downstream signaling that promotes cell growth, proliferation, and survival.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a radiometric filter binding assay to determine the IC50 of AT7867 against target kinases.
Materials:
-
Purified recombinant kinase (Akt1, Akt2, Akt3, p70S6K, or PKA)
-
Peptide substrate (e.g., Aktide-2T for Akt)
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EDTA, 15 mM MgCl2, 1 mM sodium orthovanadate, 1 mM DTT)
-
[γ-33P]ATP
-
This compound dissolved in DMSO
-
96-well plates
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of AT7867 in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and AT7867 dilution to the kinase assay buffer.
-
Initiate the reaction by adding [γ-33P]ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 20-60 minutes).
-
Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Add scintillant to the filter plate and measure radioactivity using a scintillation counter.
-
Calculate IC50 values from the dose-response curves.
Cell Proliferation Assay (Alamar Blue)
This protocol outlines the use of the Alamar Blue assay to assess the anti-proliferative effects of AT7867 on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., U87MG, MES-SA)
-
Complete cell culture medium
-
96-well microplates
-
This compound
-
Alamar Blue reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere for 24 hours.[7]
-
Treat the cells with various concentrations of AT7867 or a vehicle control (DMSO) for 72 hours.[7]
-
Add Alamar Blue solution to each well and incubate for a period that allows for color development.
-
Measure the absorbance or fluorescence of each well using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Pharmacodynamic Markers
This protocol describes the detection of changes in the phosphorylation status of downstream targets of Akt and p70S6K following AT7867 treatment.
Procedure:
-
Culture cells (e.g., U87MG) and treat with AT7867 for the desired time (e.g., 1 hour).[2]
-
Lyse the cells in a suitable lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total GSK3β and S6 ribosomal protein. A loading control like GAPDH should also be used.[2]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
In Vivo Human Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of AT7867 in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Human tumor cells (e.g., U87MG, MES-SA)
-
This compound
-
Vehicle for administration
-
Calipers
Procedure:
-
Subcutaneously inject human tumor cells into the flank of the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer AT7867 orally (p.o.) or intraperitoneally (i.p.) at the desired dose (e.g., 90 mg/kg p.o. or 20 mg/kg i.p.).[6][3]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blotting for p-GSK3β and p-S6RP).[6]
Application in Pancreatic Progenitor Cell Differentiation
Recent studies have highlighted a novel application for AT7867 in the field of regenerative medicine. It has been shown to promote the differentiation and proliferation of human induced pluripotent stem cells (hiPSCs) into pancreatic progenitor cells (PPCs).[4][7][5] Treatment with AT7867 significantly increases the percentage of PDX1+/NKX6.1+ and PDX1+/GP2+ progenitor cells.[7][5] This enrichment of the desired cell population is a critical step towards generating functional, insulin-producing beta cells for the treatment of type 1 diabetes. Transplantation of these AT7867-treated progenitor cells into diabetic mice has been shown to accelerate the reversal of hyperglycemia.[7][5]
Conclusion
This compound is a well-characterized and potent inhibitor of the Akt/p70S6K signaling axis. Its utility in cancer research is established, providing a valuable chemical probe to dissect the roles of these kinases in tumorigenesis and to evaluate their potential as therapeutic targets. The emerging application of AT7867 in directing stem cell differentiation underscores its versatility and opens exciting new avenues for its use in regenerative medicine. The data and protocols presented in this guide are intended to facilitate further research into the multifaceted activities of this important small molecule inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Methodological & Application
AT7867 Dihydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of AT7867 dihydrochloride (B599025), a potent inhibitor of Akt and p70S6K kinases.
AT7867 dihydrochloride is a small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade involved in cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. These notes provide essential information on the solubility, handling, and application of this compound in preclinical research.
Data Presentation
Solubility
The solubility of this compound in commonly used laboratory solvents is summarized below. It is crucial to use freshly opened, anhydrous DMSO for optimal solubility, as the compound is hygroscopic.
| Solvent | Solubility | Method |
| DMSO | ≥ 50 mg/mL | Standard dissolution |
| DMSO | 100 mg/mL | With ultrasonic treatment |
| Water | 2.27 mg/mL | With ultrasonic treatment and heating to 60°C |
Table 1: Solubility of this compound. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.
In Vitro Efficacy: IC50 Values
AT7867 exhibits potent anti-proliferative activity across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from the Genomics of Drug Sensitivity in Cancer (GDSC) database and other literature sources are presented below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 (CSCs) | Colorectal Cancer | 20 |
| HT29 (CSCs) | Colorectal Cancer | 10 |
| GCT | Soft Tissue Sarcoma | 0.252 |
| KP-N-YS | Neuroblastoma | 0.314 |
| SNU-423 | Liver Cancer | 0.626 |
| Ramos-2G6-4C10 | Burkitt's Lymphoma | 0.711 |
| SW1710 | Bladder Cancer | 0.724 |
| IMR-5 | Neuroblastoma | 0.740 |
| SU-DHL-5 | B-cell Lymphoma | 0.802 |
| DOHH-2 | B-cell Lymphoma | 0.959 |
| Hs-633T | Fibrosarcoma | 0.990 |
| OCI-AML2 | Acute Myeloid Leukemia | 1.028 |
| MV-4-11 | Leukemia | 1.033 |
| HCC1187 | Breast Cancer | 1.104 |
| GDM-1 | Acute Myeloid Leukemia | 1.115 |
| Hs-578-T | Breast Cancer | 1.160 |
| CHP-134 | Neuroblastoma | 1.217 |
| Ca-Ski | Cervical Cancer | 1.229 |
| MHH-NB-11 | Neuroblastoma | 1.267 |
| KARPAS-620 | Multiple Myeloma | 1.326 |
| NALM-6 | B-cell Leukemia | 1.366 |
| MRK-nu-1 | Breast Cancer | 1.397 |
| EW-13 | Ewing's Sarcoma | 1.401 |
| RL95-2 | Endometrial Cancer | 1.460 |
| KU812 | Chronic Myeloid Leukemia | 1.544 |
| TC-YIK | Cervical Cancer | 1.583 |
| ML-2 | Acute Myeloid Leukemia | 1.592 |
Table 2: IC50 values of this compound in various cancer cell lines. Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database and a study on colorectal cancer stem-like cells (CSCs)[1][2].
Signaling Pathway
AT7867 primarily targets the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates the canonical pathway and the points of inhibition by AT7867.
Figure 1: PI3K/Akt/mTOR Signaling Pathway and AT7867 Inhibition.
Experimental Protocols
Stock Solution Preparation
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, add 243.45 µL of anhydrous DMSO to 1 mg of this compound (Molecular Weight: 410.77 g/mol ).
-
Vortex thoroughly to ensure complete dissolution. If necessary, sonicate the solution for a brief period.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of AT7867 on cancer cell viability. Optimization of cell seeding density and incubation times may be required for different cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of AT7867 in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest AT7867 dilution.
-
Remove the old medium from the cells and add 100 µL of the prepared AT7867 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
-
Western Blot Analysis of Akt Pathway Inhibition
This protocol describes how to assess the inhibitory effect of AT7867 on the phosphorylation of key downstream targets of Akt, such as GSK3β or S6 ribosomal protein.[1]
-
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3β (Ser9), anti-GSK3β, anti-phospho-S6 (Ser235/236), anti-S6, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of AT7867 (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of AT7867 on the phosphorylation of target proteins.
-
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of a kinase inhibitor like AT7867.
Figure 2: Experimental workflow for in vitro kinase inhibitor testing.
References
Application Notes and Protocols: Preparation of AT7867 Dihydrochloride Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
AT7867 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Akt1, Akt2, and Akt3 serine/threonine protein kinases, as well as p70S6K and PKA.[1] It is a valuable tool for studying cellular signaling pathways implicated in cancer, metabolism, and other diseases. Proper preparation of a stock solution is the first critical step for ensuring reproducible and reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of AT7867 dihydrochloride stock solutions for in vitro research.
Quantitative Data Summary
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 410.77 g/mol | [1][2][3] |
| CAS Number | 1431697-86-7 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Purity | >99% | [4] |
| Solubility (DMSO) | 100 mg/mL (243.45 mM) | [2] |
| Solubility (Water) | 2.27 mg/mL (5.53 mM) | [2] |
| Recommended Storage (Solid) | 4°C, sealed, away from moisture | [2] |
| Recommended Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [2] |
Experimental Protocol: Stock Solution Preparation (DMSO)
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, conical-bottom polypropylene (B1209903) centrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.11 mg of the compound (Calculation: 410.77 g/mol * 0.010 mol/L * 0.001 L = 0.0041077 g = 4.11 mg).
-
Solvent Addition: Add the appropriate volume of DMSO to the tube containing the weighed powder. To continue the example, add 1 mL of DMSO to the 4.11 mg of this compound.
-
Dissolution:
-
Securely cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
For complete dissolution, sonication in an ultrasonic water bath for 10-15 minutes is recommended.[2] Gentle warming can also aid dissolution if precipitation occurs.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] Ensure the tubes are tightly sealed to prevent solvent evaporation and moisture absorption.
-
Note on Hygroscopic Nature: DMSO is hygroscopic and can absorb water from the air, which can significantly impact the solubility of the product. It is crucial to use newly opened or properly stored anhydrous DMSO for the best results.[2]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
AT7867 Dihydrochloride: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of the AGC kinase family, demonstrating significant activity against Akt (Protein Kinase B) isoforms, p70 ribosomal S6 kinase (p70S6K), and protein kinase A (PKA).[1] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, metabolism, and cell cycle progression, making it a key target in cancer therapy. AT7867 has been shown to inhibit Akt signaling and the proliferation of multiple human cancer cell lines.[2] It also demonstrates the ability to induce apoptosis in tumor cells.[3] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of AT7867 dihydrochloride.
Mechanism of Action
AT7867 exerts its biological effects primarily through the inhibition of the PI3K/Akt signaling pathway. As a potent inhibitor of Akt1, Akt2, and Akt3, it prevents the phosphorylation of downstream substrates, such as glycogen (B147801) synthase kinase 3 beta (GSK3β).[2][3] Furthermore, AT7867 inhibits p70S6K, a downstream effector of the mTOR pathway, which in turn affects the phosphorylation of the S6 ribosomal protein (S6RP).[1][2] This dual inhibition of Akt and p70S6K effectively blocks crucial pathways involved in tumor cell growth and survival.[2]
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with AT7867 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing cell viability upon treatment with AT7867 dihydrochloride (B599025) using two common colorimetric assays: MTT and Alamar Blue. AT7867 is a potent, ATP-competitive inhibitor of Akt1, Akt2, and Akt3, as well as p70S6K and PKA, which are key components of the PI3K/Akt signaling pathway involved in cell survival, proliferation, and growth.[1] Accurate determination of cell viability is crucial for evaluating the cytotoxic and cytostatic effects of this inhibitor.
Mechanism of Action of AT7867
AT7867 exerts its effects by inhibiting the kinase activity of Akt isoforms, thereby preventing the phosphorylation of its downstream substrates.[1][2] This disruption of the PI3K/Akt pathway can lead to cell cycle arrest and induction of apoptosis.[2] The compound has demonstrated anti-proliferative activity in various human cancer cell lines, particularly those with mutations in the PI3K/Akt pathway, such as PTEN or PIK3CA mutations.[1][2]
digraph "AT7867_Signaling_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowsize=0.7];
// Nodes
RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"];
PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"];
PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"];
PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"];
PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"];
Akt [label="Akt\n(Akt1/2/3)", fillcolor="#FBBC05", fontcolor="#202124"];
AT7867 [label="AT7867", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"];
p70S6K [label="p70S6K", fillcolor="#FBBC05", fontcolor="#202124"];
CellGrowth [label="Cell Growth &\nProtein Synthesis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Bad [label="Bad", fillcolor="#F1F3F4", fontcolor="#202124"];
Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
GSK3b [label="GSK3β", fillcolor="#F1F3F4", fontcolor="#202124"];
CellCycle [label="Cell Cycle\nProgression", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
RTK -> PI3K [label="Activates"];
PI3K -> PIP3 [label="Converts PIP2 to"];
PIP2 -> PI3K [style=invis];
PIP3 -> PDK1;
PIP3 -> Akt;
PDK1 -> Akt [label="Phosphorylates"];
Akt -> mTORC1 [label="Activates"];
mTORC1 -> p70S6K [label="Activates"];
p70S6K -> CellGrowth;
Akt -> Bad [label="Inhibits"];
Bad -> Apoptosis [label="Promotes"];
Akt -> GSK3b [label="Inhibits"];
GSK3b -> CellCycle [label="Inhibits"];
AT7867 -> Akt [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"];
AT7867 -> p70S6K [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"];
// Invisible edges for layout
PDK1 -> mTORC1 [style=invis];
mTORC1 -> Bad [style=invis];
Bad -> GSK3b [style=invis];
}
Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal cell number should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of AT7867 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells. It is recommended to test a range of concentrations (e.g., 0.1 to 100 µM).
-
Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[3]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[4]
-
Dissolution of Crystals: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the AT7867 concentration to determine the IC50 value.
Alamar Blue (Resazurin) Assay
The Alamar Blue assay utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent compound resorufin.[5][6][7] This assay is less toxic to cells than MTT and allows for continuous monitoring.[7]
-
AT7867 dihydrochloride
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Alamar Blue reagent
-
96-well black or clear flat-bottom plates (black plates are recommended for fluorescence measurements to reduce background)
-
Multichannel pipette
-
Microplate reader capable of measuring fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm).[5][8]
Workflow for the Alamar Blue cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of AT7867 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Alamar Blue Addition: Add Alamar Blue reagent to each well to a final concentration of 10% of the well volume (e.g., 10 µL for a 100 µL well volume).[8]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[9] The optimal incubation time may vary between cell lines and should be determined empirically.
-
Fluorescence/Absorbance Measurement: Measure the fluorescence with an excitation wavelength between 530-560 nm and an emission wavelength of 590 nm.[8] Alternatively, measure the absorbance at 570 nm with a reference wavelength of 600 nm.[5]
Calculate the percentage of Alamar Blue reduction for each treatment group compared to the vehicle control. Plot the percentage of viability against the log of the AT7867 concentration to determine the IC50 value.
Troubleshooting and Considerations
-
Compound Interference: Some compounds can directly interact with the assay reagents. It is advisable to run a control plate with the compound in cell-free medium to check for any direct reduction of MTT or resazurin.[10]
-
Cell Density: The number of cells seeded is critical. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and a plateau in the signal.
-
Incubation Times: The incubation times for both compound treatment and assay reagent should be optimized for each cell line and experimental condition.
-
Background Subtraction: Always include wells with medium only (no cells) to determine the background absorbance or fluorescence, which should be subtracted from all other readings.[9]
-
Solvent Effects: Ensure that the final concentration of the vehicle (e.g., DMSO) in the culture medium is not toxic to the cells (typically ≤ 0.5%).
References
- 1. selleckchem.com [selleckchem.com]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cyrusbio.com.tw [cyrusbio.com.tw]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. plus.ac.at [plus.ac.at]
- 7. scispace.com [scispace.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Apoptosis Assay Using AT7867 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of several AGC kinases, including Akt1/2/3 and p70S6K.[1] The Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. By inhibiting Akt, AT7867 can disrupt these pro-survival signals, leading to the induction of apoptosis, or programmed cell death.[2] This makes AT7867 a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide detailed protocols for assessing apoptosis induced by AT7867 dihydrochloride in cancer cell lines. The methodologies cover the detection of key apoptotic markers, from early-stage membrane changes to the activation of executioner caspases and DNA fragmentation.
Mechanism of Action: AT7867-Induced Apoptosis
AT7867 primarily functions by inhibiting the phosphorylation and activation of Akt. Activated Akt promotes cell survival by phosphorylating and inactivating numerous pro-apoptotic proteins, such as Bad, and preventing the release of cytochrome c from the mitochondria.[3][4] By inhibiting Akt, AT7867 effectively removes these pro-survival signals, leading to the activation of the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic Bcl-2 family proteins like Bax, which leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[4][5][6]
Caption: Signaling pathway of AT7867-induced apoptosis.
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cell lines.
Table 1: IC50 Values of AT7867 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| GCT | Soft Tissue Sarcoma | 0.25 |
| KP-N-YS | Neuroblastoma | 0.31 |
| SNU-423 | Liver Hepatocellular Carcinoma | 0.63 |
| Ramos-2G6-4C10 | Burkitt Lymphoma | 0.71 |
| SW1710 | Bladder Carcinoma | 0.72 |
| IMR-5 | Neuroblastoma | 0.74 |
| SU-DHL-5 | B Cell Lymphoma | 0.80 |
| DOHH-2 | B Cell Lymphoma | 0.96 |
| Hs-633T | Fibrosarcoma | 0.99 |
| OCI-AML2 | Acute Myeloid Leukemia | 1.03 |
| MV-4-11 | Leukemia | 1.03 |
| HCC1187 | Breast Carcinoma | 1.10 |
| GDM-1 | Acute Myeloid Leukemia | 1.11 |
| Hs-578-T | Breast Carcinoma | 1.16 |
| CHP-134 | Neuroblastoma | 1.22 |
| Ca-Ski | Cervical Cancer | 1.23 |
| MHH-NB-11 | Neuroblastoma | 1.27 |
| KARPAS-620 | Myeloma | 1.33 |
| NALM-6 | B Cell Leukemia | 1.37 |
| MRK-nu-1 | Breast Carcinoma | 1.40 |
| HCT116 CSCs | Colorectal Cancer Stem-like Cells | 20 |
| HT29 CSCs | Colorectal Cancer Stem-like Cells | 10 |
Data sourced from Genomics of Drug Sensitivity in Cancer database and a study on colorectal cancer stem-like cells.[3][7]
Table 2: Dose-Dependent Induction of Apoptosis by AT7867 in Colorectal Cancer Stem-like Cells (CSCs) after 24h Treatment
| Cell Line | AT7867 Concentration (µM) | Total Apoptosis (%) |
| HCT116 CSCs | 15 | 21.6 |
| HCT116 CSCs | 20 | 27.7 |
| HT29 CSCs | 5 | 17.4 |
| HT29 CSCs | 10 | 24.9 |
Data from a study on colorectal cancer stem-like cells, as determined by Annexin (B1180172) V/PI flow cytometry.[3]
Experimental Protocols
The following are detailed protocols for commonly used apoptosis assays to be used in conjunction with AT7867 treatment.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of AT7867 (e.g., based on IC50 values) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate excitation and emission filters for the chosen fluorochromes (e.g., FITC and PI).
-
Set up compensation and quadrants using unstained, single-stained (Annexin V only and PI only), and vehicle-treated controls.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Caption: Annexin V/PI apoptosis assay workflow.
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.[10][11]
Materials:
-
This compound
-
Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of AT7867 and a vehicle control for the desired time.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all other measurements.
-
Calculate the fold-change in caspase activity relative to the vehicle-treated control.
-
References
- 1. A single-cell analytical approach to quantify activated caspase-3/7 during osteoblast proliferation, differentiation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Detection of apoptosis using flow cytometry after annexin V-FITC/propidium iodide (PI) staining after 48 h. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Purified Mouse Anti-Cleaved PARP (Asp214) [bdbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for AT7867 Dihydrochloride in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of the serine/threonine kinases Akt (also known as protein kinase B or PKB) and p70 S6 kinase (p70S6K).[1][2] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. AT7867's dual inhibition of both Akt and its downstream effector p70S6K offers a comprehensive blockade of this key oncogenic pathway.[1][2] These application notes provide a summary of the reported in vivo dosages, experimental protocols, and the underlying signaling pathway for the use of AT7867 dihydrochloride in mouse models of cancer.
Data Presentation
The following table summarizes the quantitative data from a key in vivo study using this compound in a mouse xenograft model.
| Parameter | Details | Reference |
| Compound | This compound | Grimshaw et al., 2010 |
| Mouse Model | Athymic mice with U87MG human glioblastoma xenografts (PTEN-deficient) | Grimshaw et al., 2010 |
| Dosage and Administration Route | 90 mg/kg, oral gavage (p.o.) or 20 mg/kg, intraperitoneal injection (i.p.) | [1] |
| Pharmacodynamic Effects | - Inhibition of phosphorylation of downstream substrates of both AKT and p70S6K. - Specifically, suppression of phosphorylation of GSK3β and S6 ribosomal protein (S6RP). - Induction of apoptosis, confirmed by increased levels of cleaved PARP. | [1] |
| Efficacy | Inhibition of human tumor growth in PTEN-deficient xenograft models. | [1] |
Signaling Pathway
AT7867 targets the PI3K/Akt/mTOR signaling pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival, proliferation, and growth. One key downstream effector is the mTORC1 complex, which, when activated, phosphorylates p70S6K. p70S6K then phosphorylates the S6 ribosomal protein, leading to increased protein synthesis and cell growth. AT7867 directly inhibits both Akt and p70S6K, thus blocking signaling at two critical nodes of this pathway.
Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for in vivo mouse studies.
U87MG Human Glioblastoma Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the U87MG cell line, which is deficient in the tumor suppressor PTEN, leading to constitutive activation of the PI3K/Akt pathway.
Materials:
-
U87MG human glioblastoma cells
-
Growth medium (e.g., MEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (or other suitable extracellular matrix)
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Culture U87MG cells in their recommended growth medium to ~80% confluency.
-
Harvest the cells using standard cell culture techniques (e.g., trypsinization).
-
Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 106 to 10 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each athymic nude mouse.
-
Monitor the mice for tumor growth. Tumors will typically become palpable within 7-14 days.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
Formulation and Administration of this compound
Note: The specific vehicle used for this compound in the key cited study is not publicly available. The following are general formulation strategies for oral gavage and intraperitoneal injection. It is highly recommended to perform small-scale formulation tests to ensure solubility and stability before preparing the bulk dosing solution.
a) Oral Gavage (p.o.) Formulation (General Guidance)
-
Vehicle Composition: A common vehicle for oral gavage of small molecules is a suspension in 0.5% (w/v) methylcellulose (B11928114) or 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. For compounds with low aqueous solubility, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline may be considered, though tolerability in the specific mouse strain should be confirmed.
-
Preparation:
-
Weigh the required amount of this compound.
-
If using a suspension, wet the powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while mixing continuously to ensure a homogenous suspension.
-
If using a co-solvent system, first dissolve the compound in DMSO, then add the other components in the specified order, mixing well after each addition.
-
-
Administration:
-
Administer the formulation to mice using a ball-tipped oral gavage needle.
-
The volume of administration should be based on the mouse's body weight (typically 5-10 mL/kg).
-
b) Intraperitoneal (i.p.) Injection Formulation (General Guidance)
-
Vehicle Composition: For intraperitoneal injections, the formulation should be sterile and isotonic. A common vehicle is sterile saline (0.9% NaCl). If the compound has poor solubility in saline, a small percentage of a solubilizing agent such as DMSO (e.g., <10%) followed by dilution with saline can be used. Another option is a solution of 20% DMSO in saline.
-
Preparation:
-
Dissolve the required amount of this compound in the chosen vehicle.
-
Ensure the final solution is clear and free of particulates. If necessary, filter through a 0.22 µm sterile filter.
-
-
Administration:
-
Inject the solution into the lower right quadrant of the mouse's abdomen using a 25-27 gauge needle.
-
The injection volume should be appropriate for the size of the mouse (typically <10 mL/kg).
-
Experimental Workflow for Efficacy and Pharmacodynamic Studies
The following workflow outlines the key steps for evaluating the in vivo efficacy and pharmacodynamic effects of AT7867.
Conclusion
This compound has demonstrated potent anti-tumor activity in preclinical mouse models through the dual inhibition of Akt and p70S6K. The provided dosages of 90 mg/kg p.o. and 20 mg/kg i.p. have been shown to be effective in inhibiting the target signaling pathway and suppressing tumor growth in a U87MG glioblastoma xenograft model. Researchers should carefully consider the formulation of AT7867 for in vivo administration and validate the pharmacodynamic effects in their specific model system. These application notes and protocols serve as a guide for the design and execution of future in vivo studies with this promising anti-cancer agent.
References
AT7867 Dihydrochloride: A Comparative Analysis of Oral Gavage and Intraperitoneal Injection for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of the serine/threonine kinases Akt (also known as protein kinase B or PKB) and p70 S6 kinase (p70S6K)[1][2][3]. By targeting key nodes in the PI3K/Akt/mTOR signaling pathway, AT7867 has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and in vivo tumor models[1][2]. The selection of an appropriate administration route is a critical determinant of in vivo efficacy, pharmacokinetic profile, and tolerability. This document provides a detailed comparison of oral gavage (P.O.) and intraperitoneal (I.P.) injection for the administration of AT7867 dihydrochloride in preclinical models, along with comprehensive experimental protocols.
Comparison of Administration Routes: Oral Gavage vs. Intraperitoneal Injection
The choice between oral gavage and intraperitoneal injection depends on the specific aims of the preclinical study. Oral administration is often preferred for its clinical relevance, as most small molecule inhibitors are developed for oral delivery in humans. Intraperitoneal injection, while less clinically translatable, typically offers higher bioavailability and more rapid systemic exposure, making it suitable for proof-of-concept and mechanistic studies.
A key preclinical study demonstrated that AT7867 is orally bioavailable and efficacious. In a human glioblastoma xenograft model, both oral administration (90 mg/kg) and intraperitoneal injection (20 mg/kg) of AT7867 resulted in the inhibition of downstream targets and induction of apoptosis, leading to tumor growth inhibition.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound administered via oral gavage and intraperitoneal injection. It is important to note that comprehensive, side-by-side pharmacokinetic data is limited in publicly available literature.
| Parameter | Oral Gavage (P.O.) | Intraperitoneal (I.P.) | Reference |
| Efficacious Dose | 90 mg/kg | 20 mg/kg | [2] |
| Bioavailability (F%) | 44% (at 20 mg/kg) | Data not available | [3] |
| Cmax | Data not available | Data not available | |
| Tmax | Data not available | Data not available | |
| AUC | Data not available | Data not available |
Signaling Pathway of AT7867
AT7867 exerts its therapeutic effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The diagram below illustrates the key components of this pathway and the points of intervention by AT7867.
Figure 1: Simplified signaling pathway showing the inhibitory action of AT7867 on Akt and p70S6K.
Experimental Protocols
Note: These protocols are intended as a guideline. Specific details may need to be optimized based on the experimental model and institutional guidelines. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Vehicle Composition (Example): A commonly used vehicle for kinase inhibitors with poor aqueous solubility is a mixture of DMSO, PEG400, Tween 80, and saline. A typical ratio is:
-
10% DMSO
-
40% PEG400
-
5% Tween 80
-
45% Saline
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 90 mg/kg for P.O. or 20 mg/kg for I.P.), the number of animals, and the dosing volume (typically 10 mL/kg for mice).
-
Prepare the vehicle mixture: In a sterile tube, combine the required volumes of DMSO, PEG400, and Tween 80. Vortex thoroughly until a homogenous solution is formed.
-
Dissolve AT7867: Add the calculated amount of this compound powder to the vehicle mixture. Vortex vigorously. If necessary, sonicate the mixture in a water bath for 5-10 minutes to aid dissolution.
-
Add saline: Once the compound is fully dissolved, add the sterile saline to the final volume and vortex again to ensure a uniform suspension.
-
Final formulation: The final formulation should be a clear solution or a fine, homogenous suspension. Prepare fresh on the day of dosing.
Protocol for Oral Gavage (P.O.) Administration in Mice
Materials:
-
Prepared AT7867 formulation
-
Appropriately sized oral gavage needles (20-22 gauge, 1-1.5 inches long with a ball tip for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal preparation: Weigh each mouse to determine the precise volume of the formulation to be administered.
-
Syringe preparation: Draw the calculated volume of the AT7867 formulation into a 1 mL syringe fitted with a gavage needle.
-
Animal restraint: Gently but firmly restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage needle insertion: Introduce the gavage needle into the mouth, passing it along the side of the mouth and over the tongue. Gently advance the needle into the esophagus. The mouse should swallow as the needle is passed. Do not force the needle.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the formulation.
-
Needle removal: Gently withdraw the gavage needle along the same path of insertion.
-
Post-procedure monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
Protocol for Intraperitoneal (I.P.) Injection in Mice
Materials:
-
Prepared AT7867 formulation
-
25-27 gauge needles
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal preparation: Weigh each mouse to determine the precise volume of the formulation to be administered.
-
Syringe preparation: Draw the calculated volume of the AT7867 formulation into a 1 mL syringe fitted with a 25-27 gauge needle.
-
Animal restraint: Restrain the mouse to expose the abdomen. The mouse can be placed in a supine position with the head tilted slightly downwards.
-
Injection site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate incorrect placement.
-
Administration: Slowly inject the formulation into the peritoneal cavity.
-
Needle removal: Withdraw the needle and return the mouse to its cage.
-
Post-procedure monitoring: Monitor the mouse for any signs of discomfort or adverse reactions at the injection site.
Experimental Workflow Comparison
The following diagram illustrates a typical experimental workflow for comparing the efficacy of AT7867 administered via oral gavage versus intraperitoneal injection in a tumor xenograft model.
Figure 2: Experimental workflow for comparing P.O. and I.P. administration of AT7867.
References
AT7867 dihydrochloride pharmacokinetics and bioavailability in mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B) and the downstream kinase p70 S6 kinase (p70S6K).[1][2] The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently implicated in various cancers.[2] AT7867 has demonstrated the ability to inhibit the proliferation of a range of human cancer cell lines and suppress tumor growth in xenograft models.[1][2] It induces apoptosis in tumor cells both in vitro and in vivo.[1][2] These characteristics make AT7867 a compound of interest for preclinical and oncological research.
These application notes provide an overview of the available information on the use of AT7867 dihydrochloride (B599025) in mice, with a focus on administration protocols and relevant signaling pathways.
Pharmacokinetics and Bioavailability
Currently, there is a lack of publicly available, detailed quantitative pharmacokinetic data for AT7867 dihydrochloride in mice. Specific parameters such as maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the curve (AUC), and absolute bioavailability have not been published in the reviewed literature.
However, studies have successfully used AT7867 in mice via both oral (p.o.) and intraperitoneal (i.p.) administration to achieve systemic exposure and demonstrate pharmacodynamic effects and antitumor activity.[1] The compound is described as an "oral inhibitor," suggesting it has some degree of oral bioavailability.[1]
Table 1: Summary of this compound Dosing in Mice from In Vivo Studies
| Parameter | Details | Source |
| Animal Model | Athymic mice with PTEN-deficient U87MG human glioblastoma xenografts | [1] |
| Administration Routes | Oral (p.o.), Intraperitoneal (i.p.) | [1] |
| Dosage (Oral) | 90 mg/kg | [1] |
| Dosage (Intraperitoneal) | 20 mg/kg | [1] |
| Observed Effects | Inhibition of phosphorylation of downstream substrates of AKT and p70S6K, induction of apoptosis, and inhibition of human tumor growth. | [1] |
Experimental Protocols
The following are generalized protocols for the oral and intraperitoneal administration of this compound to mice, based on common laboratory practices and information from preclinical studies. Researchers should adapt these protocols based on their specific experimental design, institutional guidelines (IACUC), and the specific formulation of the compound.
Protocol 1: Oral Administration of AT7867 via Gavage
Objective: To administer a precise dose of this compound directly into the stomach of a mouse.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile water, saline, or a specific formulation buffer)
-
Vortex mixer or sonicator
-
Adjustable micropipettes and sterile tips
-
Animal balance
-
Oral gavage needles (flexible or rigid, appropriate size for mice, e.g., 20-22 gauge)
-
Syringes (e.g., 1 mL)
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of AT7867 and vehicle based on the desired dose (e.g., 90 mg/kg) and the body weight of the mice.
-
Prepare the dosing solution by dissolving this compound in the chosen vehicle. Ensure complete dissolution, using a vortex mixer or sonicator if necessary. The final formulation should be sterile.
-
-
Animal Preparation:
-
Weigh each mouse accurately on the day of dosing to calculate the precise volume to be administered.
-
Properly restrain the mouse to ensure its safety and the accuracy of the administration.
-
-
Administration:
-
Attach the gavage needle to the syringe filled with the dosing solution.
-
Gently insert the gavage needle into the mouse's esophagus and advance it into the stomach.
-
Slowly dispense the calculated volume of the AT7867 solution.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.
-
Protocol 2: Intraperitoneal (i.p.) Injection of AT7867
Objective: To administer this compound into the peritoneal cavity of a mouse for systemic absorption.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline or PBS)
-
Vortex mixer or sonicator
-
Adjustable micropipettes and sterile tips
-
Animal balance
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
PPE: lab coat, gloves, eye protection
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the AT7867 dosing solution in a sterile vehicle as described in the oral administration protocol. Ensure the solution is sterile.
-
-
Animal Preparation:
-
Weigh each mouse to determine the correct injection volume based on the desired dose (e.g., 20 mg/kg).
-
Properly restrain the mouse, exposing the abdominal area.
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn, which would indicate incorrect placement.
-
Slowly inject the calculated volume of the AT7867 solution.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and observe for any adverse reactions at the injection site or signs of systemic toxicity.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study using AT7867 in a xenograft mouse model.
Signaling Pathway
The diagram below illustrates the mechanism of action of AT7867, showing its inhibitory effects on the AKT/p70S6K signaling pathway.
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
AT7867 Dihydrochloride: Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines
For Research Use Only.
Introduction
AT7867 dihydrochloride (B599025) is a potent, ATP-competitive, small molecule inhibitor of the serine/threonine kinases Akt (also known as protein kinase B or PKB) and p70 ribosomal S6 kinase (p70S6K). The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many human cancers, often associated with resistance to therapy. By targeting key nodes in this pathway, AT7867 has emerged as a valuable tool for cancer research, demonstrating the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines, particularly those with a dependency on the PI3K/Akt signaling axis, such as PTEN-deficient tumors.
These application notes provide detailed protocols for utilizing AT7867 dihydrochloride to induce apoptosis in cancer cell lines, methods for quantifying its cytotoxic effects, and analysis of the underlying molecular mechanisms.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of AT7867 in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of AT7867 across a diverse panel of human cancer cell lines, as sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.[1][2][3][4][5] This data is crucial for selecting appropriate cell lines and determining effective concentration ranges for apoptosis induction studies.
| Cell Line | Cancer Type | Tissue Sub-type | IC50 (µM) |
| GCT | Soft Tissue Sarcoma | Soft Tissue Other | 0.252 |
| KP-N-YS | Neuroblastoma | Nervous System | 0.314 |
| SNU-423 | Hepatocellular Carcinoma | Liver | 0.626 |
| Ramos-2G6-4C10 | Burkitt Lymphoma | Blood | 0.711 |
| SW1710 | Bladder Urothelial Carcinoma | Urogenital System | 0.724 |
| IMR-5 | Neuroblastoma | Nervous System | 0.740 |
| SU-DHL-5 | Diffuse Large B-Cell Lymphoma | Blood | 0.802 |
| DOHH-2 | Diffuse Large B-Cell Lymphoma | Blood | 0.959 |
| Hs-633T | Fibrosarcoma | Soft Tissue | 0.990 |
| OCI-AML2 | Acute Myeloid Leukemia | Blood | 1.028 |
| MV-4-11 | Leukemia | Blood | 1.033 |
| HCC1187 | Breast Invasive Carcinoma | Breast | 1.104 |
| GDM-1 | Acute Myeloid Leukemia | Blood | 1.115 |
| Hs-578-T | Breast Invasive Carcinoma | Breast | 1.160 |
| CHP-134 | Neuroblastoma | Nervous System | 1.217 |
| Ca-Ski | Cervical Squamous Cell Carcinoma | Urogenital System | 1.229 |
| MHH-NB-11 | Neuroblastoma | Nervous System | 1.267 |
| KARPAS-620 | Multiple Myeloma | Blood | 1.326 |
| NALM-6 | B-cell Leukemia | Blood | 1.366 |
| MRK-nu-1 | Breast Invasive Carcinoma | Breast | 1.397 |
Signaling Pathway
AT7867 exerts its pro-apoptotic effects by inhibiting the kinase activity of Akt and its downstream effector, p70S6K. This dual inhibition disrupts the pro-survival signaling cascade, leading to the activation of apoptotic machinery.
Caption: AT7867 induced apoptosis signaling pathway.
Experimental Protocols
Protocol 1: Determination of Cell Viability by MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of AT7867 on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare a series of dilutions of AT7867 in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing various concentrations of AT7867 (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify the percentage of apoptotic and necrotic cells following treatment with AT7867.[6][7][8]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of AT7867 (e.g., based on IC50 values) and a vehicle control for 24-48 hours.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) into a 15 mL conical tube.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the previously collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Cell Staining:
-
Wash the cell pellet twice with cold PBS.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock 1:10 with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Caption: Experimental workflow for apoptosis detection.
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol details the detection of key apoptosis-related proteins by Western blotting to confirm the mechanism of AT7867-induced cell death. Key markers include cleaved caspase-3 and cleaved PARP.[9][10][11][12][13]
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated cells with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, 1:1000 dilution; anti-PARP, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Concluding Remarks
This compound is a powerful research tool for investigating the role of the Akt/p70S6K signaling pathway in cancer cell survival and for exploring the induction of apoptosis. The protocols and data presented here provide a framework for designing and executing experiments to characterize the effects of AT7867 in specific cancer cell lines. It is recommended to optimize concentrations and incubation times for each cell line to achieve the desired biological response. Careful execution of these protocols will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of cancer biology and the development of novel therapeutic strategies.
References
- 1. Drug: AT7867 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. kaggle.com [kaggle.com]
- 3. Systematic identification of genomic markers of drug sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kaggle.com [kaggle.com]
- 5. Genomics of Drug Sensitivity in Cancer (GDSC): a resource for therapeutic biomarker discovery in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. youtube.com [youtube.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
Application Notes and Protocols: Investigating the Synergy of AT7867 Dihydrochloride with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride (B599025) is a potent, orally bioavailable, small-molecule inhibitor of the serine/threonine kinases AKT and p70 S6 kinase (p70S6K)[1]. The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, playing a crucial role in cell proliferation, survival, and resistance to therapy[1][2]. By targeting key nodes in this pathway, AT7867 has demonstrated single-agent efficacy in inhibiting tumor cell growth and inducing apoptosis in various cancer cell lines[1][2][3].
Chemotherapeutic agents such as paclitaxel (B517696), doxorubicin (B1662922), and gemcitabine (B846) are cornerstones of cancer treatment. However, intrinsic and acquired resistance often limits their clinical efficacy. A promising strategy to overcome this resistance and enhance therapeutic outcomes is the combination of conventional chemotherapy with targeted agents like AT7867. The rationale for this approach is based on the principle of synergistic cytotoxicity, where the combined effect of two or more drugs is greater than the sum of their individual effects.
This document provides detailed application notes and protocols for investigating the combination of AT7867 dihydrochloride with paclitaxel, doxorubicin, and gemcitabine in preclinical cancer models.
Scientific Rationale for Combination Therapy
The AKT signaling pathway is a key mediator of cell survival signals that can counteract the cytotoxic effects of chemotherapy. Many conventional chemotherapeutic agents induce DNA damage or mitotic stress, leading to the activation of apoptotic pathways. However, cancer cells with a hyperactivated AKT pathway can evade apoptosis, thus contributing to chemoresistance.
-
AT7867 and Paclitaxel: Paclitaxel, a microtubule inhibitor, induces mitotic arrest and subsequent apoptosis. However, cancer cells can develop resistance to paclitaxel through various mechanisms, including the upregulation of survival pathways. Inhibition of the AKT pathway has been shown to increase the therapeutic efficacy of paclitaxel-induced apoptosis in cancer cells[4][5][6][7]. By blocking the pro-survival signals mediated by AKT, AT7867 is hypothesized to lower the threshold for paclitaxel-induced cell death.
-
AT7867 and Doxorubicin: Doxorubicin, a topoisomerase II inhibitor, causes DNA double-strand breaks, leading to cell cycle arrest and apoptosis. The PI3K/AKT pathway can be activated in response to DNA damage, promoting cell survival and repair, thereby diminishing the efficacy of doxorubicin. Studies have shown that inhibiting the PI3K/AKT pathway can enhance doxorubicin-induced apoptotic cell death in tumor cells[8][9][10][11]. AT7867, by inhibiting AKT, is expected to prevent this survival response and potentiate the cytotoxic effects of doxorubicin.
-
AT7867 and Gemcitabine: Gemcitabine is a nucleoside analog that inhibits DNA synthesis, leading to S-phase arrest and apoptosis. Resistance to gemcitabine is a significant clinical challenge, particularly in pancreatic cancer. Aberrant AKT activation is a known mechanism of chemoresistance to gemcitabine[12]. Preclinical studies have demonstrated that AKT inhibitors can reduce pancreatic cancer cell viability and increase the efficacy of gemcitabine[13][14][15][16]. Therefore, combining AT7867 with gemcitabine is a rational approach to overcome resistance and improve treatment outcomes.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the combination of AT7867 with chemotherapy agents.
Quantitative Data Summary
The following tables summarize known single-agent activity of AT7867 and provide a template for recording combination study results.
Table 1: Single-Agent IC50 Values of AT7867 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Breast Cancer | ||
| MDA-MB-468 | Triple-Negative | Data not available in provided search results |
| MCF7 | ER-Positive | Data not available in provided search results |
| Colorectal Cancer | ||
| HT-29 | Colorectal Adenocarcinoma | Data not available in provided search results |
| HCT116 | Colorectal Carcinoma | Data not available in provided search results |
| Pancreatic Cancer | ||
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Data not available in provided search results |
| MIA PaCa-2 | Pancreatic Carcinoma | Data not available in provided search results |
| Ovarian Cancer | ||
| SKOV3 | Ovarian Adenocarcinoma | Data not available in provided search results |
| PA-1 | Ovarian Teratocarcinoma | Data not available in provided search results |
Note: The IC50 values for AT7867 can vary depending on the cell line and assay conditions. It is recommended to determine the IC50 in the specific cell lines of interest before initiating combination studies.
Table 2: Template for Combination IC50 and Synergy Analysis
| Cell Line | Chemotherapy Agent | AT7867 IC50 (µM) (Single Agent) | Chemo IC50 (nM) (Single Agent) | Combination IC50 (AT7867 µM + Chemo nM) | Combination Index (CI)* | Dose Reduction Index (DRI) - AT7867 | Dose Reduction Index (DRI) - Chemo |
| e.g., MDA-MB-468 | Paclitaxel | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value | Calculated Value |
| e.g., MCF7 | Doxorubicin | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value | Calculated Value |
| e.g., PANC-1 | Gemcitabine | Experimental Value | Experimental Value | Experimental Value | Calculated Value | Calculated Value | Calculated Value |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay for Single-Agent and Combination Studies
Objective: To determine the half-maximal inhibitory concentration (IC50) of AT7867 and chemotherapy agents, alone and in combination, and to assess synergy.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Paclitaxel, Doxorubicin, or Gemcitabine (stock solutions in appropriate solvent)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment (Single Agent):
-
Prepare serial dilutions of AT7867 and the chemotherapy agent in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubate for 72 hours (or other desired time point).
-
-
Drug Treatment (Combination):
-
Prepare a matrix of drug concentrations. A common approach is to use a constant ratio of the two drugs based on their single-agent IC50 values (e.g., a fixed ratio of 1:1, 1:10, 10:1 relative to their IC50s).
-
Alternatively, use a checkerboard layout with varying concentrations of both drugs.
-
Add 100 µL of the drug combination medium to the wells.
-
Incubate for 72 hours.
-
-
Cell Viability Measurement (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot dose-response curves and determine the IC50 values using non-linear regression analysis (e.g., using GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.
-
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by AT7867 and chemotherapy agents, alone and in combination.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with AT7867, the chemotherapy agent, or the combination at predetermined concentrations (e.g., IC50 values or synergistic concentrations identified in Protocol 1). Include a vehicle control.
-
Incubate for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of AT7867 and chemotherapy agents on the AKT signaling pathway and markers of apoptosis and cell cycle.
Materials:
-
6-well or 10 cm cell culture dishes
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., p-AKT (Ser473), total AKT, p-p70S6K, total p70S6K, PARP, Caspase-3, Cyclin D1, p21, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Lysis:
-
Seed and treat cells as described in Protocol 2.
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
The combination of this compound with conventional chemotherapy agents represents a rational and promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The provided application notes and protocols offer a framework for researchers to systematically evaluate these combinations in preclinical models. It is anticipated that such studies will provide the necessary data to support the clinical translation of AT7867 in combination therapies for a variety of cancer types.
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AT7867 Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Akt involvement in paclitaxel chemoresistance of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of heat shock protein 90 function down-regulates Akt kinase and sensitizes tumors to Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Cajanol Sensitizes A2780/Taxol Cells to Paclitaxel by Inhibiting the PI3K/Akt/NF-κB Signaling Pathway [frontiersin.org]
- 8. Inhibition of the PI3 kinase/Akt pathway enhances doxorubicin-induced apoptotic cell death in tumor cells in a p53-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of AKT-Signaling Sensitizes Soft Tissue Sarcomas (STS) and Gastrointestinal Stromal Tumors (GIST) to Doxorubicin via Targeting of Homology-Mediated DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of AKT2 enhances sensitivity to gemcitabine via regulating PUMA and NF-κB signaling pathway in human pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for AT7867 Dihydrochloride in 3D Cell Culture and Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of the serine/threonine kinases Akt (also known as protein kinase B or PKB) and p70 ribosomal S6 kinase (p70S6K).[1][2][3] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a key target for therapeutic intervention. AT7867's dual inhibitory action on both Akt and its downstream effector p70S6K offers a comprehensive blockade of this critical cell survival and proliferation pathway.[1][2][3] Three-dimensional (3D) cell culture systems, including spheroids and patient-derived organoids, provide more physiologically relevant models compared to traditional 2D cultures, better recapitulating the complex tumor microenvironment and cellular interactions. This document provides detailed application notes and protocols for the utilization of AT7867 in these advanced 3D models.
Mechanism of Action
AT7867 inhibits all three isoforms of Akt (Akt1, Akt2, and Akt3) as well as p70S6K and Protein Kinase A (PKA).[4][5][6] By inhibiting Akt, AT7867 prevents the phosphorylation of numerous downstream substrates, including Glycogen Synthase Kinase 3β (GSK3β), which is involved in cell cycle progression and metabolism.[1][2] Inhibition of p70S6K by AT7867 blocks the phosphorylation of the S6 ribosomal protein (S6RP), a key component of the translational machinery, thereby impeding protein synthesis and cell growth.[1][2] Studies have also indicated that AT7867 can induce apoptosis in cancer cells.[1][2][3]
Figure 1: AT7867 Signaling Pathway.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of AT7867 from various studies. It is important to note that IC50 values in 3D culture are often higher than in 2D culture, and optimal concentrations should be determined empirically for each specific 3D model.
Table 1: In Vitro Kinase Inhibitory Activity of AT7867
| Kinase | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
Data compiled from multiple sources.[4][5][6][7]
Table 2: AT7867 IC50 Values in 2D Human Cancer Cell Line Proliferation Assays
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine | 0.9 - 3 |
| MDA-MB-468 | Breast | 0.9 - 3 |
| MCF-7 | Breast | 0.9 - 3 |
| HCT116 | Colon | 0.9 - 3 |
| HT29 | Colon | 0.9 - 3 |
| LNCaP | Prostate | 10 - 12 |
| PC3 | Prostate | 10 - 12 |
Data represents a range from multiple studies.[1][4][7]
Experimental Protocols
Protocol 1: General Workflow for AT7867 Treatment in 3D Cell Culture and Organoids
This workflow outlines the key steps for assessing the efficacy of AT7867 in 3D models.
Figure 2: Experimental Workflow.
Protocol 2: Preparation and Treatment of 3D Spheroids/Organoids with AT7867
Materials:
-
Cancer cell line or patient-derived organoid culture
-
Appropriate 3D culture medium
-
Extracellular matrix (e.g., Matrigel®) for organoids
-
Ultra-low attachment plates for spheroids
-
AT7867 dihydrochloride stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Spheroid/Organoid Formation:
-
For Spheroids: Seed a single-cell suspension of cancer cells in ultra-low attachment plates at a density of 1,000-5,000 cells per well. Allow spheroids to form for 48-72 hours.
-
For Organoids: Embed organoid fragments or single cells in droplets of extracellular matrix in a pre-warmed plate. After polymerization of the matrix, add the appropriate organoid culture medium. Culture for 7-10 days, or until organoids reach a suitable size for the experiment.
-
-
Preparation of AT7867 Working Solutions:
-
Prepare a serial dilution of AT7867 in the appropriate culture medium. Based on 2D IC50 values, a starting concentration range of 1 µM to 50 µM is recommended for initial screening in 3D models. Include a vehicle control (DMSO) at the same final concentration as the highest AT7867 dose.
-
-
Treatment:
-
For spheroids, carefully remove half of the medium from each well and replace it with an equal volume of the AT7867 working solution.
-
For organoids, completely replace the medium with the AT7867 working solutions.
-
-
Incubation:
-
Incubate the treated spheroids/organoids for 72 to 96 hours. The optimal incubation time may vary depending on the cell type and experimental endpoint.
-
-
Endpoint Analysis:
-
Proceed to the desired downstream assays as described in the following protocols.
-
Protocol 3: Cell Viability and Toxicity Assays
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Opaque-walled multi-well plates suitable for luminescence reading
Procedure:
-
Equilibrate the treated 3D culture plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 4: Immunofluorescence Staining for Target Modulation
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-phospho-GSK3β, anti-phospho-S6RP)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Carefully remove the culture medium and wash the spheroids/organoids with PBS.
-
Fix the 3D cultures with 4% PFA for 30-60 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with permeabilization buffer for 20-30 minutes.
-
Block with blocking buffer for 1-2 hours at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS containing 0.1% Triton X-100.
-
Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS containing 0.1% Triton X-100.
-
Mount the spheroids/organoids and image using a confocal microscope.
Protocol 5: Western Blot Analysis for Downstream Signaling
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6RP, anti-total-S6RP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Collect the treated spheroids/organoids and wash with cold PBS.
-
Lyse the samples in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
Concluding Remarks
The use of AT7867 in 3D cell culture and organoid models offers a promising avenue for preclinical cancer research and drug development. These advanced in vitro systems provide a more accurate representation of in vivo tumor biology, allowing for a more reliable assessment of therapeutic efficacy. The protocols outlined in this document provide a comprehensive guide for researchers to investigate the effects of AT7867 on cancer cell proliferation, survival, and signaling in a physiologically relevant context. It is recommended to optimize the experimental conditions, such as drug concentration and treatment duration, for each specific 3D model to ensure robust and reproducible results.
References
- 1. stemcell.com [stemcell.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Enhancing the evaluation of PI3K inhibitors through 3D melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. [PDF] Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT–mTOR–S6K signaling and drug responses | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Pancreatic cancer organoids recapitulate disease and allow personalized drug screening - EGA European Genome-Phenome Archive [ega-archive.org]
Application Notes and Protocols for Immunoprecipitation Kinase Assay with AT7867 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of several AGC family kinases, primarily targeting Akt1, Akt2, Akt3, p70S6K, and PKA.[1][2][3] Its ability to suppress the phosphorylation of downstream cellular substrates makes it a valuable tool for studying signaling pathways and a potential therapeutic agent in diseases characterized by aberrant kinase activity, such as cancer.[4][5] This document provides detailed application notes and protocols for utilizing AT7867 dihydrochloride in immunoprecipitation kinase assays to assess the activity of specific kinases and the inhibitory effect of the compound.
Mechanism of Action
AT7867 acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. This inhibition has been demonstrated to block the proliferation of various human cancer cell lines, particularly those with mutations in the PI3K/Akt pathway.[4]
Target Kinase Profile and Potency
AT7867 exhibits potent inhibition of several key kinases within the AGC kinase family. The half-maximal inhibitory concentration (IC50) values for its primary targets are summarized in the table below.
| Target Kinase | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
Table 1: In vitro inhibitory activity of AT7867 against key AGC family kinases.[1][2][3]
Cellular Activity of AT7867
In cellular assays, AT7867 effectively inhibits the phosphorylation of downstream targets of the Akt pathway, such as GSK-3β, with an IC50 in the low micromolar range.[2][4] It has been shown to induce apoptosis and suppress tumor growth in xenograft models.[4][5] The IC50 values for growth inhibition in various cancer cell lines are presented below.
| Cell Line | Cancer Type | IC50 (µM) |
| MES-SA | Uterine Sarcoma | 0.94 |
| MDA-MB-468 | Breast Cancer | 2.26 |
| MCF-7 | Breast Cancer | 1.86 |
| HCT116 | Colon Cancer | 1.76 |
| HT29 | Colon Cancer | 3.04 |
| U87MG | Glioblastoma | 8.22 |
| PC-3 | Prostate Cancer | 10.37 |
| DU145 | Prostate Cancer | 11.86 |
Table 2: Antiproliferative activity of AT7867 in various human cancer cell lines.[2][4]
Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by AT7867.
Caption: PI3K/Akt/mTOR signaling pathway with AT7867 inhibition points.
Experimental Protocols
Immunoprecipitation Kinase Assay Workflow
The following diagram outlines the general workflow for an immunoprecipitation kinase assay using AT7867.
Caption: Workflow for an immunoprecipitation kinase assay.
Detailed Protocol: Immunoprecipitation of Akt1 and In Vitro Kinase Assay with AT7867
This protocol describes the immunoprecipitation of endogenous or overexpressed Akt1 from cell lysates, followed by an in vitro kinase assay to measure its activity in the presence and absence of AT7867.
A. Solutions and Reagents
-
Cell Lysis Buffer (1X): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM beta-glycerophosphate, 1 mM Na3VO4, 1 µg/ml leupeptin. Add 1 mM PMSF immediately before use.[6]
-
Wash Buffer: Cell Lysis Buffer (1X).
-
Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2.
-
ATP Solution: 10 mM ATP in dH2O.
-
Substrate: GSK-3α/β peptide or other known Akt substrate.
-
This compound Stock Solution: 10 mM in DMSO.
-
Antibody: Anti-Akt1 antibody (for immunoprecipitation).
-
Protein A/G Agarose (B213101) Beads.
-
3X SDS Sample Buffer.
B. Cell Lysis
-
Culture cells to 80-90% confluency.
-
Treat cells with appropriate stimuli to activate the Akt pathway if necessary.
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 0.5-1.0 ml of ice-cold Cell Lysis Buffer per 10 cm plate.
-
Incubate on ice for 5-10 minutes.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly on ice if the lysate is viscous.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
C. Immunoprecipitation
-
To 200-500 µg of cell lysate, add the recommended amount of anti-Akt1 antibody.
-
Incubate with gentle rotation for 2 hours to overnight at 4°C.
-
Add 20-30 µl of a 50% slurry of Protein A/G agarose beads.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads three times with 1 ml of ice-cold Cell Lysis Buffer. After the final wash, carefully aspirate all supernatant.
D. In Vitro Kinase Assay
-
Resuspend the washed beads in 40 µl of 1X Kinase Buffer.
-
Prepare different reaction tubes:
-
Control (No Inhibitor): Add DMSO (vehicle control) to the bead suspension.
-
AT7867 Inhibition: Add the desired final concentration of AT7867 (e.g., 10 nM - 1 µM) to the bead suspension. Pre-incubate for 10 minutes on ice.
-
-
Add the Akt substrate (e.g., GSK-3 peptide) to each reaction tube.
-
Initiate the kinase reaction by adding ATP to a final concentration of 100-200 µM.
-
Incubate the reactions at 30°C for 30 minutes with gentle agitation.
-
Terminate the reaction by adding 20 µl of 3X SDS Sample Buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
E. Analysis
-
Load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using a phospho-specific antibody for the substrate (e.g., anti-phospho-GSK-3α/β).
-
Probe a separate blot with an anti-Akt1 antibody to confirm equal immunoprecipitation of the kinase in all samples.
-
Quantify the band intensities to determine the extent of inhibition by AT7867.
Concluding Remarks
The provided protocols and application notes serve as a comprehensive guide for utilizing this compound in immunoprecipitation kinase assays. This powerful inhibitor is an invaluable tool for dissecting the roles of Akt and other AGC family kinases in cellular signaling and for the preclinical evaluation of potential therapeutic strategies targeting these pathways. Researchers should optimize the specific conditions, such as antibody and substrate concentrations, for their particular experimental system.
References
- 1. AT7867 | S6 Kinase | PKA | Akt | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with AT7867 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
AT7867 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of the serine/threonine kinases Akt and p70 ribosomal S6 kinase (p70S6K).[1][2] The PI3K/Akt signaling pathway is a critical regulator of diverse cellular functions, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[3] AT7867 has been shown to inhibit the proliferation of a range of human cancer cell lines and induce apoptosis.[2][4] A key mechanism of its anti-proliferative effect is the induction of cell cycle arrest, primarily at the G2/M phase, which can be effectively analyzed using flow cytometry.[5][6]
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cell cycle arrest induced by AT7867 dihydrochloride. Included are detailed experimental protocols, representative data, and diagrams of the relevant signaling pathway and experimental workflow.
Data Presentation
The following table summarizes the representative effects of AT7867 on the cell cycle distribution in human colorectal cancer stem-like cells (CSCs) after 24 hours of treatment. The data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase, indicative of cell cycle arrest.
Table 1: Effect of AT7867 on Cell Cycle Distribution in Colorectal Cancer Stem-like Cells
| Cell Line | Treatment (24 hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HCT116 CSCs | Vehicle Control (DMSO) | 65.2% | 20.5% | 14.3% |
| AT7867 (15 µM) | 45.8% | 15.1% | 39.1% | |
| AT7867 (20 µM) | 38.5% | 12.3% | 49.2% | |
| HT29 CSCs | Vehicle Control (DMSO) | 68.7% | 18.9% | 12.4% |
| AT7867 (5 µM) | 52.1% | 14.5% | 33.4% | |
| AT7867 (10 µM) | 41.3% | 11.2% | 47.5% |
Note: This data is representative and compiled based on findings reported in the literature. Actual results may vary depending on the cell line, experimental conditions, and the specific batch of the compound.[5]
Signaling Pathway
AT7867 induces G2/M cell cycle arrest by inhibiting the Akt/p70S6K signaling pathway. This inhibition leads to downstream effects on key cell cycle regulators. The diagram below illustrates the proposed mechanism of action.
Caption: AT7867-mediated inhibition of Akt and p70S6K.
Experimental Workflow
The following diagram outlines the key steps for analyzing cell cycle arrest induced by AT7867 using flow cytometry.
Caption: Workflow for cell cycle analysis.
Experimental Protocols
Materials
-
This compound
-
Cell line of interest (e.g., HCT116, HT29)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium (B1200493) Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cells in appropriate culture vessels and allow them to adhere and grow to 50-60% confluency.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of AT7867 (e.g., 5, 10, 15, 20 µM) and a vehicle control (DMSO).[7]
-
Incubate the cells for the desired time points (e.g., 24, 48 hours).
Cell Harvesting and Fixation
-
Harvest the cells by trypsinization. Collect both adherent and floating cells to include the apoptotic population.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1-2 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in the residual PBS.
-
While gently vortexing, add 4-5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[8]
-
Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.[5]
Propidium Iodide Staining
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes to pellet the cells.[8]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 3 mL of PBS, centrifuging at 500 x g for 5 minutes between washes.[5]
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[5]
-
Add 400 µL of PI staining solution and mix well.[5]
-
Incubate the cells in the dark at room temperature for 10-30 minutes before analysis.[8]
Flow Cytometry Analysis
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to ensure optimal data resolution.
-
Collect data for at least 10,000-20,000 single-cell events per sample.
-
Use a dot plot of the PI signal area versus height or width to exclude cell doublets and aggregates.[8]
-
Generate a histogram of the linear PI fluorescence intensity to visualize the cell cycle distribution.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| High CV of G0/G1 peak | High flow rate | Use the lowest possible flow rate. |
| Cell clumps | Ensure a single-cell suspension before fixation. Filter the sample before analysis. | |
| Poor resolution of peaks | Inadequate fixation | Ensure proper fixation with ice-cold 70% ethanol. |
| Insufficient staining | Optimize PI concentration and incubation time. | |
| High background fluorescence | Incomplete RNase treatment | Increase RNase A concentration or incubation time. |
| RNA contamination | Ensure proper RNase A treatment. | |
| Low cell count | Cell loss during washing steps | Be careful when decanting supernatants after centrifugation. |
| Low initial cell number | Start with an adequate number of cells (e.g., 1 x 10^6). |
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on the cell cycle. By employing flow cytometry with propidium iodide staining, researchers can effectively quantify the induction of G2/M arrest, a key mechanism of action for this potent Akt/p70S6K inhibitor. This analysis is crucial for understanding the anti-proliferative effects of AT7867 and can aid in the development of novel cancer therapeutics.
References
- 1. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. AT7867 Inhibits the Growth of Colorectal Cancer Stem-Like Cells and Stemness by Regulating the Stem Cell Maintenance Factor Ascl2 and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
AT7867 dihydrochloride precipitation in media and how to solve it
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using AT7867 dihydrochloride (B599025) in experimental settings. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges, particularly the issue of precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is AT7867 dihydrochloride and what is its mechanism of action?
This compound is a potent, ATP-competitive inhibitor of the serine/threonine kinases Akt1, Akt2, and Akt3, as well as p70S6 kinase (p70S6K) and protein kinase A (PKA).[1][2][3][4] By inhibiting these key proteins in the PI3K/Akt/mTOR signaling pathway, AT7867 can block downstream cellular processes such as cell survival, growth, proliferation, and angiogenesis.[5][6] This pathway is often dysregulated in cancer, making AT7867 a valuable tool for oncology research.[5]
Q2: What are the solubility properties of this compound?
This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO) but has limited solubility in aqueous solutions.[2][6] It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into aqueous-based cell culture media.
Q3: Why is my this compound precipitating in my cell culture media?
Precipitation of this compound in cell culture media is a common issue that can arise from several factors:
-
Solvent-Shifting: This is the most frequent cause. When a concentrated DMSO stock solution is rapidly diluted into an aqueous medium, the compound can "crash out" of solution because it is not soluble in the final aqueous environment.
-
High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the complex milieu of the cell culture medium.
-
Media Composition: Components within the cell culture media, such as salts, proteins, and pH buffers, can interact with the compound and reduce its solubility.[7]
-
Temperature: Temperature fluctuations, such as adding the compound to cold media, can decrease its solubility.
-
pH: The pH of the cell culture medium can influence the charge state of the compound, thereby affecting its solubility.
Q4: How can I prevent this compound from precipitating?
To prevent precipitation, consider the following strategies:
-
Prepare a High-Concentration Stock Solution: Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) cell culture medium. Add the compound solution dropwise while gently vortexing the medium.
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, to minimize solvent effects and cell toxicity.
-
Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C.
-
Sonication: If a small amount of precipitate is observed after dilution, brief sonication in a water bath may help to redissolve it.
-
Solubility Testing: Before your main experiment, perform a small-scale solubility test in your specific cell culture medium to determine the maximum soluble concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution | Solvent-shifting due to rapid dilution of DMSO stock in aqueous media. | Perform serial dilutions. Add the stock solution slowly to pre-warmed media while vortexing. |
| Final concentration exceeds solubility limit. | Lower the final working concentration of this compound. | |
| Media was cold during dilution. | Ensure the cell culture medium is pre-warmed to 37°C before adding the compound. | |
| Precipitation observed after incubation | Compound instability in media over time. | Prepare fresh working solutions for each experiment. Minimize the time the compound is in the media before analysis. |
| pH shift in the media due to cell metabolism. | Use freshly prepared media with adequate buffering capacity. Monitor the pH of your culture. | |
| Evaporation of media leading to increased compound concentration. | Ensure proper humidification in the incubator and use appropriate culture vessel lids to minimize evaporation. | |
| Cloudy or hazy appearance of media | Fine precipitate of the compound. | Centrifuge the media at a low speed to pellet the precipitate before adding to cells, though this will reduce the effective concentration. It is better to optimize the dissolution method. |
| Interaction with serum proteins. | Consider reducing the serum concentration if your cell line permits, or use a serum-free medium for the duration of the treatment. |
Quantitative Data
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL | [1] |
| Water | 2.27 mg/mL (requires sonication and warming) | [2] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required amount: Based on the desired stock concentration and volume, calculate the mass of this compound powder needed. For example, to make 1 mL of a 10 mM stock solution (Molecular Weight: 410.77 g/mol ), you would need 4.11 mg of the compound.
-
Weigh the powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube.
-
Dissolve the compound: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a room temperature water bath can be used to aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[2]
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for using AT7867 in cell culture.
References
AT7867 dihydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of AT7867 dihydrochloride (B599025). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should solid AT7867 dihydrochloride be stored upon receipt?
A1: Upon receipt, solid this compound should be stored at -20°C in a dry, dark environment. When stored correctly, the solid compound is stable for up to three years. Before opening, it is recommended to allow the vial to warm to room temperature to prevent condensation, which can introduce moisture and potentially affect stability.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q4: What is the recommended storage for working solutions of this compound?
A4: Working solutions of this compound, especially those prepared for in vivo studies, should be prepared fresh on the day of use.[1] If immediate use is not possible, they should be stored at 4°C for no longer than 24 hours. However, it is crucial to visually inspect for any signs of precipitation before use.
Q5: What are the visible signs of this compound degradation or precipitation?
A5: Degradation of this compound is not always visually apparent. However, signs of precipitation in a solution include a cloudy or hazy appearance, the formation of a thin film on the surface of the container, or visible crystalline solids. If any of these are observed, it is crucial to take corrective action as outlined in the troubleshooting guide.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Solid Powder | N/A | -20°C | Up to 3 years |
| Stock Solution | DMSO | -20°C | Up to 1 month[1] |
| Stock Solution | DMSO | -80°C | Up to 6 months[1] |
| Working Solution | Aqueous Buffer | 4°C | Up to 24 hours (prepare fresh is recommended)[1] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 50 mg/mL[2] |
| Ethanol | ~10 mM[3] |
| Water | Insoluble[4] |
Troubleshooting Guide
Issue: Precipitation is observed in the this compound stock solution upon thawing.
Cause: The solubility of the compound may have been exceeded, or the solution may have been stored for too long or experienced multiple freeze-thaw cycles.
Solution:
-
Warm the solution: Gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortex or sonicate: After warming, vortex the solution vigorously or sonicate it in a water bath until the precipitate is fully redissolved.
-
Visual Inspection: Before use, carefully inspect the solution to ensure all precipitate has dissolved.
-
Centrifuge (if necessary): If a small amount of precipitate remains, centrifuge the vial at a high speed (e.g., 10,000 x g) for 5 minutes and carefully transfer the supernatant to a new tube. It is advisable to re-quantify the concentration of the supernatant if this step is performed.
-
Preventative Measures: To prevent future precipitation, ensure stock solutions are prepared at an appropriate concentration and are aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.
Issue: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous environment, the compound can crash out of solution.
Solution:
-
Pre-warm the aqueous medium: Ensure your buffer or cell culture medium is pre-warmed to 37°C before adding the DMSO stock.
-
Use a stepwise dilution: Instead of adding the highly concentrated stock directly, first create an intermediate dilution of the compound in DMSO. Then, add this intermediate dilution dropwise to the pre-warmed aqueous medium while gently vortexing.
-
Minimize final DMSO concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%. High concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution.
-
Consider alternative formulation strategies: For in vivo studies, specific formulations with excipients like PEG300, Tween-80, or SBE-β-CD can improve solubility.[1]
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound in a prepared stock solution.
Materials:
-
This compound stock solution in DMSO
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Set up HPLC Method:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for optimal absorbance, typically around 254 nm.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. (This is a starting point and should be optimized).
-
-
Prepare Samples:
-
Time Zero (T0) Sample: Dilute a fresh aliquot of your this compound stock solution in mobile phase A to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
Stability Samples: Store aliquots of the stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature). At each time point (e.g., 1 week, 1 month, 3 months), thaw an aliquot and prepare a sample for HPLC analysis in the same manner as the T0 sample.
-
-
Data Analysis:
-
Run the samples on the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the T0 sample.
-
Calculate the peak area of the this compound peak for each sample.
-
Determine the percentage of the remaining compound at each time point relative to the T0 sample.
-
The appearance of new peaks in the chromatogram of the stability samples may indicate the presence of degradation products.
-
Mandatory Visualizations
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Caption: Troubleshooting workflow for this compound solution precipitation.
References
Determining optimal AT7867 dihydrochloride concentration for IC50
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal concentration of AT7867 dihydrochloride (B599025) for half-maximal inhibitory concentration (IC50) experiments.
Frequently Asked Questions (FAQs)
Q1: What is AT7867 dihydrochloride and what are its primary targets?
A1: this compound is a potent, ATP-competitive small molecule inhibitor. Its primary targets are the serine/threonine kinases Akt1, Akt2, and Akt3. It also demonstrates potent inhibitory activity against p70 S6 kinase (p70S6K) and protein kinase A (PKA), which are structurally related kinases within the AGC kinase family.[1][2][3][4]
Q2: What is a recommended starting concentration range for an IC50 experiment with AT7867?
A2: The optimal concentration range for AT7867 is highly dependent on the experimental system (cell-free vs. cell-based) and the specific cell line used.
-
For cell-free (biochemical) assays , targeting the kinase activity directly, concentrations should span from low nanomolar (nM) to low micromolar (µM) ranges, bracketing the known enzymatic IC50 values (e.g., 1 nM to 1 µM).[1][2][4]
-
For cell-based (antiproliferative) assays , higher concentrations are generally required. A starting range of 0.1 µM to 50 µM is advisable, as cellular IC50 values typically fall within the 0.9 µM to 12 µM range depending on the cancer cell line's genetic background, such as PTEN or PIK3CA mutation status.[1][2][5][6]
Q3: Why is there a significant difference between the cell-free and cell-based IC50 values for AT7867?
A3: It is common for the IC50 value of an inhibitor to be significantly higher in a cell-based assay compared to a cell-free enzymatic assay. This discrepancy arises from several factors, including the inhibitor's ability to cross the cell membrane, potential efflux by cellular transporters, intracellular ATP concentrations competing with the inhibitor, and the complexity of the cellular signaling network.[7]
Q4: Which signaling pathway is affected by AT7867?
A4: AT7867 primarily targets the PI3K/Akt signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[3] By directly inhibiting Akt, AT7867 prevents the phosphorylation of numerous downstream substrates, including Glycogen Synthase Kinase 3 beta (GSK3β).[6] Its inhibition of p70S6K also blocks the phosphorylation of the S6 ribosomal protein (S6RP), another key player in protein synthesis and cell growth.[3][6]
Data Presentation
The IC50 values for AT7867 can vary significantly based on the assay type and biological context.
Table 1: Cell-Free Enzymatic IC50 Values
| Target Kinase | Reported IC50 (nM) |
|---|---|
| Akt1 | 32[1][2][4] |
| Akt2 | 17[1][2][4] |
| Akt3 | 47[1][2][4] |
| p70S6K | 20-85[1][2] |
Table 2: Cell-Based Antiproliferative IC50 Values
| Cell Line | Cancer Type | Reported IC50 (µM) |
|---|---|---|
| MES-SA | Uterine Sarcoma | 0.9 - 0.94[1][2][5] |
| HCT116 | Colon | 1.76[2][5] |
| MCF-7 | Breast | 1.86[2][5] |
| MDA-MB-468 | Breast | 2.26[2][5] |
| HT29 | Colon | 3.04[2][5] |
| U87MG | Glioblastoma | 8.22[2][6] |
| PC-3 | Prostate | 10.37[2][5] |
| DU145 | Prostate | 11.86[2][5] |
Experimental Protocols
General Protocol for Determining Cell-Based IC50
This protocol provides a general framework for measuring the IC50 of AT7867 using a cell viability assay, such as MTT or Alamar Blue.
Methodology:
-
Cell Seeding: Plate cells in a 96-well microplate at a density that prevents confluence by the end of the assay. This density must be optimized for each cell line.[8]
-
Adherence: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach firmly.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[4] Perform serial dilutions in culture medium to create a range of concentrations. A typical 8-point dilution series spanning several orders of magnitude is recommended.[8]
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of AT7867. Include wells with vehicle (DMSO) only as a negative control (100% viability) and wells with no cells as a background control.
-
Incubation: Incubate the treated plates for a duration relevant to the cell line's doubling time, typically 48 to 72 hours.[6]
-
Viability Assay: Add the chosen viability reagent (e.g., MTT, Alamar Blue) to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 3-6 hours).[8][9]
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[8]
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data by setting the average of the vehicle-only control wells to 100% viability.
-
Plot the percent viability against the logarithm of the AT7867 concentration.
-
Use a nonlinear regression analysis program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to calculate the IC50 value.[6]
-
Troubleshooting Guide
Q: My IC50 value is much higher than what is reported in the literature. What could be the cause?
A: Several factors can lead to an unexpectedly high IC50 value:
-
High ATP Concentration (Cell-Free Assays): Since AT7867 is an ATP-competitive inhibitor, using a high concentration of ATP in your kinase assay will increase the apparent IC50.[7] Consider using an ATP concentration near the Michaelis constant (Km) for the kinase.
-
Cell Line Differences: The sensitivity of cell lines can vary greatly due to different expression levels of the target kinase, the presence of drug efflux pumps, or mutations in the signaling pathway.[7]
-
Compound Solubility and Stability: Ensure that AT7867 is fully dissolved in your stock solution and does not precipitate when diluted in the assay medium. Poor solubility at higher concentrations can lead to an inaccurate dose-response.
Q: I am not achieving complete inhibition at the highest concentrations tested. Why?
A: An incomplete inhibition curve, where the response does not plateau at 0% viability, can be due to:
-
Insufficient Concentration Range: The concentrations tested may not be high enough to achieve full inhibition.[7] Try extending the concentration range.
-
Solubility Limit: You may have reached the maximum soluble concentration of the compound in your assay medium.
-
Assay Artifacts: The readout (e.g., cell viability) may be affected by factors other than the direct inhibition of the target, leading to a residual signal.
-
Low Affinity: The inhibitor may have a low affinity in your specific assay setup, preventing 100% inhibition.[10]
Q: My dose-response data does not fit well to a sigmoidal curve. How can I fix this?
A: A poor curve fit often points to issues with the experimental setup or data processing:
-
Inappropriate Concentration Range: A good dose-response curve requires data points that clearly define the top and bottom plateaus of the curve. If your concentration range is too narrow, the fitting algorithm cannot accurately calculate the IC50.[7] Test a wider range of concentrations, spanning several orders of magnitude.
-
Data Normalization: Incorrectly defined controls for 0% and 100% inhibition will skew the curve and the resulting IC50 value.[7] Ensure your vehicle control and background signals are consistent and correctly applied.
-
Experimental Variability: High variability between replicate wells can distort the curve. Review pipetting techniques and ensure uniform cell seeding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT7867 | S6 Kinase | PKA | Akt | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reddit - The heart of the internet [reddit.com]
How to minimize AT7867 dihydrochloride off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with AT7867 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and known off-targets of AT7867?
AT7867 is a potent, ATP-competitive inhibitor of the AGC kinase family. Its primary targets are the three isoforms of AKT (also known as Protein Kinase B). It also potently inhibits other structurally related AGC kinases, most notably p70S6 Kinase (p70S6K) and Protein Kinase A (PKA).[1][2][3] It has shown a clear selectivity window against kinases from other sub-families in initial screenings.[1] For a more comprehensive overview of its selectivity, it is recommended to consult broad kinase screening data, such as a KinomeScan profile.
Q2: Why is my observed cellular IC50 for AT7867 significantly higher than its biochemical IC50?
Discrepancies between biochemical and cell-based assay potencies are common for ATP-competitive inhibitors like AT7867. Several factors can contribute to this:
-
High Intracellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high physiological ATP levels (millimolar range) inside a cell. This high intracellular ATP concentration can out-compete AT7867 for binding to the kinase's active site, leading to a requirement for higher inhibitor concentrations to achieve the same level of target inhibition.
-
Cellular Efflux Pumps: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the inhibitor out of the cell, reducing its intracellular concentration.
-
Low Target Expression or Activity: The cell line used may have low expression levels or basal activity of the target kinase (AKT). It is crucial to verify the expression and phosphorylation status of AKT in your specific cell model.
Q3: I'm observing a phenotype that doesn't align with AKT inhibition. How can I determine if this is an off-target effect?
This is a strong indicator of potential off-target activity. Here are several strategies to investigate this:
-
Use a Structurally Unrelated AKT Inhibitor: Compare the phenotype induced by AT7867 with that of another AKT inhibitor that has a different chemical scaffold. If the phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.
-
Rescue Experiment: Overexpress a drug-resistant mutant of AKT in your cells. If the phenotype is reversed, it confirms that the effect is on-target. If the phenotype persists, it is likely due to an off-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of AKT. If the resulting phenotype mimics that of AT7867 treatment, it supports an on-target mechanism.
-
Dose-Response Correlation: Titrate AT7867 and correlate the observed phenotype with the inhibition of downstream AKT signaling (e.g., phosphorylation of GSK3β or S6 ribosomal protein). If the phenotype only appears at concentrations well above those required for AKT inhibition, it may be due to off-target effects.
Q4: What is the recommended starting concentration for AT7867 in cell-based assays?
The optimal concentration of AT7867 will vary depending on the cell line and the specific experimental endpoint. Based on published data, cellular IC50 values for inhibition of GSK3β phosphorylation are in the range of 2–4 μM.[1] For cell growth inhibition assays (typically 72 hours), IC50 values can range from the sub-micromolar to low micromolar range depending on the cancer cell line.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system, starting from a low nanomolar range and titrating up to the low micromolar range.
Data Presentation
AT7867 Kinase Selectivity Profile
The following table summarizes the inhibitory activity of AT7867 against its primary targets and key known off-targets. For a comprehensive understanding of AT7867's selectivity across the human kinome, researchers are encouraged to consult publicly available datasets such as the HMS LINCS Project's KinomeScan data.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| On-Target | |||
| AKT1 | 32[3] | AGC | Primary Target |
| AKT2 | 17[3] | AGC | Primary Target |
| AKT3 | 47[3] | AGC | Primary Target |
| Known Off-Target | |||
| PKA | 20[3] | AGC | Potent off-target activity |
| p70S6K | 85[3] | AGC | Potent off-target activity |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC50 value of AT7867 against a purified kinase in a biochemical assay.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of AT7867 dihydrochloride in DMSO.
-
Perform serial dilutions in kinase assay buffer to generate a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept below 1%.
-
-
Kinase Reaction Setup:
-
In a white, opaque 384-well plate, add the diluted AT7867 or vehicle control (DMSO in assay buffer).
-
Add the purified kinase and its specific peptide substrate, diluted in kinase assay buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding an ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine the potency of an ATP-competitive inhibitor.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection (using ADP-Glo™ as an example):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each AT7867 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the AT7867 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of AT7867 with AKT in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of AT7867 or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heating:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction using a BCA assay and normalize all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-AKT antibody to detect the amount of soluble AKT at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble AKT relative to the unheated control against the temperature for both the AT7867-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of AT7867 indicates thermal stabilization of AKT upon inhibitor binding, confirming target engagement.
-
Troubleshooting Guides
Problem 1: High background or false positives in the in vitro kinase assay.
| Possible Cause | Suggested Solution |
| Compound Interference | AT7867 may have intrinsic fluorescence or interfere with the detection method. Run a control with the compound in the absence of the kinase to assess for interference. |
| Non-specific Inhibition | At high concentrations, the compound may cause protein aggregation or denature the kinase. Visually inspect the wells for precipitation. Test the inhibitor against a structurally unrelated kinase to check for specificity. |
| Reagent Purity | Impurities in ATP, substrates, or buffers can affect reaction kinetics. Use high-quality reagents and freshly prepared buffers. |
Problem 2: Inconsistent results in cell-based assays.
| Possible Cause | Suggested Solution |
| Cell Line Variability | Ensure consistent cell passage number and confluency. Different cell lines can have varying levels of AKT expression and activation, as well as different expression of drug efflux pumps. |
| Compound Stability in Media | AT7867 may be unstable or bind to components in the cell culture media over long incubation times. Prepare fresh dilutions of the compound for each experiment and consider using serum-free media for short-term treatments if appropriate. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells can concentrate reagents. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
Visualizations
Caption: Signaling pathway showing AT7867's primary target (AKT) and key off-targets (p70S6K, PKA).
Caption: Workflow for investigating potential off-target effects of AT7867.
Caption: Troubleshooting logic for discrepancies between biochemical and cellular IC50 values.
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
Technical Support Center: AT7867 Dihydrochloride in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AT7867 dihydrochloride (B599025) in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AT7867 dihydrochloride?
A1: AT7867 is a potent, ATP-competitive inhibitor of the serine/threonine kinases Akt (also known as protein kinase B or PKB) and p70 ribosomal S6 kinase (p70S6K). By inhibiting these key proteins in the PI3K/Akt/mTOR signaling pathway, AT7867 can induce cell cycle arrest and apoptosis. While its effects are extensively studied in cancer cells, its impact on non-cancerous cells is less characterized but is expected to involve the same signaling pathway.
Q2: I am observing high levels of cytotoxicity in my non-cancerous cell line at low concentrations of AT7867. Is this expected?
A2: The sensitivity of non-cancerous cell lines to AT7867 can vary significantly. While some non-cancerous cells may be less sensitive than cancer cells, high cytotoxicity at low concentrations can occur, especially in rapidly proliferating normal cells where the Akt/p70S6K pathway is active. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q3: How can I be sure that the observed cell death is due to apoptosis and not necrosis?
A3: To distinguish between apoptosis and necrosis, it is recommended to use an Annexin V and Propidium (B1200493) Iodide (PI) co-staining assay followed by flow cytometry. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both.
Q4: My cell viability results (e.g., from an MTT assay) are not consistent across experiments. What could be the cause?
A4: Inconsistent results in cell viability assays can stem from several factors:
-
Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.
-
Seeding density: Ensure a consistent number of cells are seeded in each well.
-
Compound stability: Prepare fresh dilutions of AT7867 for each experiment from a frozen stock solution.
-
Incubation time: Use a consistent incubation time for both drug treatment and the viability assay itself.
Q5: Can AT7867 affect the cell cycle of non-cancerous cells?
A5: Yes, as an inhibitor of the Akt pathway which is involved in cell cycle progression, AT7867 can induce cell cycle arrest in non-cancerous cells. The specific phase of arrest (e.g., G1/S or G2/M) can be determined by flow cytometry analysis of cells stained with a DNA-intercalating dye like propidium iodide.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in MTT assay | - Contamination of culture media or reagents.- High cell seeding density. | - Use fresh, sterile media and reagents.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the time of the assay. |
| No significant cell death observed even at high concentrations of AT7867 | - The specific non-cancerous cell line may be resistant to AT7867.- The Akt/p70S6K pathway may not be critical for the survival of this cell line under the tested conditions.- Inactive compound. | - Confirm the activity of your AT7867 stock on a sensitive cancer cell line.- Consider using a different compound or a combination of inhibitors.- Investigate the activity of the Akt pathway in your cell line. |
| Annexin V/PI staining shows a large population of double-positive (late apoptotic/necrotic) cells even at early time points | - The concentration of AT7867 used may be too high, leading to rapid cell death.- The incubation time may be too long. | - Perform a time-course experiment to identify earlier time points for apoptosis detection.- Titrate the concentration of AT7867 to induce a more gradual apoptotic response. |
Quantitative Data on AT7867 Toxicity
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | MTT | 72 | [Data to be generated] |
| HUVEC | Human Umbilical Vein Endothelial Cells | MTT | 72 | [Data to be generated] |
| NHDF | Normal Human Dermal Fibroblasts | MTT | 72 | [Data to be generated] |
| hTERT-RPE1 | Human Retinal Pigment Epithelial | MTT | 72 | [Data to be generated] |
| Primary Hepatocytes | Human Liver Cells | MTT | 72 | [Data to be generated] |
Disclaimer: The IC50 values in the table above are placeholders and must be determined experimentally.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the viability of cells by measuring the metabolic activity of mitochondria.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Detection: Annexin V/PI Staining
This protocol is for differentiating between live, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with AT7867 at the desired concentration and for the appropriate time in a 6-well plate.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing and incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add propidium iodide to the cell suspension.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Signaling Pathway and Experimental Workflow Diagrams
Caption: AT7867 inhibits the PI3K/Akt/mTOR signaling pathway.
Interpreting unexpected results from AT7867 dihydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AT7867 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AT7867 dihydrochloride?
AT7867 is a potent, ATP-competitive inhibitor of the serine/threonine kinases Akt1, Akt2, and Akt3. It also demonstrates inhibitory activity against p70S6 Kinase (p70S6K) and Protein Kinase A (PKA).[1][2] Its inhibition of the PI3K/Akt signaling pathway leads to downstream effects on cell proliferation, survival, and apoptosis.[1][2]
Q2: What are the common applications of AT7867 in research?
AT7867 is widely used in cancer research to study the effects of Akt pathway inhibition on tumor cell growth and survival.[1][2] It has been shown to inhibit proliferation and induce apoptosis in various human cancer cell lines.[1][2] More recently, it has been identified as a molecule that can promote the differentiation of human induced pluripotent stem cells (iPSCs) into pancreatic progenitor cells.[3][4][5][6]
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution. It is crucial to use anhydrous, high-purity DMSO. To aid dissolution, sonication in a water bath for 10-15 minutes is recommended. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q4: What is the stability of AT7867 in cell culture media?
The stability of AT7867 in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum. It is advisable to prepare fresh dilutions of the compound from a frozen stock for each experiment. When diluting the DMSO stock into aqueous cell culture media, ensure rapid mixing to prevent precipitation. The final DMSO concentration in the media should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: No or Weak Inhibition of Akt Phosphorylation in Western Blot
| Potential Cause | Troubleshooting Step |
| Suboptimal AT7867 Concentration | Verify the concentration of AT7867 used. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. IC50 values for GSK3β phosphorylation inhibition (a downstream marker of Akt activity) are typically in the 2–4 μM range in various cancer cell lines.[1] |
| Incorrect Treatment Duration | Optimize the incubation time. A one-hour treatment is often sufficient to observe inhibition of Akt substrate phosphorylation.[1] |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may exhibit altered signaling pathways. |
| Inactive Compound | Prepare a fresh stock solution of AT7867 from powder. Improper storage or multiple freeze-thaw cycles can degrade the compound. |
| Issues with Western Blot Protocol | Ensure proper sample preparation, including the use of phosphatase inhibitors in the lysis buffer. Verify the specificity and optimal dilution of your primary and secondary antibodies. Include positive and negative controls to validate the assay.[7] |
Issue 2: Inconsistent or Unexpected Cell Viability Assay Results
| Potential Cause | Troubleshooting Step |
| AT7867 Interference with Assay Chemistry | Some kinase inhibitors can interfere with the chemistry of tetrazolium-based assays (e.g., MTT, XTT). Consider using an alternative viability assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a real-time viability assay.[8] |
| Precipitation of AT7867 in Culture Media | Visually inspect the culture wells for any precipitate after adding AT7867. Ensure the final DMSO concentration is non-toxic (typically <0.5%). Prepare dilutions in pre-warmed media and mix thoroughly. |
| Distinguishing Cytotoxic vs. Cytostatic Effects | A reduction in signal in viability assays can indicate either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect). To differentiate, perform a cell counting assay (e.g., trypan blue exclusion) at the beginning and end of the treatment period or use an assay that specifically measures markers of cell death, like LDH release.[8] |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivity to AT7867. IC50 values for growth inhibition can range from 0.9 μM to 12 μM depending on the cancer cell type.[1] Ensure the concentrations used are appropriate for your cell line. |
Issue 3: Unexpected Promotion of Cell Differentiation or Proliferation
| Potential Cause | Troubleshooting Step |
| Context-Dependent Cellular Response | The effect of Akt inhibition can be highly context-dependent. While AT7867 induces apoptosis in many cancer cells, it has been shown to promote the proliferation and differentiation of pancreatic progenitor cells derived from iPSCs.[3][9] |
| Off-Target Effects | While AT7867 is a potent Akt/p70S6K/PKA inhibitor, off-target effects at higher concentrations cannot be entirely ruled out. It is important to perform dose-response experiments and use the lowest effective concentration. |
| Confirmation of Cell Identity | Verify the identity of your cell line. An unexpected proliferative or differentiative response could indicate misidentification or contamination of the cell culture. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of AT7867
| Kinase | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
| Data sourced from MedChemExpress. |
Table 2: AT7867 IC50 Values for Cell Growth Inhibition in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| MES-SA | Uterine | 0.9 - 3 |
| MDA-MB-468 | Breast | 0.9 - 3 |
| MCF-7 | Breast | 0.9 - 3 |
| HCT116 | Colon | 0.9 - 3 |
| HT29 | Colon | 0.9 - 3 |
| Prostate Lines | Prostate | 10 - 12 |
| Data represents a range of reported IC50 values.[1] |
Table 3: Effect of AT7867 on Pancreatic Progenitor (PP) Cell Differentiation from iPSCs
| Marker | Control (-AT7867) (% of cells) | +AT7867 (% of cells) |
| PDX1+NKX6.1+ | 50.9% | 90.8% |
| PDX1+GP2+ | 39.2% | 90.0% |
| Data shows the percentage of double-positive cells.[3][4][6] |
Experimental Protocols
Western Blot for Phospho-Akt Inhibition
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of AT7867 or vehicle control (DMSO) for 1 hour.
-
Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with 4X Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.[7][10]
Cell Viability (ATP-based Luminescent Assay)
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of AT7867 in culture medium. Add the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add an equal volume of the ATP-based luminescent reagent (e.g., CellTiter-Glo®) to each well.
-
Signal Measurement: Mix the contents by shaking on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
In Vitro Kinase Assay
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant active Akt kinase, a suitable substrate (e.g., GSK3α peptide), and ATP.
-
Inhibitor Dilution: Prepare a serial dilution of AT7867 in the kinase reaction buffer.
-
Assay Plate Setup: Add the diluted AT7867 or vehicle control to the wells of a 384-well plate. Add the kinase solution to each well.
-
Kinase Reaction Initiation: Start the reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to the Km value for the kinase to accurately determine the IC50 of an ATP-competitive inhibitor.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the signal. For luminescence-based assays (e.g., ADP-Glo™), add the detection reagents according to the manufacturer's protocol. The luminescent signal is inversely proportional to kinase activity.
Visualizations
Caption: AT7867 inhibits the PI3K/Akt signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: General experimental workflow for AT7867 studies.
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Small molecule AT7867 proliferates PDX1-expressing pancreatic progenitor cells derived from human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
AT7867 dihydrochloride not inhibiting Akt phosphorylation troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using AT7867 dihydrochloride (B599025). The information is tailored for scientists and drug development professionals encountering issues with inhibiting Akt phosphorylation in their experiments.
Troubleshooting Guide: AT7867 Dihydrochloride Not Inhibiting Akt Phosphorylation
If you are observing a lack of inhibition of Akt phosphorylation (p-Akt) upon treatment with AT7867, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Compound Integrity and Handling | |
| Degraded AT7867 | Ensure proper storage of this compound stock solutions: -80°C for up to 2 years or -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Incorrect Concentration | Verify the calculations for your stock solution and final dilutions. Use a freshly prepared stock solution for your experiments. |
| Solubility Issues | AT7867 is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 10 mM).[2] Ensure the compound is fully dissolved in the vehicle before adding to cell culture media. The final DMSO concentration in the media should be kept low (typically <0.1%) to avoid solvent-induced cellular stress. |
| Experimental Conditions | |
| Inappropriate Cell Line | The sensitivity of cell lines to AT7867 varies. IC50 values for growth inhibition can range from 0.9-3 µM in sensitive lines (e.g., MES-SA, MDA-MB-468, MCF-7, HCT116, HT29) to 10-12 µM in less sensitive lines (e.g., some prostate cancer lines).[3][4] Confirm the expected sensitivity of your cell line or test a range of concentrations. |
| Suboptimal Treatment Duration | The inhibitory effect of AT7867 on downstream targets has been observed as early as 2 and 6 hours in vivo.[1][3] A time-course experiment (e.g., 1, 2, 6, 12, 24 hours) is recommended to determine the optimal treatment duration for your specific cell line and experimental conditions. |
| High Basal Akt Activity | Cell lines with highly active upstream signaling (e.g., due to PTEN loss or PIK3CA mutations) may require higher concentrations of AT7867 or longer incubation times to achieve significant inhibition of p-Akt. |
| Cellular Mechanisms | |
| Feedback Loop Activation | Inhibition of Akt can sometimes trigger a compensatory feedback loop, leading to the hyperphosphorylation of Akt. This phenomenon has been observed with some ATP-competitive Akt inhibitors.[5] Consider using inhibitors of upstream kinases (e.g., PI3K inhibitors) in combination with AT7867 to abrogate this effect. |
| Off-Target Effects | AT7867 also inhibits other kinases, such as p70S6K and PKA, with high potency.[2][3] Consider whether inhibition of these other kinases could be influencing your results in unexpected ways. |
| Western Blotting Technique | |
| Insufficient Protein Lysis | Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of Akt. |
| Poor Antibody Quality | Use a primary antibody specific for the phosphorylated form of Akt at the relevant site (e.g., Ser473 or Thr308) that has been validated for Western blotting. Run appropriate positive and negative controls to validate antibody performance. |
| Suboptimal Transfer | Optimize the transfer of proteins from the gel to the membrane. Low molecular weight proteins may require shorter transfer times or different membrane types. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: AT7867 is a potent, ATP-competitive inhibitor of the serine/threonine kinases Akt1, Akt2, and Akt3.[3] It also demonstrates potent inhibition of p70S6K and PKA, which are structurally related kinases in the AGC kinase family.[3][6]
Q2: What are the recommended concentrations of AT7867 to use in cell culture experiments?
A2: The effective concentration of AT7867 can vary significantly between cell lines. For cellular assays measuring the inhibition of GSK3β phosphorylation, IC50 values are typically in the range of 2-4 µM.[4] For cell proliferation assays, IC50 values can range from 0.9 µM to over 12 µM.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and endpoint.
Q3: How should I prepare and store this compound?
A3: Prepare a stock solution in a suitable solvent such as DMSO. For long-term storage, it is recommended to store the stock solution in aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.
Q4: Can AT7867 treatment lead to an increase in Akt phosphorylation?
A4: Paradoxically, some ATP-competitive Akt inhibitors have been reported to cause an increase in Akt phosphorylation. This can be due to the disruption of negative feedback loops. For instance, inhibition of S6K (a downstream target of the Akt/mTORC1 pathway) can relieve feedback inhibition on upstream signaling, leading to increased Akt phosphorylation.[5]
Experimental Protocols
Western Blot for Phospho-Akt (Ser473) and Total Akt
This protocol outlines the steps for detecting the phosphorylation status of Akt in cultured cells following treatment with AT7867.
1. Cell Lysis and Protein Extraction:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of AT7867 or vehicle control for the determined duration.
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To probe for total Akt, the membrane can be stripped and re-probed with a total Akt antibody, or a separate gel can be run in parallel.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of AT7867.
Caption: A troubleshooting workflow for unexpected results with AT7867.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of AT7867 against its primary kinase targets and its effect on the proliferation of various human cancer cell lines.
| Target/Cell Line | IC50 (nM or µM) | Assay Type |
| Kinase Activity | ||
| Akt1 | 32 nM | Biochemical |
| Akt2 | 17 nM | Biochemical |
| Akt3 | 47 nM | Biochemical |
| p70S6K | 85 nM | Biochemical |
| PKA | 20 nM | Biochemical |
| Cell Proliferation | ||
| MES-SA (uterine) | 0.9 - 3 µM | Growth Inhibition |
| MDA-MB-468 (breast) | 0.9 - 3 µM | Growth Inhibition |
| MCF-7 (breast) | 0.9 - 3 µM | Growth Inhibition |
| HCT116 (colon) | 0.9 - 3 µM | Growth Inhibition |
| HT29 (colon) | 0.9 - 3 µM | Growth Inhibition |
| Prostate Cancer Lines | 10 - 12 µM | Growth Inhibition |
| Cellular p-GSK3β | ||
| Various Cancer Lines | 2 - 4 µM | ELISA |
Data compiled from multiple sources.[2][3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AT 7867 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing AT7867 Dihydrochloride Treatment: A Technical Support Guide
Welcome to the technical support center for AT7867 dihydrochloride (B599025). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and achieve maximum efficacy with this potent kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AT7867 dihydrochloride?
A1: this compound is a potent, ATP-competitive inhibitor targeting the AGC kinase family. Its primary targets are the three isoforms of Akt (Akt1, Akt2, and Akt3) and p70 ribosomal S6 kinase (p70S6K). It also demonstrates potent inhibition of Protein Kinase A (PKA). By inhibiting these kinases, AT7867 disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[1][2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. For stock solutions, it is recommended to dissolve the compound in a solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of the compound in cell culture media at 37°C has not been extensively reported, so it is advisable to prepare fresh dilutions for each experiment.
Q3: What is a typical effective concentration range for AT7867 in cell culture experiments?
A3: The effective concentration of AT7867 can vary significantly depending on the cell line and the experimental endpoint. IC50 values for growth inhibition typically range from 0.9 µM to 12 µM in various cancer cell lines.[3] For inhibiting the phosphorylation of downstream targets like GSK3β, IC50 values are more consistent, generally falling within the 2-4 µM range after a 1-hour treatment.[1] It is always recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Medium
-
Observation: The cell culture medium becomes cloudy or contains visible precipitates after adding the AT7867 working solution.
-
Possible Cause: AT7867, like many small molecule inhibitors, has limited aqueous solubility. The final concentration of DMSO in the medium may be too low to maintain its solubility, or the compound may be less stable in the specific medium formulation.
-
Solutions:
-
Optimize Dilution: Prepare intermediate dilutions of your high-concentration DMSO stock in pre-warmed (37°C) cell culture medium. Add this intermediate dilution to the final culture volume dropwise while gently swirling the plate.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible (ideally ≤ 0.5%), but sufficient to maintain compound solubility. You may need to test the tolerance of your specific cell line to a range of DMSO concentrations.
-
Serum Effects: If using serum-free media, consider if the absence of proteins that can help solubilize compounds is a contributing factor. Conversely, components in some serum batches can occasionally cause precipitation.
-
Media Components: The pH and composition of the cell culture medium can influence compound stability. While there is no specific data on AT7867 stability in different media, be consistent with the medium used (e.g., DMEM vs. RPMI-1640) to ensure reproducible results.
-
Issue 2: Inconsistent or No Inhibition of Downstream Targets
-
Observation: Western blot analysis shows no decrease in the phosphorylation of Akt substrates like p-GSK3β (Ser9) or p70S6K substrates like p-S6RP (Ser235/236) after treatment.
-
Possible Cause & Solution:
-
Suboptimal Treatment Time: The inhibition of direct Akt substrates like GSK3β is a rapid event. A 1-hour treatment is often sufficient to observe a significant decrease in phosphorylation.[1] Longer incubation times might lead to feedback loop activation or other compensatory mechanisms. Refer to the time-course data in the tables below to select an appropriate starting point.
-
Insufficient Concentration: Confirm that the concentration used is adequate to inhibit Akt in your cell line. Refer to the IC50 values in the data tables and consider performing a dose-response experiment.
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance mechanisms that bypass the effects of Akt inhibition.
-
Antibody Quality: Ensure that the primary antibodies for the phosphorylated targets are validated and used at the recommended dilution. Include positive and negative controls in your Western blot experiment.
-
Issue 3: High Background or Off-Target Effects
-
Observation: Unexpected changes in signaling pathways not directly downstream of Akt/p70S6K are observed, or there is significant cytotoxicity at concentrations that do not effectively inhibit the target.
-
Possible Cause & Solution:
-
Kinase Selectivity: While AT7867 is a potent Akt/p70S6K inhibitor, it also inhibits other AGC family kinases like PKA.[3] At higher concentrations, off-target effects on other kinases are possible. Broader kinase selectivity profiling can provide insights into potential off-targets.
-
Control for PKA Inhibition: If your experimental system is sensitive to PKA modulation, consider including controls to assess the contribution of PKA inhibition to the observed phenotype.
-
Concentration and Duration: Off-target effects are often more pronounced at higher concentrations and longer treatment durations. Use the lowest effective concentration and the shortest treatment time necessary to achieve the desired on-target effect.
-
Data on Optimal Treatment Times
The optimal treatment time with AT7867 depends on the desired biological outcome. Inhibition of direct downstream kinase targets occurs rapidly, while downstream effects like apoptosis and cell cycle arrest require longer exposure.
Time Course of Target Inhibition
The phosphorylation of key downstream targets of Akt and p70S6K is rapidly inhibited by AT7867.
Table 1: Time-Dependent Inhibition of Downstream Target Phosphorylation in U87MG Glioblastoma Cells
| Time Point | p-GSK3β (Ser9) | p-FKHR (Thr24) / p-FKHRL1 (Thr32) | p-S6RP (Ser235/236) |
| 0 hr | High | High | High |
| 1 hr | Decreased | Decreased | Decreased |
| 2 hr | Further Decrease | Further Decrease | Further Decrease |
| 4 hr | Sustained Decrease | Sustained Decrease | Sustained Decrease |
| 8 hr | Sustained Decrease | Sustained Decrease | Sustained Decrease |
| 24 hr | Sustained Decrease | Sustained Decrease | Sustained Decrease |
| Data synthesized from time-course experiments in U87MG cells treated with AT7867.[3] |
Apoptosis vs. Cell Cycle Arrest
Longer treatment durations with AT7867 can lead to different cellular fates, primarily apoptosis or cell cycle arrest, in a cell-type-dependent manner.
Table 2: Onset of Apoptosis and Cell Cycle Arrest in Cancer Cells
| Treatment Time | Apoptosis (e.g., Cleaved Caspase-3) | Cell Cycle Arrest (e.g., G1 or G2/M phase) |
| < 12 hr | Minimal induction typically observed. | Early changes may begin to appear. |
| 24 hr | Significant induction of apoptosis markers like Annexin V and cleaved caspase-3 is often observed.[3] | A significant population of cells may be arrested in a specific phase of the cell cycle. |
| 48 hr | Apoptosis levels may continue to increase. | The proportion of arrested cells may increase or cells may begin to undergo apoptosis from the arrested state. |
| 72 hr | Maximal apoptosis is often observed. | The dominant phenotype is often apoptosis. |
Recommendation: For studies focused on the direct effects of kinase inhibition, short treatment times (1-4 hours) are recommended. To investigate downstream cellular consequences, longer time points are necessary. For apoptosis, 24-48 hours is a common and effective window. For cell cycle analysis, 24 hours is a suitable starting point. A time-course experiment is highly recommended to determine the optimal window for your specific cell line and research question.
Experimental Protocols
Western Blotting for Phospho-Target Analysis
This protocol is adapted for assessing the phosphorylation status of Akt and p70S6K downstream targets in U87MG cells.
-
Cell Seeding: Seed U87MG cells at a density of 1 x 104 cells/cm2 in complete medium (e.g., EMEM + 10% FBS) and allow them to adhere overnight.[1][2]
-
Treatment: Replace the medium with fresh medium containing the desired concentration of AT7867 or vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 1, 4, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C with gentle agitation. Recommended primary antibody dilutions:
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of AT7867 for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
Caspase-3 Activity Assay
-
Cell Treatment: Treat cells with AT7867 for the desired time to induce apoptosis (e.g., 24 or 48 hours).
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for your chosen caspase-3 activity assay kit.
-
Assay Reaction: Incubate the cell lysate with a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Signal Detection: Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the caspase-3 activity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: AT7867 inhibits Akt and p70S6K, blocking downstream survival signals.
Caption: Workflow for optimizing AT7867 treatment concentration and time.
References
- 1. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Tumorgenicity of Glioblastoma Cell Line U87MG Decreased During Serial In Vitro Passage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
AT7867 dihydrochloride degradation and how to prevent it
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation of AT7867 dihydrochloride (B599025) and best practices to prevent it, ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is AT7867 dihydrochloride and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) and the structurally related p70S6 Kinase (p70S6K).[1][2] It targets all three isoforms of Akt (Akt1, Akt2, and Akt3). The Akt signaling pathway is a crucial regulator of many cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] By inhibiting Akt, AT7867 can block these processes, making it a compound of interest in cancer research.[1]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the stability of this compound. Recommendations are summarized in the table below.
| Format | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep in a tightly sealed container, protected from moisture. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation studies on AT7867 are not extensively published, based on its chemical structure which includes piperidine (B6355638), pyrazole (B372694), and chlorophenyl moieties, the following degradation pathways are plausible:
-
Oxidation: The piperidine and pyrazole rings can be susceptible to oxidation. This can be accelerated by exposure to air, metal ions, or oxidizing agents.
-
Photodegradation: The chlorophenyl group may make the molecule susceptible to degradation upon exposure to light, particularly UV light.
-
Hydrolysis: Although generally stable, extreme pH conditions (highly acidic or alkaline) could potentially lead to the hydrolysis of the molecule.
Q4: How can I tell if my this compound has degraded?
A4: Signs of degradation can include:
-
Visual Changes: Discoloration of the solid powder or cloudiness/precipitation in solutions.
-
Loss of Biological Activity: A decrease in the expected inhibitory effect in your experiments.
-
Analytical Evidence: When analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you may observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[5]
Troubleshooting Guides
Issue 1: Loss of AT7867 activity in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Degradation in culture medium | 1. Pre-incubation Test: Incubate AT7867 in the complete cell culture medium at 37°C for the duration of your experiment. Test the activity of this pre-incubated solution in a short-term assay to see if its potency has decreased. 2. Fresh Preparations: Prepare fresh dilutions of AT7867 from a frozen stock for each experiment. |
| Precipitation in aqueous buffer | 1. Check Final Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) is minimal in your final assay volume (typically <0.5% v/v). 2. Solubility Test: Visually inspect the solution for any cloudiness or precipitate after dilution. You can also centrifuge the diluted solution and test the supernatant for activity to see if the effective concentration has been reduced. |
| Adsorption to plastics | 1. Use Low-Binding Plastics: Utilize low-protein-binding tubes and plates for preparing and storing AT7867 solutions. 2. Include a Surfactant: In some cases, adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to your buffer can help prevent adsorption, but this must be validated for compatibility with your assay. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Stock solution degradation | 1. Aliquot Stocks: Ensure stock solutions are aliquoted to avoid repeated freeze-thaw cycles. 2. Analytical Verification: If in doubt, have the concentration and purity of your stock solution confirmed by HPLC or LC-MS analysis.[5] |
| Improper handling | 1. Protect from Light: Store stock solutions in amber vials or tubes wrapped in aluminum foil. Minimize exposure to ambient light during experimental setup. 2. Temperature Control: Allow frozen stock solutions to thaw completely and come to room temperature before use. Keep solutions on ice during prolonged experiments if stability at room temperature is a concern. |
Experimental Protocols
Protocol 1: General Stability Assessment of AT7867 in an Aqueous Buffer
This protocol provides a general framework for assessing the stability of AT7867 under specific experimental conditions.
-
Preparation of AT7867 Solution:
-
Prepare a concentrated stock solution of AT7867 in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution to the final desired concentration in the aqueous buffer of interest (e.g., cell culture medium, assay buffer). Ensure the final DMSO concentration is compatible with your assay (typically <0.5%).
-
-
Incubation:
-
Aliquot the AT7867 solution into multiple tubes for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate the tubes under the conditions you wish to test (e.g., 37°C, room temperature, exposure to light).
-
For a dark control, wrap a parallel set of tubes in aluminum foil.
-
-
Sample Analysis:
-
At each time point, take a sample and immediately analyze it or store it at -80°C until analysis.
-
Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent AT7867 from any potential degradation products.
-
-
Data Analysis:
-
Calculate the peak area of the parent AT7867 at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining AT7867 against time. A significant decrease indicates instability under the tested conditions.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods. These studies involve subjecting the drug to harsh conditions.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Incubate AT7867 solution in 0.1 M HCl at 60°C for 24-48 hours. |
| Base Hydrolysis | Incubate AT7867 solution in 0.1 M NaOH at 60°C for 24-48 hours. |
| Oxidation | Incubate AT7867 solution with 3% H₂O₂ at room temperature for 24-48 hours. |
| Thermal Degradation | Expose solid AT7867 to 60°C for 48 hours. |
| Photodegradation | Expose AT7867 solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[6][7] A dark control should be run in parallel. |
Samples from these studies should be analyzed by HPLC or LC-MS to identify and characterize any degradation products.
Visualizations
Caption: Workflow for preventing AT7867 degradation.
Caption: AT7867 inhibits the Akt signaling pathway.
Caption: Troubleshooting workflow for AT7867.
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Akt Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
Adjusting AT7867 dihydrochloride dosage for different xenograft models
Welcome to the technical support resource for researchers utilizing AT7867 dihydrochloride (B599025) in xenograft models. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful execution of your in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during your research.
Q1: What is the recommended starting dose for AT7867 in a new xenograft model?
A: Based on published studies, effective doses have been established for specific models. For PTEN-deficient U87MG human glioblastoma xenografts, dosages of 90 mg/kg via oral gavage (p.o.) or 20 mg/kg via intraperitoneal injection (i.p.) have been shown to inhibit tumor growth and downstream signaling pathways.[1] For a new model, it is crucial to perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD) and optimal therapeutic window. We recommend starting with a lower dose and escalating to assess both efficacy and toxicity.
Q2: How can I confirm that AT7867 is effectively inhibiting its target in the tumor tissue?
A: AT7867 is a potent inhibitor of the serine/threonine kinase AKT and the downstream kinase p70 S6 Kinase (p70S6K).[1][2] To confirm target engagement in vivo, you should perform pharmacodynamic (PD) studies. This involves collecting tumor tissue at various time points after AT7867 administration and analyzing the phosphorylation status of key downstream substrates. A significant reduction in the phosphorylation of GSK3β (a direct substrate of AKT) and S6 ribosomal protein (a substrate of p70S6K) would confirm that the drug is hitting its targets.[1][3] These can be measured using techniques like Western Blot or ELISA.
Q3: I am observing significant toxicity (e.g., >15% body weight loss) in my mouse models. What are the potential causes and solutions?
A: High toxicity can stem from several factors.
-
Dose Level: The administered dose may be too high for the specific mouse strain or xenograft model. Action: Reduce the dose or switch to a less frequent dosing schedule (e.g., from daily to every other day).[4]
-
Formulation/Vehicle: The vehicle used to dissolve AT7867 may be causing adverse effects. Action: Ensure the vehicle is well-tolerated. Run a parallel control group treated with the vehicle alone to isolate its effects.
-
Route of Administration: The route of administration can influence drug exposure and toxicity. Intraperitoneal (i.p.) injections can sometimes cause localized irritation. Action: Consider alternative routes like oral gavage (p.o.) if feasible, as AT7867 is orally bioavailable.[1]
Q4: The anti-tumor efficacy of AT7867 is lower than expected in my xenograft model. What should I do?
A: Suboptimal efficacy can be due to several reasons.
-
Insufficient Dose or Schedule: The dose may be too low or the dosing schedule not frequent enough to maintain suppressive drug concentrations in the tumor. Action: If no toxicity was observed, consider a dose-escalation study. Alternatively, a split-dosing strategy might prolong target inhibition and enhance activity.[5]
-
Tumor Model Resistance: The specific cancer cell line used for the xenograft may have intrinsic resistance mechanisms or lack dependence on the PI3K/AKT pathway. Not all cell lines are equally sensitive.[2][6] Action: Before starting an in vivo study, confirm the sensitivity of your cell line to AT7867 in vitro. Also, ensure your model has an activated PI3K/AKT pathway (e.g., due to PTEN loss or PIK3CA mutation), which is often predictive of sensitivity to AKT inhibitors.[7]
-
Drug Formulation and Stability: The compound may not be fully dissolved or could be degrading. Action: Prepare fresh formulations for each treatment day and ensure complete dissolution.[8]
AT7867 Dosage and Administration in Xenograft Models
The following table summarizes published data on AT7867 dosage in a preclinical xenograft model. It is critical to note that these are starting points, and optimization is necessary for each specific model and experimental context.
| Cell Line | Cancer Type | Mouse Strain | AT7867 Dose | Administration Route | Dosing Schedule | Outcome |
| U87MG | Glioblastoma (PTEN-deficient) | Athymic Nude Mice | 90 mg/kg | Oral (p.o.) | Not specified | Inhibition of tumor growth and downstream signaling[1] |
| U87MG | Glioblastoma (PTEN-deficient) | Athymic Nude Mice | 20 mg/kg | Intraperitoneal (i.p.) | Not specified | Inhibition of tumor growth and downstream signaling[1] |
Experimental Protocols
General Protocol for an AT7867 Xenograft Efficacy Study
This protocol provides a generalized framework. Specific details such as cell numbers and tumor volume thresholds should be optimized for your model.
-
Cell Culture: Culture the human cancer cell line of interest (e.g., U87MG) under standard conditions. Ensure cells are healthy and in the logarithmic growth phase before implantation.
-
Animal Handling & Acclimation: Use immunocompromised mice (e.g., athymic nude or NOD/SCID). Allow animals to acclimate to the facility for at least one week before any procedures.[9]
-
Tumor Cell Implantation:
-
Harvest and resuspend the cancer cells in a sterile, serum-free medium (e.g., PBS) mixed with Matrigel (1:1 ratio) to improve tumor take rate.
-
Inject the cell suspension (typically 1x10⁶ to 1x10⁷ cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 2-3 times per week using digital calipers once tumors become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Ensure the average tumor volume and body weight are not significantly different between groups.[4]
-
AT7867 Formulation:
-
Prepare AT7867 dihydrochloride fresh for each administration.
-
Consult the supplier's datasheet for a recommended vehicle. A common vehicle for oral administration is 0.5% (w/v) methylcellulose (B11928114) in water.
-
-
Drug Administration:
-
Administer AT7867 or vehicle control to the respective groups based on the chosen dose, route (e.g., p.o. or i.p.), and schedule.
-
Dose animals based on individual body weight.
-
-
Data Collection & Endpoints:
-
Measure tumor volumes and body weights 2-3 times weekly.
-
The primary endpoint is typically tumor growth inhibition. Euthanize animals if tumors exceed a predetermined size, become ulcerated, or if body weight loss exceeds 20%.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot) or histological examination.
-
Visualizations: Pathways and Workflows
AT7867 Mechanism of Action in the PI3K/AKT Signaling Pathway
Caption: AT7867 inhibits both AKT and p70S6K, blocking downstream signaling for proliferation and survival.
Standard Xenograft Experiment Workflow
Caption: A typical workflow for conducting an in vivo xenograft study, from cell culture to final analysis.
Troubleshooting Logic for In Vivo Studies
Caption: A decision tree to guide troubleshooting for common issues in AT7867 xenograft experiments.
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to AT7867 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to the Akt/p70S6K inhibitor, AT7867 dihydrochloride (B599025), in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is AT7867 dihydrochloride and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinases Akt1, Akt2, and Akt3. It also demonstrates inhibitory activity against the structurally related AGC kinases, p70S6K and PKA.[1] By targeting these key nodes in the PI3K/Akt/mTOR signaling pathway, AT7867 can block cell proliferation and induce apoptosis in various human cancer cell lines.[2][3]
Q2: Which cancer cell lines are particularly sensitive to AT7867?
A2: AT7867 has shown potent inhibition of proliferation in uterine (MES-SA), breast (MDA-MB-468, MCF-7), and colon (HCT116, HT29) cancer cell lines, with IC50 values typically in the range of 0.9-3 µM.[1][2] Prostate cancer cell lines have been reported to be less sensitive.[1][2]
Q3: What are the known downstream effects of AT7867 treatment in sensitive cancer cells?
A3: In sensitive cancer cells, AT7867 treatment leads to a dose-dependent decrease in the phosphorylation of direct Akt substrates such as GSK3β and the pro-apoptotic transcription factors FKHR (FoxO1a) and FKHRL1 (FoxO3a).[2] It also inhibits the phosphorylation of the downstream target S6 ribosomal protein (S6RP), a substrate of p70S6K.[2] This inhibition of pro-survival signaling can lead to the induction of apoptosis, which can be observed by an increase in cleaved PARP.[2][3]
Q4: Have specific resistance mechanisms to AT7867 been clinically documented?
A4: To date, specific clinical resistance mechanisms to AT7867 have not been extensively documented in published literature. However, based on preclinical studies with other Akt inhibitors, several potential mechanisms of acquired resistance can be hypothesized.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with AT7867 and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| No significant decrease in cell viability after AT7867 treatment in a supposedly sensitive cell line. | 1. Suboptimal drug concentration: The concentration range of AT7867 may not be appropriate for the specific cell line. 2. Incorrect assay timing: The incubation time may be too short for the drug to exert its effect. 3. Cell line misidentification or contamination: The cell line may not be what it is presumed to be. 4. Degraded AT7867 stock solution: Improper storage or handling may have led to the degradation of the compound. | 1. Perform a dose-response experiment with a broader range of AT7867 concentrations. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Authenticate the cell line using short tandem repeat (STR) profiling and test for mycoplasma contamination. 4. Prepare a fresh stock solution of AT7867 and store it in small aliquots at -80°C to avoid multiple freeze-thaw cycles. |
| High variability in cell viability assay results between replicates. | 1. Inconsistent cell seeding: Uneven distribution of cells in the microplate wells. 2. Edge effects: Increased evaporation in the outer wells of the plate. 3. Incomplete drug solubilization: AT7867 may not be fully dissolved in the solvent. | 1. Ensure a homogenous single-cell suspension before seeding and mix the cell suspension between pipetting. 2. Avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or media. 3. Ensure AT7867 is completely dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture medium. |
| No decrease in p-Akt or p-S6RP levels after AT7867 treatment in a Western blot. | 1. Insufficient drug concentration or incubation time: The treatment conditions may not be optimal to observe pathway inhibition. 2. Phosphatase activity: Phosphatases in the cell lysate may have dephosphorylated the target proteins. 3. Suboptimal antibody performance: The primary antibodies for the phosphorylated proteins may not be specific or sensitive enough. 4. Low abundance of phosphorylated proteins: Basal levels of p-Akt or p-S6RP may be too low to detect. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for pathway inhibition. 2. Use a lysis buffer containing a fresh cocktail of phosphatase and protease inhibitors. 3. Use validated antibodies at the recommended dilutions and consider using 5% BSA in TBST for blocking to reduce background with phospho-antibodies. 4. Stimulate cells with a growth factor (e.g., insulin, PDGF) to increase the basal levels of phosphorylated proteins, if appropriate for the experimental design. |
| Cells are developing resistance to AT7867 over long-term culture. | 1. Upregulation of receptor tyrosine kinases (RTKs): Increased activity of RTKs like EGFR or HER2 can reactivate downstream signaling. 2. Activation of parallel signaling pathways: Compensatory activation of other pro-survival pathways (e.g., PIM kinases). 3. Akt isoform switching: Upregulation of a different Akt isoform (e.g., AKT3) that is less sensitive to the inhibitor. 4. Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell. | 1. Screen for the upregulation of multiple RTKs using a phospho-RTK array and validate with Western blotting. Consider co-treatment with an appropriate RTK inhibitor. 2. Investigate the activation of other kinase pathways using phospho-kinase arrays or Western blotting for key pathway components. 3. Perform Western blotting to assess the expression levels of all three Akt isoforms in parental and resistant cells. 4. Use qPCR to measure the mRNA levels of genes encoding common ABC transporters. |
Data Presentation: Quantitative Insights into Akt Inhibitor Resistance
The following tables summarize representative quantitative data from studies on acquired resistance to Akt inhibitors. While this data is not specific to AT7867, it provides a valuable reference for the magnitude of changes that can be expected.
Table 1: Shift in IC50 Values in Akt Inhibitor-Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (MK2206) | Resistant IC50 (MK2206) | Fold Change |
| T47D | ~0.17 µM | >1.7 µM | >10-fold |
| BT474 | Varies | Varies | >8-fold |
Data extrapolated from studies on the allosteric Akt inhibitor MK2206.[1][4]
Table 2: Alterations in Protein Expression and Phosphorylation in Akt Inhibitor-Resistant Cells
| Protein | Change in Resistant Cells | Fold Change (Representative) | Potential Consequence |
| p-EGFR | Upregulation | >2-fold | Activation of bypass signaling |
| AKT3 | Upregulation | Varies | Isoform switching |
| p-Akt (S473) | Reduced inhibition by drug | Varies | Maintained downstream signaling |
Data compiled from studies on various Akt inhibitors.[1][4]
Experimental Protocols
Protocol 1: Development of an AT7867-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to AT7867 through continuous exposure to escalating drug concentrations.
-
Determine the initial IC50 of AT7867:
-
Perform a cell viability assay (e.g., MTS assay, see Protocol 2) with the parental cancer cell line to determine the initial IC50 value of AT7867.
-
-
Initial Drug Exposure:
-
Culture the parental cells in their standard growth medium containing AT7867 at a concentration equal to the IC10 or IC20.
-
Maintain the cells in the drug-containing medium, replacing it every 2-3 days.
-
-
Dose Escalation:
-
When the cells have adapted and are proliferating at a steady rate (this may take several weeks), subculture them and increase the AT7867 concentration by 1.5- to 2-fold.
-
Expect significant cell death initially. The surviving cells are those that are adapting to the higher drug concentration.
-
Continue to culture the cells until they recover a stable growth rate.
-
-
Repeat Dose Escalation:
-
Repeat the dose escalation step multiple times, gradually increasing the AT7867 concentration. The process of developing a resistant cell line can take from 3 to 18 months.[5]
-
-
Characterization and Maintenance of the Resistant Line:
-
Once the desired level of resistance is achieved (e.g., the cells can tolerate a concentration at least 10-fold higher than the initial IC50), the resistant cell line is established.
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 value to the parental cell line.
-
Continuously culture the resistant cells in a maintenance medium containing a specific concentration of AT7867 (e.g., the final concentration they were adapted to) to maintain the resistant phenotype.
-
Protocol 2: Cell Viability Assessment using MTS Assay
This protocol outlines the steps for determining cell viability after treatment with AT7867 using a colorimetric MTS assay.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of AT7867 dilutions in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a "no drug" (vehicle) control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTS reagent only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the AT7867 concentration to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of the Akt Signaling Pathway
This protocol details the procedure for assessing the phosphorylation status of Akt and downstream targets.
-
Cell Lysis:
-
After drug treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6RP, total S6RP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis of the bands using image analysis software.
-
Normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band.
-
Visualizations
References
- 1. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Impact of serum concentration on AT7867 dihydrochloride activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AT7867 dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on the impact of serum concentration on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AT7867 dihydrochloride?
AT7867 is a potent, ATP-competitive inhibitor of several kinases in the AGC kinase family. Its primary targets are Akt1, Akt2, and Akt3, as well as p70S6 kinase (p70S6K) and Protein Kinase A (PKA). By binding to the ATP-binding site of these kinases, AT7867 prevents the transfer of phosphate (B84403) from ATP to their respective substrates, thereby inhibiting their activity and disrupting downstream signaling pathways involved in cell growth, proliferation, and survival.[1][2]
Q2: Why am I observing a significantly higher IC50 value for AT7867 in my cell-based assays compared to biochemical assays?
This is a common observation and can be attributed to several factors:
-
Intracellular ATP Concentration: Cell-based assays have physiological ATP concentrations (millimolar range), which are much higher than the ATP concentrations typically used in biochemical assays (micromolar range). As an ATP-competitive inhibitor, AT7867 faces more competition from ATP in a cellular environment, leading to a higher apparent IC50.
-
Serum Protein Binding: Components of cell culture media, particularly serum proteins like albumin, can bind to small molecule inhibitors such as AT7867. This binding reduces the free, unbound concentration of the drug that is available to enter the cells and interact with its target, resulting in a higher observed IC50 value.[3]
-
Cellular Uptake and Efflux: The ability of AT7867 to penetrate the cell membrane and its potential removal by cellular efflux pumps can also influence its effective intracellular concentration and, consequently, its potency in cell-based assays.
Q3: How does the concentration of Fetal Bovine Serum (FBS) in my cell culture medium affect the activity of AT7867?
The concentration of FBS can have a significant impact on the apparent potency of AT7867. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules. This protein binding sequesters the inhibitor, reducing the concentration of free AT7867 available to act on the target kinases within the cells. Therefore, an increase in FBS concentration will likely lead to a higher IC50 value. It is crucial to maintain a consistent and reported serum concentration across experiments to ensure the reproducibility of your results.[4]
Troubleshooting Guides
Issue 1: Higher than expected IC50 values in cell-based assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Serum Protein Binding | Perform a "serum shift" assay by determining the IC50 of AT7867 in media containing different concentrations of FBS (e.g., 1%, 5%, 10%). | A positive correlation between FBS concentration and the IC50 value will confirm that serum protein binding is a significant factor. |
| High Intracellular ATP | If possible, use cell lines with lower endogenous ATP levels or experimental conditions that reduce intracellular ATP. However, this may also affect cell health. | A lower IC50 value may be observed, though this approach has limitations. |
| Poor Cell Permeability | While difficult to assess directly without specialized assays, inconsistent results across different cell lines might suggest permeability issues. | Consistent results across various cell lines would make this less likely. |
| Compound Degradation | Ensure proper storage of this compound (typically at -20°C) and prepare fresh working solutions for each experiment. | Consistent results with freshly prepared compound. |
Issue 2: High variability in IC50 values between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Serum Lots | If possible, purchase a single large lot of FBS for a series of experiments. Qualify new lots by comparing cell growth and AT7867 IC50 against the previous lot. | Reduced variability in IC50 values between experiments. |
| Variable Cell Seeding Density | Optimize and standardize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. | More consistent and reproducible dose-response curves. |
| Inconsistent Incubation Times | Standardize the duration of drug exposure for all assays. A common duration for cell viability assays is 72 hours. | Reduced experiment-to-experiment variability. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of AT7867 against its primary targets from biochemical assays. Note that IC50 values in cell-based assays are expected to be higher due to the factors discussed above.
| Target | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| p70S6K | 85 |
| PKA | 20 |
Data compiled from publicly available sources.
The table below illustrates the expected trend of AT7867 IC50 values in a cell viability assay with varying serum concentrations. The actual values will be cell line-dependent.
| Cell Line | Serum Concentration | Expected IC50 Range (µM) |
| Cancer Cell Line X | 1% FBS | Lower |
| Cancer Cell Line X | 5% FBS | Intermediate |
| Cancer Cell Line X | 10% FBS | Higher |
Experimental Protocols
Protocol 1: Determining the Impact of Serum Concentration on AT7867 IC50 (Serum Shift Assay)
This protocol outlines a cell viability assay to determine the IC50 of AT7867 at different serum concentrations. The MTT assay is used as an example.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in complete medium with 10% FBS.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of AT7867 and Serum-Containing Media:
-
Prepare a stock solution of AT7867 in DMSO.
-
Prepare serial dilutions of AT7867 in media containing different percentages of FBS (e.g., 1%, 5%, and 10%). Include a vehicle control (DMSO) for each serum concentration.
-
-
Drug Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared media with varying AT7867 and FBS concentrations to the respective wells.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.[5]
-
Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle control for each serum concentration.
-
Plot the normalized viability against the log of AT7867 concentration and fit a dose-response curve to determine the IC50 for each serum concentration.
-
Protocol 2: Western Blot Analysis of Akt Phosphorylation
This protocol is to assess the inhibitory effect of AT7867 on the Akt signaling pathway by measuring the phosphorylation of Akt at Ser473.[7]
Materials:
-
This compound
-
Selected cancer cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of AT7867 (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.[7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing (for Total Akt):
-
Strip the membrane of the phospho-Akt antibodies using a stripping buffer.
-
Re-block the membrane and probe with the anti-total Akt antibody to assess total protein levels as a loading control.
-
Visualizations
Caption: AT7867 inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
Ensuring complete dissolution of AT7867 dihydrochloride for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in ensuring the complete dissolution of AT7867 dihydrochloride (B599025) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving AT7867 dihydrochloride for in vivo use?
A1: this compound is sparingly soluble in aqueous solutions. For in vivo administration, a co-solvent system is typically required. Several formulations have been successfully used. A common starting point is a mixture of DMSO, PEG300, Tween-80, and saline. For oral gavage, a formulation with corn oil is also an option.[1][2][3]
Q2: I am observing precipitation when preparing my this compound formulation. What can I do?
A2: Precipitation can occur if the solubility limit is exceeded or if the components are not mixed properly. To address this, you can try gentle heating and/or sonication to aid dissolution.[1] It is also crucial to add the solvents in the correct order, as detailed in the experimental protocols below. If precipitation persists, consider adjusting the solvent ratios or using a different formulation, such as one containing SBE-β-CD.[1]
Q3: What is the maximum concentration of this compound that can be achieved in the recommended solvent systems?
A3: With the recommended solvent systems, clear solutions of at least 3.25 mg/mL can be achieved.[1] The exact saturation point may vary depending on the specific formulation and preparation technique. It is always advisable to perform a small-scale solubility test before preparing a large batch.
Q4: Can I store the prepared this compound solution?
A4: It is generally recommended to prepare the formulation fresh before each experiment to avoid potential precipitation or degradation over time. If short-term storage is necessary, store at 4°C and visually inspect for any signs of precipitation before use. For longer-term storage, consult the manufacturer's guidelines, though fresh preparation is preferred for in vivo studies. Some solvent systems, particularly those for continuous dosing over extended periods, should be chosen carefully.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of this compound for in vivo studies.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation during preparation | - Incorrect order of solvent addition.- Solubility limit exceeded.- Insufficient mixing. | - Follow the detailed experimental protocols for the correct order of solvent addition.- Try gentle heating or sonication to aid dissolution.[1]- If the desired concentration is high, consider preparing a slightly lower concentration.- Explore alternative formulations, such as those containing SBE-β-CD.[1] |
| Precipitation after preparation (during storage or at room temperature) | - Temperature-dependent solubility.- Unstable formulation. | - Prepare the solution fresh before each use.- If short-term storage is necessary, store at 4°C and allow the solution to come to room temperature before administration. Visually inspect for precipitates.- Consider a more stable formulation for your experimental needs. |
| Inconsistent results in in vivo studies | - Incomplete dissolution leading to inaccurate dosing.- Precipitation of the compound at the injection site or in the gastrointestinal tract. | - Ensure complete dissolution by visually inspecting the solution for any particulate matter.- Filter the solution through a 0.22 µm filter before administration to remove any micro-precipitates.- For oral gavage, consider the potential for pH-dependent precipitation in the gut and select a formulation that enhances solubility and stability in this environment. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvent systems suitable for in vivo studies.
| Formulation | Achievable Concentration | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.25 mg/mL | Clear solution. Suitable for intraperitoneal (i.p.) and oral (p.o.) administration.[1][2] | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.25 mg/mL | Clear solution. SBE-β-CD can improve solubility and stability.[1] | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 3.25 mg/mL | Clear solution. Primarily for oral gavage.[1] | [1] |
| DMSO | 50 mg/mL | Stock solution for further dilution. Not for direct in vivo administration at this concentration.[4] | [4] |
Experimental Protocols
Protocol 1: Formulation with PEG300 and Tween-80
This protocol is suitable for both intraperitoneal and oral administration.
-
Prepare a stock solution of this compound in DMSO (e.g., 32.5 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO stock solution and mix thoroughly until a clear solution is formed.
-
Add 0.5 volumes of Tween-80 to the mixture and mix well.
-
Finally, add 4.5 volumes of saline to the mixture and vortex until a homogenous and clear solution is obtained.
Example for 1 mL final solution:
-
100 µL of 32.5 mg/mL AT7867 in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
Protocol 2: Formulation with SBE-β-CD
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 32.5 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 9 volumes of the 20% SBE-β-CD solution to the DMSO stock solution.
-
Mix thoroughly until a clear solution is formed.
Example for 1 mL final solution:
-
100 µL of 32.5 mg/mL AT7867 in DMSO
-
900 µL of 20% SBE-β-CD in Saline
Protocol 3: Formulation with Corn Oil
This protocol is intended for oral gavage.
-
Prepare a stock solution of this compound in DMSO (e.g., 32.5 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 9 volumes of corn oil to the DMSO stock solution.
-
Mix thoroughly until a clear and homogenous solution is formed.
Example for 1 mL final solution:
-
100 µL of 32.5 mg/mL AT7867 in DMSO
-
900 µL of Corn Oil
Visualizations
Caption: Signaling pathway inhibited by AT7867.
Caption: Troubleshooting workflow for AT7867 dissolution.
Caption: Logic for selecting an AT7867 formulation.
References
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for p-GSK3β with AT7867
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent Western blot results for phosphorylated Glycogen Synthase Kinase-3 beta (p-GSK3β) when using the inhibitor AT7867.
Frequently Asked Questions (FAQs)
Q1: What is AT7867 and how does it affect p-GSK3β (Ser9)?
AT7867 is a potent, ATP-competitive inhibitor of the AGC kinase family, including Akt (also known as Protein Kinase B) and p70S6K.[1][2] Akt is a key upstream kinase that phosphorylates GSK3β at serine 9 (Ser9), which inhibits GSK3β activity.[3][4] Therefore, by inhibiting Akt, AT7867 treatment is expected to decrease the phosphorylation of GSK3β at Ser9.[2][5]
Q2: What is the expected molecular weight of p-GSK3β?
GSK3β has a predicted molecular weight of approximately 47 kDa.[6][7] The phosphorylated form, p-GSK3β (Ser9), should appear at a similar molecular weight on your Western blot.
Q3: Why is it crucial to include both total GSK3β and a loading control in my Western blot?
Detecting the total protein level of GSK3β serves as a crucial control to determine the fraction of the total protein that is phosphorylated.[8] This helps to ascertain whether changes in the p-GSK3β signal are due to a change in phosphorylation status or an alteration in the total amount of GSK3β protein. A housekeeping protein like GAPDH or β-actin should also be probed as a loading control to ensure equal amounts of protein were loaded in each lane.[7][9]
Q4: Should I use milk or Bovine Serum Albumin (BSA) as a blocking agent for p-GSK3β Western blots?
For phosphorylated protein detection, it is generally recommended to use 5% BSA in Tris-Buffered Saline with Tween-20 (TBST) for blocking.[10][11] Non-fat milk contains a high amount of the phosphoprotein casein, which can be recognized by phospho-specific antibodies, leading to high background.[8][12][13][14]
Q5: Is it better to use Tris-buffered saline (TBS) or phosphate-buffered saline (PBS) for my wash and antibody dilution buffers?
It is recommended to use Tris-based buffers like TBST for detecting phosphoproteins.[8] Phosphate-buffered saline (PBS) contains phosphate (B84403) ions that can compete with the phospho-epitope for antibody binding, potentially reducing the signal.[8]
Signaling Pathway and Experimental Workflow
Diagram 1: AT7867 Inhibition of the Akt/GSK3β Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospho-GSK-3 beta (Ser9) (D2Y9Y) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-GSK-3 alpha/beta (Ser21/9) (37F11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 10. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
AT7867 dihydrochloride batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AT7867 (B1666108) dihydrochloride (B599025). The information addresses potential issues, including those arising from batch-to-batch variability, to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is AT7867 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinase Akt (also known as protein kinase B or PKB) and p70 S6 kinase (p70S6K).[1][2][3] It inhibits all three isoforms of Akt (Akt1, Akt2, and Akt3) as well as Protein Kinase A (PKA).[4][5] By inhibiting these kinases, AT7867 disrupts downstream signaling pathways crucial for cell proliferation, survival, and metabolism, making it a valuable tool for cancer research.[1][3]
Q2: What are the reported IC50 values for AT7867 against its primary targets?
A2: The inhibitory concentrations (IC50) for AT7867 can vary slightly between studies, but representative values are summarized in the table below.
| Kinase | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
| PKA | 20 |
| p70S6K | 85 |
Data sourced from multiple suppliers and publications.[4][5][6][7]
Q3: In which solvents is this compound soluble?
A3: this compound has good solubility in DMSO.[4] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and corn oil have been described.[5] It is sparingly soluble in ethanol.[4]
Q4: How should I prepare and store stock solutions of this compound?
A4: It is recommended to prepare stock solutions in DMSO, typically at a concentration of 10-50 mM.[4] To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[5] For long-term storage (up to 6 months), -80°C is recommended.[5]
Q5: I am observing inconsistent results between different batches of AT7867. What could be the cause?
A5: Batch-to-batch variability can arise from several factors, even with high-purity compounds. One potential issue is the degree of hydration, which can alter the molecular weight of the compound from batch to batch.[4] This can affect the accuracy of stock solution concentrations if not accounted for. Other potential, though less commonly reported, sources of variability could include minor differences in purity or the presence of different salt forms. Always refer to the batch-specific Certificate of Analysis (CoA) for the precise molecular weight.
Troubleshooting Guides
Issue 1: Inconsistent Potency or Efficacy in Cell-Based Assays
You may observe that different batches of AT7867 exhibit varying levels of inhibition in your cell proliferation or signaling assays, even when used at the same concentration.
Possible Causes and Solutions:
-
Incorrect Molarity of Stock Solution:
-
Cause: The molecular weight can vary between batches due to hydration.[4] Using a generic molecular weight for all batches will lead to inaccurate stock concentrations.
-
Solution: Always use the batch-specific molecular weight provided on the Certificate of Analysis (CoA) to calculate the mass of the compound needed for your stock solution.
-
-
Compound Degradation:
-
Cause: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.[5]
-
Solution: Aliquot stock solutions into single-use vials and store them at -80°C. Avoid repeated freezing and thawing.
-
-
Variability in Cell Culture Conditions:
-
Cause: Differences in cell passage number, confluency, or serum concentration in the media can affect the cellular response to inhibitors.
-
Solution: Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
-
Issue 2: Solubility Problems When Preparing Stock Solutions
You may encounter difficulties in completely dissolving this compound, or the solution may precipitate upon storage.
Possible Causes and Solutions:
-
Incorrect Solvent or Concentration:
-
Cause: Attempting to dissolve the compound in a solvent with low solubility (e.g., aqueous buffers directly) or preparing a stock solution above its solubility limit.
-
Solution: Use DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).[4] For aqueous working solutions, dilute the DMSO stock solution at least 1:1000 to minimize solvent effects.
-
-
Precipitation During Storage or Dilution:
-
Cause: The compound may precipitate out of the solution when the DMSO stock is diluted in an aqueous buffer, especially at higher concentrations.
-
Solution: When preparing working solutions, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. If precipitation occurs, gentle warming and sonication may help to redissolve the compound.[5] Prepare fresh working solutions for each experiment.
-
Experimental Protocols & Workflows
AT7867 Signaling Pathway
AT7867 primarily inhibits the PI3K/Akt/mTOR signaling pathway. Downstream effects include the reduced phosphorylation of substrates like GSK3β and the S6 ribosomal protein.
Troubleshooting Logic for Inconsistent Results
This workflow helps diagnose the root cause of variability in experimental outcomes.
Detailed Experimental Protocols
1. Western Blot for Phospho-Akt Inhibition
This protocol is designed to assess the inhibition of Akt signaling by AT7867 by measuring the phosphorylation of Akt at Ser473.
-
Cell Seeding and Treatment:
-
Plate cells (e.g., U87MG glioblastoma cells) in 6-well plates and grow to 70-80% confluency.[1]
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal Akt phosphorylation.
-
Treat cells with varying concentrations of AT7867 (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.[1]
-
-
Lysate Preparation:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
2. Cell Proliferation (AlamarBlue) Assay
This assay measures cell viability and proliferation in response to AT7867 treatment.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000 cells per well.[1]
-
Allow cells to attach and grow for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of AT7867 in culture medium.
-
Add the AT7867 dilutions or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.[1]
-
-
AlamarBlue Addition and Measurement:
-
Add AlamarBlue reagent (10% of the culture volume) to each well.
-
Incubate for 2-4 hours, or as recommended by the manufacturer.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.[1]
-
3. In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory activity of AT7867 against a purified kinase.
-
Reagents:
-
Purified active kinase (e.g., Akt1)
-
Kinase-specific substrate (e.g., a peptide like GSK3α)
-
Kinase buffer
-
ATP (at or near the Km for the kinase)
-
AT7867 dilutions
-
Detection reagent (e.g., ADP-Glo™ or similar)
-
-
Procedure:
-
Add kinase buffer, purified kinase, and the substrate to the wells of a 384-well plate.
-
Add serial dilutions of AT7867 or a vehicle control.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption.
-
Calculate the percent inhibition for each AT7867 concentration and determine the IC50 value.
-
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AT 7867 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound — TargetMol Chemicals [targetmol.com]
Validation & Comparative
A Head-to-Head Comparison of AT7867 Dihydrochloride and Perifosine as Akt Inhibitors
A Comprehensive Guide for Researchers and Drug Development Professionals
The serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, is a critical regulator of cell survival, proliferation, and metabolism. Its frequent dysregulation in a wide range of human cancers has made it a prime target for therapeutic intervention. This guide provides a detailed, objective comparison of two prominent Akt inhibitors, AT7867 dihydrochloride (B599025) and perifosine (B1684339), to aid researchers and drug development professionals in their selection and application.
Executive Summary
AT7867 dihydrochloride and perifosine represent two distinct classes of Akt inhibitors with different mechanisms of action, biochemical properties, and cellular effects. AT7867 is a potent, ATP-competitive inhibitor that targets the kinase domain of Akt, while perifosine is an alkylphospholipid that allosterically inhibits Akt by targeting its pleckstrin homology (PH) domain, thereby preventing its crucial translocation to the cell membrane. This fundamental difference in their mode of action underlies their varying specificities, potencies, and potential for combination therapies.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and perifosine, providing a snapshot of their biochemical and cellular potencies.
Table 1: Biochemical Potency Against Akt Isoforms and Other Kinases
| Inhibitor | Target | IC50 / Ki | Citation |
| This compound | Akt1 | 32 nM (IC50) | [1] |
| Akt2 | 17 nM (IC50), 18 nM (Ki) | [1][2] | |
| Akt3 | 47 nM (IC50) | [1] | |
| PKA | 20 nM (IC50) | [1] | |
| p70S6K | 85 nM (IC50) | [1] | |
| Perifosine | Akt | 4.7 µM (IC50) in MM.1S cells | [3] |
Table 2: Cellular Potency in Cancer Cell Lines
| Inhibitor | Cell Line | Assay | IC50 | Citation |
| This compound | MES-SA (uterine) | Proliferation | 0.9 µM | [2] |
| MDA-MB-468 (breast) | Proliferation | 1.1 µM | [2] | |
| HCT116 (colon) | Proliferation | 1.3 µM | [2] | |
| PC-3 (prostate) | Proliferation | 10 µM | [2] | |
| Perifosine | Various tumor cell lines | Proliferation | 0.6 - 8.9 µM | [4] |
| MM.1S (multiple myeloma) | Growth inhibition (48h) | ~1-12.5 µM | [1] | |
| H460 (NSCLC) | Cell survival | 1 µM | [5] | |
| H460 (NSCLC) | Apoptosis | 10 µM | [5] |
Mechanism of Action: Two Distinct Approaches to Akt Inhibition
The differential mechanisms of AT7867 and perifosine are a crucial consideration for their experimental use and potential clinical applications.
This compound is a classic ATP-competitive inhibitor. It binds to the ATP-binding pocket within the kinase domain of Akt, preventing the phosphorylation of its downstream substrates. This direct inhibition of the catalytic activity of Akt leads to a rapid and potent blockade of the signaling pathway.
Perifosine , in contrast, is an alkylphospholipid that acts as an allosteric inhibitor. It targets the PH domain of Akt, a region essential for its recruitment to the cell membrane where it can be activated by upstream kinases like PDK1. By binding to the PH domain, perifosine prevents this membrane translocation, thereby inhibiting Akt activation.[6] This mechanism is independent of the ATP-binding pocket.
Signaling Pathway and Inhibition Points
Caption: PI3K/Akt signaling pathway and points of inhibition for AT7867 and perifosine.
Experimental Workflow for Comparing Akt Inhibitors
References
- 1. Perifosine, an oral bioactive novel alkylphospholipid, inhibits Akt and induces in vitro and in vivo cytotoxicity in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdk2-cyclin-inhibitory-peptide-i.com [cdk2-cyclin-inhibitory-peptide-i.com]
- 6. scispace.com [scispace.com]
A Comparative Analysis of AT7867 Dihydrochloride and Other Pan-Akt Inhibitors
This guide provides an objective comparison of AT7867 dihydrochloride (B599025) with other prominent pan-Akt inhibitors for researchers, scientists, and drug development professionals. The document outlines the mechanisms of action, comparative efficacy based on experimental data, and detailed protocols for key assays.
The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell survival, proliferation, growth, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[2][3] Pan-Akt inhibitors, which target all three isoforms of Akt (Akt1, Akt2, and Akt3), represent a major strategy to counteract this aberrant signaling.[1][4]
AT7867 is a potent, orally bioavailable, ATP-competitive small molecule that inhibits all Akt isoforms.[5][6][7] Notably, it also demonstrates potent activity against the structurally related AGC family kinases, p70S6K and PKA.[5][6][7][8] This dual inhibition of Akt and p70S6K may offer a distinct therapeutic advantage.[7][8] This guide compares AT7867 with other well-characterized pan-Akt inhibitors, including both ATP-competitive and allosteric modulators.
Comparative Analysis of Pan-Akt Inhibitors
Pan-Akt inhibitors are primarily classified by their mechanism of action:
-
ATP-Competitive Inhibitors : These molecules, including AT7867, Ipatasertib (GDC-0068), and Capivasertib (AZD5363), bind to the ATP-binding pocket in the kinase domain of Akt.[1][5][9] This direct competition with ATP prevents the phosphorylation of downstream substrates.[9]
-
Allosteric Inhibitors : This class, exemplified by MK-2206, binds to a site on the Akt protein separate from the ATP-binding pocket.[5][9] This binding induces a conformational change that locks the kinase in an inactive state, preventing its recruitment to the plasma membrane and subsequent activation.[9][10]
Distinct resistance mechanisms have been shown to arise in response to these two classes of inhibitors, suggesting that combination approaches or inhibitor switching could be viable clinical strategies.[11]
Data Presentation
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of AT7867 and other leading pan-Akt inhibitors against the three Akt isoforms and other relevant kinases. Lower IC50 values indicate greater potency.
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | p70S6K IC50 (nM) | PKA IC50 (nM) |
| AT7867 | ATP-Competitive | 32[5][6] | 17[5][6] | 47[5][6] | 85[5][6] | 20[5][6] |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5[5][9] | 18[5][9] | 8[5][9] | - | - |
| Capivasertib (AZD5363) | ATP-Competitive | 3[1][5][9] | 7[1][5][9] | 7[1][5][9] | - | - |
| MK-2206 | Allosteric | 5-8[5][9] | 12[5][9] | 65[5][9] | - | - |
Data not available is denoted by "-".
In Vitro Cellular Proliferation Activity
The anti-proliferative effects of these inhibitors have been demonstrated across a range of human cancer cell lines. Efficacy often correlates with the genetic background of the cell line, such as the presence of PTEN loss or PIK3CA mutations, which lead to hyperactivation of the Akt pathway.[8][12]
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| AT7867 | MES-SA | Uterine Sarcoma | 0.94[6] |
| MCF-7 | Breast Cancer | 1.86[6] | |
| MDA-MB-468 | Breast Cancer | 2.26[6] | |
| HCT116 | Colon Cancer | 1.76[6] | |
| U87MG | Glioblastoma | 8.22[6] | |
| MK-2206 | MDA-MB-468 | Breast Cancer | ~0.5 |
| ZR75-1 | Breast Cancer | < 0.5[12] | |
| MCF7 | Breast Cancer | < 0.5[12] |
Directly comparable cellular IC50 data for all inhibitors in the same panel of cell lines is limited in the public literature. MK-2206 data is presented as an example of sensitivity in PTEN/PIK3CA altered lines.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental strategies is crucial for understanding the evaluation of these inhibitors.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of Akt inhibitors.
In Vitro Kinase Assay (IC50 Determination)
This generalized protocol quantifies the half-maximal inhibitory concentration (IC50) of a compound against purified Akt isoforms.
-
Objective: To measure the direct inhibitory potency of a compound on kinase activity.
-
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (radiolabeled [γ-33P]ATP or for use with ADP-Glo systems).
-
Substrate peptide (e.g., "Crosstide").
-
Test inhibitor (e.g., AT7867) in DMSO.
-
96-well or 384-well plates.
-
Filter plates or luminescence plate reader.
-
-
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In each well of the assay plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the diluted inhibitor to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the peptide on a filter membrane and measuring radioactivity.[6] For luminescence assays (e.g., ADP-Glo), measure the generated light signal which corresponds to ADP produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Akt Pathway Modulation
This protocol assesses the effect of an inhibitor on the phosphorylation status of Akt and its downstream targets within cells.[13]
-
Objective: To confirm target engagement and pathway inhibition in a cellular context.
-
Materials:
-
Cultured cancer cells.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β.[8][13]
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours).[13]
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.[13]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total protein levels (e.g., total Akt) or a loading control (e.g., β-actin) to ensure equal protein loading.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the impact of an inhibitor on cell viability and proliferation.[13]
-
Objective: To determine the cytotoxic or cytostatic effects of an inhibitor on cancer cells.
-
Materials:
-
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[13]
-
Treat the cells with a range of inhibitor concentrations and incubate for a desired period (e.g., 72 hours).[13]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[13]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of viability for each concentration relative to the vehicle-treated control wells and determine the IC50 value.
-
Conclusion
AT7867 dihydrochloride is a potent, ATP-competitive pan-Akt inhibitor that also targets p70S6K and PKA.[5][6][8] This profile distinguishes it from more selective Akt inhibitors and allosteric modulators like MK-2206. While ATP-competitive inhibitors like Ipatasertib and Capivasertib show greater potency against Akt isoforms in biochemical assays, the broader kinase inhibition profile of AT7867 may offer advantages in certain contexts by simultaneously blocking multiple nodes in the PI3K/Akt/mTOR pathway.[7][8] The choice of inhibitor for research or therapeutic development will depend on the specific biological question, the genetic context of the cancer model, and the desired selectivity profile. The experimental protocols provided herein offer a standardized framework for making such comparative evaluations.
References
- 1. Molecular target: pan-AKT in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validating AT7867 Dihydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AT7867 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of the serine/threonine kinases AKT and p70 S6 kinase (p70S6K).[1] Validating the engagement of AT7867 with its intended cellular targets is a critical step in preclinical research and drug development. This guide provides a comparative overview of methodologies to confirm and quantify AT7867 target engagement in a cellular context, supported by experimental data and detailed protocols.
The PI3K/AKT/mTOR Signaling Pathway
AT7867 targets key nodes in the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers. A simplified representation of this pathway is shown below, highlighting the central role of AKT and p70S6K.
Comparative Analysis of AT7867 and Alternative AKT Inhibitors
Several small molecule inhibitors targeting the AKT pathway are available. Below is a comparison of AT7867 with other well-characterized AKT inhibitors. It is important to note that the IC50 values are compiled from different studies and direct comparisons should be made with caution.
| Inhibitor | Mechanism of Action | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (µM) |
| AT7867 | ATP-Competitive | AKT1, AKT2, AKT3, p70S6K | AKT1: 32, AKT2: 17, AKT3: 47, p70S6K: 85[1] | U87MG: ~1-3[1], MCF-7: ~1-3[1], MDA-MB-468: ~1-3[1] |
| MK-2206 | Allosteric | AKT1, AKT2, AKT3 | AKT1: 5, AKT2: 12, AKT3: 65[2] | ZR-75-1: ~0.15[2], Multiple cell lines (median): 2.2[3] |
| GDC-0068 (Ipatasertib) | ATP-Competitive | AKT1, AKT2, AKT3 | AKT1: 5, AKT2: 18, AKT3: 8[4] | MDA-MB-468: 0.02[5] |
| Capivasertib (AZD5363) | ATP-Competitive | AKT1, AKT2, AKT3 | AKT1: 3, AKT2: 8, AKT3: 8[4] | Data varies across cell lines[6] |
Experimental Protocols for Validating Target Engagement
Validating that AT7867 engages its targets in a cellular setting can be achieved through several complementary methods.
Western Blotting for Downstream Substrate Phosphorylation
The most direct method to confirm AT7867 target engagement is to measure the phosphorylation status of known downstream substrates of AKT and p70S6K. A decrease in the phosphorylation of GSK3β (a substrate of AKT) and S6 ribosomal protein (a substrate of p70S6K) upon AT7867 treatment indicates target inhibition.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., U87MG glioblastoma cells) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of AT7867 dihydrochloride (e.g., 0.1 to 20 µM) or DMSO vehicle control for 1-2 hours.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies include:
-
Phospho-GSK3β (Ser9)
-
Total GSK3β
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[7]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with AT7867 or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble (non-denatured) proteins from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble AKT and/or p70S6K in the supernatant by Western blotting or ELISA. An increase in the amount of soluble target protein at higher temperatures in the AT7867-treated samples indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method to validate target engagement based on the principle that ligand binding can protect a protein from proteolysis.[8]
Experimental Protocol:
-
Lysate Preparation: Prepare cell lysates.
-
Compound Incubation: Incubate the lysate with AT7867 or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates to digest the proteins.
-
Analysis: Stop the digestion and analyze the samples by SDS-PAGE and Western blotting for AKT and/or p70S6K. A higher amount of intact target protein in the AT7867-treated sample compared to the control indicates that the compound has bound to and protected the protein from digestion.
By employing these methodologies, researchers can confidently validate the cellular target engagement of this compound, providing a solid foundation for further preclinical and clinical investigations.
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Drug: Capivasertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. benchchem.com [benchchem.com]
- 8. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating AT7867 Dihydrochloride's Effect on Akt Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous validation of a kinase inhibitor's activity and specificity is a cornerstone of preclinical development. This guide provides a comparative overview of orthogonal methods to validate the effects of AT7867 dihydrochloride, a potent inhibitor of Akt and p70 S6 kinase, on the Akt signaling pathway.[1][2] The application of multiple, distinct methodologies provides a higher degree of confidence in the experimental outcomes by minimizing the risk of method-specific artifacts.
AT7867 is an ATP-competitive small molecule inhibitor that has demonstrated potent inhibition of Akt1, Akt2, and Akt3 isoforms, as well as the downstream kinase p70S6K and protein kinase A (PKA).[3][4] Its therapeutic potential is being explored in oncology due to the pivotal role of the Akt pathway in cell survival, proliferation, and metabolism, which is frequently dysregulated in cancer.[1][5][6] This guide will detail key orthogonal methods to confirm the on-target effects of AT7867, present comparative data with other Akt inhibitors, provide detailed experimental protocols, and illustrate the underlying principles and workflows.
Comparative Performance of Akt Inhibitors
The efficacy of a kinase inhibitor is initially assessed by its in vitro potency against its intended target(s). The following table summarizes the half-maximal inhibitory concentration (IC50) values for AT7867 and other well-characterized Akt inhibitors against the three Akt isoforms.
| Inhibitor | Mechanism of Action | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Other Notable Targets (IC50) | Reference(s) |
| This compound | ATP-Competitive | 32 | 17 | 47 | p70S6K (85 nM), PKA (20 nM) | [3][4] |
| MK-2206 | Allosteric | 8 | 12 | 65 | - | [7] |
| Ipatasertib (GDC-0068) | ATP-Competitive | 5 | 18 | 8 | >600-fold selectivity over PKA | [7] |
Orthogonal Validation Methods
A robust validation strategy for an Akt inhibitor like AT7867 involves assessing direct target engagement, downstream signaling modulation, and cellular phenotypic responses. Here, we focus on three key orthogonal methods.
This is a fundamental method to assess the functional consequence of Akt inhibition within a cellular context. By measuring the phosphorylation status of known downstream Akt substrates, researchers can confirm that the inhibitor is engaging its target and modulating the intended signaling pathway. A common substrate analyzed is Glycogen Synthase Kinase 3 beta (GSK3β), which is phosphorylated and inhibited by Akt.[1][8]
Workflow for Western Blot Analysis of Akt Substrate Phosphorylation
Caption: Workflow for Western blot analysis of Akt substrate phosphorylation.
This assay directly measures the enzymatic activity of Akt and its inhibition by AT7867 in a cell-free system. It provides a direct measure of the inhibitor's effect on the kinase's catalytic function. The assay typically involves immunoprecipitating Akt from cell lysates or using purified recombinant Akt, then incubating it with a specific substrate (e.g., a GSK-3 fusion protein) and ATP.[7] The level of substrate phosphorylation is then quantified.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Logical Relationship of Validation Methods
The following diagram illustrates how these orthogonal methods complement each other to build a comprehensive validation case for AT7867's effect on Akt signaling.
Caption: Logical relationship of orthogonal methods for validating Akt inhibitor effects.
Experimental Protocols
Protocol 1: Western Blot for Akt Substrate Phosphorylation
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a cancer cell line with a known active PI3K/Akt pathway) in the appropriate growth medium. [7] * Seed cells in 6-well plates and allow them to attach overnight.
-
(Optional) Serum-starve the cells for 12-24 hours to reduce basal Akt phosphorylation. [9] * Treat cells with a range of AT7867 concentrations (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 24 hours). [7]
-
-
Protein Extraction and Quantification:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). [9] * Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. [9][10] * Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally. [10] * Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. [10] * Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit. [9][10]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples. Mix an equal amount of protein (e.g., 20-40 µg) with Laemmli sample buffer. [9] * Denature the proteins by heating at 95°C for 5 minutes. [9] * Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis. [9] * Transfer the separated proteins to a PVDF membrane. [9][10] * Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. (Note: BSA is often preferred over milk for phospho-protein detection to avoid high background). [9][11][12] * Incubate the membrane with primary antibodies (e.g., anti-phospho-GSK3β Ser9 and anti-total GSK3β) diluted in blocking buffer overnight at 4°C. [9][10] * Wash the membrane three times for 10 minutes each with TBST. [9][10] * Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [9][10] * Wash the membrane again three times with TBST. [9][10] * Detect the signal using a chemiluminescent substrate and an imaging system. [9][10] * Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal for each sample. [10]
-
Protocol 2: In Vitro Kinase Assay (Non-Radioactive)
-
Immunoprecipitation of Akt (from cell lysates):
-
Prepare cell lysates as described in the Western blot protocol, using a non-denaturing lysis buffer. [6] * To 200-500 µg of protein lysate, add 2-4 µg of an Akt-specific antibody. [6] * Incubate with gentle rotation for 1-2 hours at 4°C. [6] * Add 20-30 µL of protein A/G agarose (B213101) beads and continue to rotate for another 1-2 hours at 4°C. [6] * Pellet the beads by centrifugation and discard the supernatant. [6] * Wash the beads three times with lysis buffer and twice with kinase assay buffer. [6]
-
-
Kinase Reaction:
-
Resuspend the washed beads (or use a specified amount of purified recombinant Akt) in kinase assay buffer. [6][7] * Add AT7867 at various concentrations.
-
Add 1 µg of a recombinant Akt substrate (e.g., GSK-3 fusion protein). [6] * Initiate the reaction by adding ATP to a final concentration of 200 µM. [13] * Incubate the reaction at 30°C for 30 minutes with gentle shaking. [6][7] * Terminate the reaction by adding 4X SDS-PAGE sample buffer and boiling for 5 minutes. [6]
-
-
Detection:
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Divide the cell suspension into two tubes: one for treatment with AT7867 (at a final concentration sufficient to ensure target saturation) and one for a vehicle (DMSO) control.
-
Incubate at 37°C for 1 hour.
-
-
Heating and Lysis:
-
Aliquot the treated and control cell suspensions into separate PCR tubes for each temperature point.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at room temperature. [14][15]
-
-
Separation and Analysis:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. [16][14] * Carefully collect the supernatant (soluble protein fraction). [16] * Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by Western blotting for Akt.
-
Quantify the band intensities for Akt at each temperature point for both the AT7867-treated and vehicle-treated samples.
-
Plot the percentage of soluble Akt relative to the non-heated control against the temperature to generate melting curves. A rightward shift in the curve for the AT7867-treated sample indicates thermal stabilization and target engagement.
-
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 16. benchchem.com [benchchem.com]
AT7867 Dihydrochloride: A Comparative Efficacy Guide for PTEN-Null versus PTEN-Wildtype Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of AT7867 dihydrochloride (B599025) in cancer cells with differing Phosphatase and Tensin Homolog (PTEN) status. The data presented herein is collated from preclinical studies to support further research and development of targeted cancer therapies.
Introduction
AT7867 is a potent, ATP-competitive inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) and the downstream kinase p70 S6 kinase (p70S6K). The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In a significant subset of human cancers, this pathway is hyperactivated due to the loss of the tumor suppressor PTEN, a lipid phosphatase that negatively regulates PI3K signaling. This guide examines the hypothesis that PTEN-deficient (PTEN-null) cancer cells exhibit heightened sensitivity to AT7867 compared to their PTEN-proficient (PTEN-wildtype) counterparts.
Data Presentation
The following tables summarize the in vitro efficacy of AT7867 in a panel of human cancer cell lines with defined PTEN status.
Table 1: In Vitro Growth Inhibition by AT7867 in Human Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | AT7867 IC50 (µM) | Reference |
| U87MG | Glioblastoma | Null | Not explicitly stated, but shown to be sensitive | [1][2] |
| MDA-MB-468 | Breast | Null | ~1.5 | [1] |
| PC-3 | Prostate | Null | ~10 | [1] |
| LNCaP | Prostate | Null | ~12 | [1] |
| MES-SA | Uterine Sarcoma | Wildtype | ~0.9 | [1] |
| MCF-7 | Breast | Wildtype | ~2.0 | [1] |
| HCT116 | Colon | Wildtype | ~3.0 | [1] |
| HT29 | Colon | Wildtype | ~3.0 | [1] |
Table 2: Inhibition of Downstream Signaling by AT7867
| Cell Line | PTEN Status | Downstream Target | Effect of AT7867 | Reference |
| U87MG | Null | Phospho-GSK3β (Ser9) | Concentration-dependent reduction | [1] |
| U87MG | Null | Phospho-S6 Ribosomal Protein | Concentration-dependent reduction | [1] |
Summary of Findings:
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of AT7867 efficacy.
Cell Viability Assay (Alamar Blue)
This protocol is adapted for determining the IC50 values of AT7867 in cancer cell lines.
-
Cell Seeding:
-
Harvest logarithmically growing cells and resuspend in a complete growth medium to a final concentration of 1 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of AT7867 dihydrochloride in the complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of AT7867. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Alamar Blue Addition and Incubation:
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate the plate for 4-8 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of AT7867 and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of Protein Phosphorylation
This protocol is for assessing the inhibition of downstream Akt signaling by AT7867.
-
Cell Lysis:
-
Plate cells and treat with the desired concentrations of AT7867 for the specified time.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), total GSK3β, phospho-S6 ribosomal protein, and total S6 ribosomal protein overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
-
Visualizations
PI3K/Akt Signaling Pathway and AT7867 Inhibition
References
A Head-to-Head Battle: Comparing the In Vivo Efficacy of AT7867 and Other Akt Inhibitors in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, the serine/threonine kinase Akt stands as a pivotal target in oncology. Its central role in the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, makes it a compelling molecule to inhibit. A growing arsenal (B13267) of Akt inhibitors is now available for preclinical and clinical investigation. This guide provides an objective comparison of the in vivo efficacy of AT7867 against other prominent Akt inhibitors, including MK-2206, ipatasertib, and capivasertib (B1684468), supported by experimental data from published studies.
The development of specific and potent Akt inhibitors has been a significant focus in cancer drug discovery. These inhibitors can be broadly categorized into allosteric inhibitors and ATP-competitive inhibitors, each with distinct mechanisms of action that can influence their efficacy and safety profiles. This comparison aims to provide a clear overview of their performance in preclinical in vivo settings to aid in the selection of the most appropriate tool for further research.
Quantitative Comparison of In Vivo Efficacy
To facilitate a direct comparison, the following table summarizes key in vivo efficacy data for AT7867 and other selected Akt inhibitors from various preclinical studies.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Readout | Reference |
| AT7867 | U87MG glioblastoma (PTEN-deficient) | Athymic mice | 90 mg/kg, p.o. or 20 mg/kg, i.p. | Inhibition of tumor growth and phosphorylation of downstream targets (GSK3β and S6RP) | [1] |
| MK-2206 | A2780 ovarian cancer | Nude mice | 240 mg/kg, p.o., 3 times a week | ~60% tumor growth inhibition | [2] |
| MK-2206 | Colorectal cancer xenograft (GEO cells) | Nude mice | 120 mg/kg, p.o., every other day for 3 weeks | Significant reduction in tumor volume (average tumor weight of 0.8g vs. 2.5g in control) | [3] |
| MK-2206 | Pediatric solid tumor & ALL xenografts | SCID or nude mice | 180 mg/kg, p.o., M-W-F for 4 weeks | Significant differences in event-free survival distribution in 41% of solid tumor xenografts | [4] |
| Ipatasertib | Endometrial cancer (Lkb1fl/flp53fl/fl transgenic model) | Mice | Not specified | 52.2% reduction in tumor weight | [5] |
| Ipatasertib | Cancer cell line xenografts (with PTEN or PIK3CA alterations) | Immunocompromised mice | 100 mg/kg, p.o., daily | Mean tumor growth inhibition of 95% | [6] |
| Capivasertib | ER-positive metastatic breast cancer (AKT1 E17K-mutant) | Not applicable (Clinical trial) | 480 mg, p.o., twice daily (4 days on, 3 days off) | Objective response rate of 20% (monotherapy) and 36% (with fulvestrant (B1683766) in pretreated patients) | [7][8] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the efficacy data. Below are detailed protocols for key in vivo experiments.
General In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of an Akt inhibitor in a xenograft mouse model.
-
Cell Culture and Animal Models: Human cancer cell lines (e.g., U87MG, A2780, GEO) are cultured under standard conditions. Immunocompromised mice, such as athymic nude mice or SCID mice, are used to prevent rejection of the human tumor xenografts.[9]
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.[9]
-
Drug Administration: The Akt inhibitor (e.g., AT7867, MK-2206, ipatasertib) is formulated in a suitable vehicle and administered to the treatment group via the specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle alone.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size or at a specified time point. Efficacy is assessed by comparing tumor growth inhibition, tumor weight at the end of the study, and/or survival rates between the treatment and control groups.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of target engagement, such as measuring the phosphorylation levels of Akt substrates (e.g., GSK3β, S6RP) by Western blot or immunohistochemistry to confirm the inhibitor's mechanism of action in vivo.[1]
Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate the Akt signaling pathway and a typical experimental workflow for in vivo efficacy studies.
Caption: The Akt signaling pathway and the point of intervention for Akt inhibitors.
Caption: A generalized workflow for in vivo efficacy studies of Akt inhibitors.
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination with Fulvestrant in Patients with AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer - Institut Curie [curie.fr]
- 9. benchchem.com [benchchem.com]
Selectivity Profile of AT7867 Dihydrochloride: A Kinase Inhibitor Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of AT7867 dihydrochloride (B599025) with other notable AKT inhibitors. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies of the PI3K/AKT signaling pathway.
Introduction to AT7867
AT7867 is a potent, ATP-competitive inhibitor that primarily targets the AGC family of kinases, including Akt and p70S6K.[1][2] Its mechanism of action involves blocking the kinase activity of these key proteins in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. Understanding the complete selectivity profile of AT7867 across the human kinome is crucial for interpreting experimental results and predicting potential on- and off-target effects.
On-Target Potency of AT7867 and Alternatives
AT7867 demonstrates potent inhibition of all three Akt isoforms, as well as p70S6K and PKA. For comparison, this guide includes data on other well-characterized AKT inhibitors: MK-2206, an allosteric pan-Akt inhibitor, and Capivasertib (AZD5363) and Ipatasertib (GDC-0068), both ATP-competitive pan-Akt inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| AT7867 | Akt1 | 32 | - |
| Akt2 | 17 | 18 | |
| Akt3 | 47 | - | |
| p70S6K | 85 | - | |
| PKA | 20 | - | |
| MK-2206 | Akt1 | 5 | - |
| Akt2 | 12 | - | |
| Akt3 | 65 | - | |
| Capivasertib (AZD5363) | Akt1 | 3 | - |
| Akt2 | 7 | - | |
| Akt3 | 7 | - | |
| Ipatasertib (GDC-0068) | Akt1 | 5 | - |
| Akt2 | 18 | - | |
| Akt3 | 8 | - |
Kinome-wide Selectivity Profile
A comprehensive understanding of a kinase inhibitor's selectivity is critical for its use as a research tool. While a complete quantitative kinome scan for AT7867 against a large panel of kinases is not publicly available, studies indicate that it displays a clear window of selectivity for the AGC kinase subfamily with little activity against kinases from other sub-families.[1]
In contrast, MK-2206 is reported to be highly selective, exhibiting no inhibitory activity against a panel of 250 other protein kinases.[3][4] Capivasertib and Ipatasertib are also described as highly selective pan-Akt inhibitors.[5][6]
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the context of AT7867's activity, the following diagrams visualize the targeted signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by AT7867.
Caption: Workflow for a radiometric kinase filter binding assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two common types of kinase assays used for selectivity profiling.
Radiometric Kinase Filter Binding Assay
This assay is considered a gold standard for its direct measurement of kinase activity.[7][8]
1. Reagents and Materials:
-
Purified active kinase
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose filter plates
-
Microplate scintillation counter
2. Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., AT7867) in the kinase reaction buffer.
-
In a 96-well plate, add the kinase and its specific substrate to each well.
-
Add the diluted inhibitor to the appropriate wells. Include wells with DMSO as a vehicle control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 10% phosphoric acid.
-
Transfer the reaction mixture to a P81 phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity in each well using a microplate scintillation counter.
3. Data Analysis:
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures compound binding to a target kinase within intact cells, providing a more physiologically relevant assessment of target engagement.[9][10][11][12]
1. Reagents and Materials:
-
HEK293 cells
-
Expression vector for the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, low-volume 384-well plates
-
Luminometer capable of measuring donor and acceptor wavelengths (450 nm and 610 nm)
2. Procedure:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and culture for 24 hours.
-
Prepare serial dilutions of the test inhibitor in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer in Opti-MEM®.
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
In a white 384-well plate, add the cell suspension to wells containing the diluted inhibitor.
-
Add the NanoBRET™ Tracer to all wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer, measuring both the donor (450 nm) and acceptor (610 nm) emission.
3. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.
Conclusion
AT7867 is a potent inhibitor of Akt and p70S6K with a favorable selectivity profile, primarily targeting the AGC kinase family. When compared to other Akt inhibitors like MK-2206, Capivasertib, and Ipatasertib, it offers a valuable tool for studying the PI3K/AKT signaling pathway. The choice of inhibitor should be guided by the specific research question, considering both the on-target potency and the broader kinome selectivity. The provided experimental protocols offer standardized methods for further characterization and comparison of these and other kinase inhibitors.
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 10. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.sg]
- 11. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 12. promega.com [promega.com]
Does AT7867 dihydrochloride inhibit Akt1, Akt2, and Akt3 isoforms equally?
For Researchers, Scientists, and Drug Development Professionals
AT7867 (B1666108) dihydrochloride (B599025) is a potent, ATP-competitive inhibitor that has demonstrated significant activity against the Akt (also known as Protein Kinase B or PKB) family of serine/threonine kinases. This guide provides a comparative analysis of its inhibitory effects on the three Akt isoforms—Akt1, Akt2, and Akt3—supported by experimental data.
Equal Inhibition of Akt Isoforms? The Data Says Otherwise
Experimental evidence indicates that AT7867 dihydrochloride does not inhibit all three Akt isoforms equally. The inhibitory potency, as measured by the half-maximal inhibitory concentration (IC50), varies among the isoforms, with the highest potency observed against Akt2.
Quantitative Analysis of Akt Isoform Inhibition
The following table summarizes the in vitro inhibitory activity of AT7867 against the three Akt isoforms.
| Kinase Target | IC50 (nM) |
| Akt1 | 32 |
| Akt2 | 17 |
| Akt3 | 47 |
Data sourced from multiple suppliers and publications.[1][2][3]
These values demonstrate that AT7867 is a potent pan-Akt inhibitor but exhibits a degree of selectivity, being approximately twice as potent against Akt2 as it is against Akt1, and nearly three times as potent against Akt2 compared to Akt3.
Off-Target Activity
It is important to note that AT7867 also demonstrates potent inhibition of other structurally related kinases, particularly Protein Kinase A (PKA) and p70S6 Kinase (p70S6K), with IC50 values of 20 nM and 85 nM, respectively.[1][3] This polypharmacology should be a consideration in the design and interpretation of experiments.
The Akt Signaling Pathway
The Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell survival, growth, proliferation, and metabolism. The three Akt isoforms, while sharing a high degree of homology, are understood to have both overlapping and distinct functions in these processes. The diagram below illustrates the canonical Akt signaling pathway.
Caption: The PI3K/Akt signaling pathway and the point of inhibition by AT7867.
Experimental Methodology: In Vitro Kinase Inhibition Assay
The IC50 values cited were determined using in vitro kinase assays. While the precise, proprietary protocols from the original testing facilities (Invitrogen and Upstate Biotechnology) are not publicly detailed, the following represents a standard methodology for such an assay.
Objective: To determine the concentration of AT7867 required to inhibit 50% of the enzymatic activity of purified Akt1, Akt2, and Akt3.
Materials:
-
Purified, active recombinant human Akt1, Akt2, and Akt3 enzymes.
-
This compound, serially diluted in DMSO.
-
A suitable peptide substrate for Akt (e.g., a derivative of GSK3).
-
Adenosine-5'-triphosphate (ATP), typically radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or a system for non-radioactive detection (e.g., ADP-Glo™).
-
Kinase reaction buffer (e.g., HEPES buffer containing MgCl₂, DTT, and BSA).
-
96- or 384-well assay plates.
-
Phosphocellulose paper or other capture membrane (for radiometric assays).
-
Scintillation counter or luminescence plate reader.
Procedure:
-
Compound Preparation: A serial dilution of AT7867 is prepared in DMSO and then further diluted in the kinase reaction buffer. A DMSO-only control is included to represent 0% inhibition.
-
Reaction Setup: The kinase reaction is initiated by mixing the purified Akt enzyme, the peptide substrate, and the various concentrations of AT7867 in the assay plate wells.
-
Reaction Initiation: The reaction is started by the addition of ATP. The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a predetermined period, ensuring the reaction remains within the linear range.
-
Reaction Termination: The reaction is stopped, often by the addition of a high concentration of EDTA to chelate the Mg²⁺ ions necessary for enzymatic activity, or by spotting the reaction mixture onto a capture membrane.
-
Detection of Substrate Phosphorylation:
-
Radiometric Assay: The phosphorylated substrate is captured on a membrane, which is then washed to remove unincorporated radiolabeled ATP. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Non-Radioactive Assay: In a system like ADP-Glo™, the amount of ADP produced is measured via a coupled luciferase reaction, generating a luminescent signal that is proportional to kinase activity.
-
-
Data Analysis: The activity of the kinase at each inhibitor concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound is a potent pan-Akt inhibitor that does not inhibit the three isoforms equally. Its highest potency is against Akt2, followed by Akt1 and then Akt3. Researchers utilizing AT7867 should consider these differences in potency, as well as its off-target effects on PKA and p70S6K, to accurately interpret experimental outcomes and to better understand its potential therapeutic applications and limitations.
References
Cross-Validation of Akt Inhibition: A Comparative Guide to AT7867 Dihydrochloride and Akt siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting the proto-oncogenic serine/threonine kinase Akt is critical for advancing cancer research and therapeutic strategies. This guide provides an objective comparison of two widely used methods for Akt inhibition: the small molecule inhibitor AT7867 dihydrochloride (B599025) and siRNA-mediated gene knockdown. By presenting supporting experimental data, detailed protocols, and visual workflows, this guide aims to facilitate informed decisions in experimental design.
The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Consequently, targeting Akt has become a key focus of anti-cancer drug development. AT7867 is a potent, ATP-competitive inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3), as well as p70S6K and PKA.[1] In parallel, small interfering RNA (siRNA) offers a highly specific method to silence the expression of individual Akt isoforms at the mRNA level.[2] Cross-validation of results obtained from both pharmacological and genetic inhibition methods is crucial for robustly implicating Akt in cellular processes and for validating potential therapeutic targets.
Comparative Efficacy and Cellular Effects
Both AT7867 and Akt siRNA have demonstrated efficacy in inhibiting cancer cell growth and inducing apoptosis. The choice between these two methods often depends on the specific experimental goals, such as the desired speed of inhibition, isoform specificity, and the need to distinguish between kinase activity-dependent and -independent functions of Akt.
| Parameter | AT7867 Dihydrochloride | Akt siRNA Knockdown |
| Mechanism of Action | ATP-competitive inhibitor of Akt1/2/3, p70S6K, and PKA kinase activity. | Sequence-specific mRNA degradation leading to reduced protein expression of targeted Akt isoform(s). |
| Speed of Onset | Rapid, typically within hours of treatment. | Slower, requires 24-72 hours for significant protein knockdown. |
| Duration of Effect | Reversible and dependent on compound washout and metabolic clearance. | Transient, with protein levels recovering as siRNA is diluted or degraded (typically 72-96 hours). |
| Specificity | Potent against all Akt isoforms. Also inhibits p70S6K and PKA, which can be a confounding factor or a desired polypharmacological effect. | Can be designed to be highly specific for individual Akt isoforms (Akt1, Akt2, or Akt3), allowing for the dissection of isoform-specific functions. |
| Off-Target Effects | Potential for off-target kinase inhibition. | Can induce an interferon response or have "off-target" effects by silencing unintended mRNAs with partial sequence homology. |
| Typical Working Concentration | 0.1 - 10 µM in cell culture. | 10 - 100 nM for transfection. |
Quantitative Data on Cellular Effects
The following tables summarize quantitative data on the effects of AT7867 and Akt siRNA on cell viability and apoptosis, compiled from various studies.
Table 1: Inhibition of Cell Proliferation (IC50) by AT7867
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 0.9 - 3 | [3] |
| HT29 | Colon Carcinoma | 0.9 - 3 | [3] |
| MDA-MB-468 | Breast Cancer | 0.9 - 3 | [3] |
| MCF-7 | Breast Cancer | 0.9 - 3 | [3] |
| U87MG | Glioblastoma | Not specified | [3] |
| MES-SA | Uterine Sarcoma | 0.9 - 3 | [3] |
| LNCaP | Prostate Cancer | 10 - 12 | [3] |
| PC3 | Prostate Cancer | 10 - 12 | [3] |
Table 2: Induction of Apoptosis by Akt siRNA
| Cell Line | Cancer Type | Treatment | Apoptosis (%) | Reference |
| HN5 | Head and Neck Squamous Cell Carcinoma | Akt1 siRNA | Significant increase | [4] |
| HN5 | Head and Neck Squamous Cell Carcinoma | Akt1 siRNA + Cisplatin | Increased sensitization to cisplatin | [4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experiments. Below are representative protocols for the use of AT7867 and Akt siRNA in cell culture.
Protocol 1: AT7867 Treatment of Cultured Cells
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.
-
Treatment: Dilute the AT7867 stock solution in complete culture medium to the desired final concentration (e.g., 0.1, 1, 10 µM). Remove the existing medium from the cells and replace it with the AT7867-containing medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Following incubation, cells can be harvested for downstream analysis, such as Western blotting to assess the phosphorylation of Akt targets (e.g., GSK3β, S6 ribosomal protein), cell viability assays (e.g., MTT, CellTiter-Glo), or apoptosis assays (e.g., caspase activity, Annexin V staining).
Protocol 2: siRNA-Mediated Knockdown of Akt
-
siRNA Preparation: Resuspend lyophilized siRNA targeting the desired Akt isoform (and a non-targeting control siRNA) in RNase-free water to a stock concentration of 20 µM.
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Formation:
-
For each well, dilute 50-100 pmol of siRNA into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time for knockdown should be determined empirically.
-
Analysis: Harvest cells for analysis. Confirm knockdown of the target protein by Western blotting or qRT-PCR. Functional assays can then be performed to assess the phenotypic consequences of Akt knockdown.
Visualizing the Methodologies and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the Akt signaling pathway, the experimental workflow for comparing AT7867 and Akt siRNA, and the logical framework for cross-validation.
Caption: The Akt signaling pathway is activated by growth factors and regulates key cellular processes.
Caption: Workflow for comparing the effects of AT7867 and Akt siRNA.
Caption: Logical flow for cross-validating the role of Akt using two distinct inhibitory methods.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Knockdown of Akt isoforms by RNA silencing suppresses the growth of human prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AT7867 promotes pancreatic progenitor differentiation of human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt1 and Jak1 siRNA based silencing effects on the proliferation and apoptosis in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of AT7867 and GDC-0068 (Ipatasertib)
A Comprehensive Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway remains a critical axis of investigation due to its frequent dysregulation in various malignancies. Central to this pathway is the serine/threonine kinase AKT (also known as protein kinase B), making it a prime target for therapeutic intervention. This guide provides a detailed, data-driven comparison of two potent, ATP-competitive pan-AKT inhibitors: AT7867 and GDC-0068 (Ipatasertib). This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical research and experimental design.
Mechanism of Action and Signaling Pathway
Both AT7867 and GDC-0068 are small molecule inhibitors that target all three isoforms of AKT (AKT1, AKT2, and AKT3). By competing with ATP for binding to the kinase domain of AKT, these inhibitors prevent its phosphorylation and subsequent activation. This blockade of AKT signaling leads to the inhibition of downstream effector proteins responsible for cell proliferation, survival, and growth, ultimately inducing apoptosis in cancer cells. The PI3K/AKT/mTOR pathway is a complex cascade, and the inhibition of AKT by these compounds has significant ramifications for downstream cellular processes.
Preclinical Performance: A Quantitative Comparison
While no direct head-to-head studies comparing AT7867 and GDC-0068 under identical experimental conditions have been identified, a comparative analysis can be drawn from individual preclinical studies. It is important to note that variations in assay conditions can influence absolute values, and thus, this comparison should be interpreted with caution.
Biochemical Potency
Both inhibitors demonstrate potent, low nanomolar inhibition of all three AKT isoforms in cell-free biochemical assays.
| Target | AT7867 IC50 (nM) | GDC-0068 (Ipatasertib) IC50 (nM) |
| AKT1 | 32 | 5[1][2] |
| AKT2 | 17 | 18[1][2] |
| AKT3 | 47 | 8[1][2] |
| Table 1: Comparison of Biochemical Potency (IC50) of AT7867 and GDC-0068 against AKT Isoforms. |
Kinase Selectivity
A critical aspect of a kinase inhibitor's profile is its selectivity. Both AT7867 and GDC-0068 have been profiled against panels of kinases to determine their off-target activities.
| Kinase | AT7867 IC50 (nM) | GDC-0068 (Ipatasertib) IC50 (nM) |
| p70S6K | 20 | 860[3] |
| PKA | 6 | 3100[3] |
| PRKG1α | - | 98[3] |
| PRKG1β | - | 69[3] |
| Table 2: Selectivity Profile of AT7867 and GDC-0068 against Other Kinases. |
AT7867 exhibits potent inhibition of p70S6K and PKA, suggesting a dual AKT/p70S6K inhibitory mechanism. In contrast, GDC-0068 demonstrates greater selectivity for AKT over PKA and p70S6K, though it does show activity against PRKG1 isoforms.[3]
Cellular Activity
In cellular assays, both compounds effectively inhibit the phosphorylation of downstream AKT substrates and reduce cancer cell viability.
| Assay | AT7867 | GDC-0068 (Ipatasertib) |
| Inhibition of p-GSK3β | IC50: ~2-4 µM (in various cell lines) | Effective inhibition demonstrated in preclinical studies.[4] |
| Inhibition of p-PRAS40 | Data not explicitly found | IC50: 157-208 nM (in various cell lines).[3] |
| Cancer Cell Viability | IC50: 0.9-12 µM (in various cell lines) | Potent activity in cancer cell lines, particularly those with PTEN loss or PIK3CA mutations.[4] |
| Table 3: Comparison of Cellular Activity of AT7867 and GDC-0068. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize AKT inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
Workflow:
Protocol:
-
Reagents: Purified recombinant human AKT1, AKT2, or AKT3 enzyme; appropriate substrate (e.g., a synthetic peptide); ATP; kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20); test compounds (AT7867 or GDC-0068) serially diluted in DMSO.
-
Procedure: a. In a 96-well plate, add kinase, substrate, and test compound to the assay buffer. b. Initiate the reaction by adding ATP. c. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). d. Terminate the reaction (e.g., by adding a stop solution). e. Quantify substrate phosphorylation. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P or ³³P from labeled ATP) or non-radiometric methods like fluorescence polarization or luminescence-based assays (e.g., ADP-Glo™). f. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for Phospho-AKT Substrates
This method is used to assess the ability of the inhibitors to block AKT signaling in a cellular context by measuring the phosphorylation status of its downstream targets.
Protocol:
-
Cell Culture and Treatment: a. Plate cancer cells (e.g., LNCaP, PC3) in appropriate culture dishes and allow them to adhere overnight. b. Treat the cells with various concentrations of AT7867 or GDC-0068 for a specified duration (e.g., 1-2 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: a. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for the phosphorylated form of an AKT substrate (e.g., anti-phospho-GSK3β Ser9 or anti-phospho-PRAS40 Thr246) overnight at 4°C. e. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. g. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate protein or a housekeeping protein like GAPDH or β-actin.
Cell Viability Assay
This assay measures the number of viable cells after treatment with the inhibitors to determine their cytotoxic or cytostatic effects.
Protocol (using MTT assay as an example):
-
Cell Plating and Treatment: a. Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight. b. Treat the cells with a range of concentrations of AT7867 or GDC-0068 and incubate for a specified period (e.g., 72 hours).
-
MTT Addition and Incubation: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization and Absorbance Reading: a. Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. b. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Summary and Conclusion
Both AT7867 and GDC-0068 (Ipatasertib) are potent pan-AKT inhibitors with demonstrated preclinical anti-cancer activity. GDC-0068 appears to be more selective for the AKT kinase, while AT7867 exhibits a dual inhibitory effect on AKT and p70S6K. The choice between these two inhibitors for preclinical studies may depend on the specific research question. If the goal is to specifically probe the consequences of AKT inhibition, the higher selectivity of GDC-0068 might be advantageous. Conversely, the dual inhibition of AKT and p70S6K by AT7867 could be beneficial in certain contexts where targeting both nodes of the PI3K/mTOR pathway is desirable.
It is imperative for researchers to consider the distinct selectivity profiles of these compounds when designing experiments and interpreting results. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other AKT inhibitors in relevant cancer models. Further studies, ideally direct head-to-head comparisons, would be invaluable to fully delineate the nuances in their biological activities.
References
- 1. Ipatasertib | GDC-0068 | pan-Akt | FoxO3a | NF-κB | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of AT7867 with Other Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the synergistic interactions of kinase inhibitors is paramount for developing effective combination cancer therapies. This guide provides an objective comparison of the performance of AT7867, a potent inhibitor of AKT and p70S6K, in combination with other kinase inhibitors, supported by experimental data. The information presented herein is intended to facilitate the rational design of novel therapeutic strategies.
AT7867 is a small molecule inhibitor that targets the serine/threonine kinase AKT and p70 S6 kinase (p70S6K), both key components of the PI3K/AKT/mTOR signaling pathway, which is frequently deregulated in cancer.[1][2] By inhibiting these crucial nodes, AT7867 can suppress tumor cell proliferation and induce apoptosis.[1][2] However, the efficacy of single-agent targeted therapies is often limited by the development of resistance. Combining AT7867 with other kinase inhibitors that target distinct signaling pathways offers a promising strategy to enhance anti-cancer activity and overcome resistance mechanisms. This guide evaluates the synergistic effects of AT7867 in combination with inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), Mitogen-activated protein kinase kinase (MEK), Poly (ADP-ribose) polymerase (PARP), and Cyclin-dependent kinases (CDK).
AT7867 in Combination with EGFR and MEK Inhibitors
A significant area of investigation has been the combination of AT7867 with inhibitors of the EGFR and MEK pathways, particularly in the context of Triple-Negative Breast Cancer (TNBC), a subtype known for its aggressive nature and limited treatment options.
Experimental Findings
In a key study, the combination of AT7867 with the EGFR inhibitor gefitinib (B1684475) was investigated in the mesenchymal stem-like (MSL) subtype of TNBC cell lines, MDA-MB-231 and HS578T.[3][4] While this dual combination demonstrated a reduction in cell proliferation and long-term survival, it was observed to induce the activation of the downstream MEK/ERK pathway, a common resistance mechanism.[3][4]
This led to the exploration of a triple combination therapy involving AT7867, gefitinib, and the MEK inhibitor PD-0325901. This triple combination proved to be more effective, leading to a significant enhancement of the anti-proliferative and anti-clonogenic effects by inducing apoptosis.[3][4]
Quantitative Synergy Analysis
The synergistic effects of these combinations were quantified using the Combination Index (CI) method, where a CI value less than 1 indicates synergy. The study reported that the triple combination of gefitinib, AT7867, and PD-0325901 resulted in strong synergism in MDA-MB-231 cells.[3]
| Cell Line | Drug Combination | Effect | Synergy (CI Value) |
| MDA-MB-231 | Gefitinib + AT7867 | Reduced proliferation and long-term survival | Synergistic |
| HS578T | Gefitinib + AT7867 | Reduced proliferation and long-term survival | Synergistic |
| MDA-MB-231 | Gefitinib + AT7867 + PD-0325901 | Enhanced anti-proliferative and anti-clonogenic effects, induced apoptosis | Strong Synergism |
| HS578T | Gefitinib + AT7867 + PD-0325901 | Enhanced anti-proliferative and anti-clonogenic effects, induced apoptosis | Synergistic |
Note: Specific CI values were not publicly available in the reviewed literature.
AT7867 in Combination with PARP Inhibitors
The rationale for combining AKT inhibitors like AT7867 with PARP inhibitors, such as olaparib (B1684210), stems from the interplay between the PI3K/AKT pathway and DNA damage repair mechanisms. Activation of the AKT pathway has been implicated in resistance to PARP inhibitors.[5][6] Therefore, co-inhibition of AKT and PARP may represent a promising therapeutic strategy. While direct experimental data on the combination of AT7867 and olaparib is limited, the synergistic potential of combining AKT and PARP inhibition has been demonstrated with other AKT inhibitors.[7]
AT7867 in Combination with CDK4/6 Inhibitors
The cell cycle machinery, regulated by Cyclin-Dependent Kinases (CDKs), is another attractive target for combination therapies. Preclinical studies have shown that combining CDK4/6 inhibitors, such as palbociclib, with PI3K/AKT pathway inhibitors can result in synergistic anti-tumor effects in breast cancer models.[8][9][10] The combination of CDK4/6 and AKT inhibition has been shown to be highly effective against the luminal androgen receptor (LAR) subtype of TNBC.[9] Although specific studies with AT7867 are not extensively documented, the strong preclinical rationale supports the investigation of AT7867 in combination with CDK4/6 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of AT7867, the other kinase inhibitor, or the combination of both for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 values. Synergy is calculated using the Combination Index (CI) method with software like CompuSyn.
Clonogenic Survival Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Drug Treatment: Treat the cells with the respective inhibitors or combinations for 24 hours.
-
Colony Formation: Replace the drug-containing medium with fresh medium and allow the cells to grow for 10-14 days until visible colonies are formed.
-
Staining: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (containing >50 cells) in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the control group.
Western Blot Analysis
-
Cell Lysis: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-ERK, PARP, Cyclin D1) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the complex biological interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Interplay of EGFR and PI3K/AKT signaling pathways and points of inhibition.
Caption: Workflow for evaluating synergistic effects of kinase inhibitor combinations.
Conclusion
The available evidence strongly suggests that AT7867 holds significant promise as a combination partner with other kinase inhibitors. The synergistic effects observed with EGFR and MEK inhibitors in TNBC models highlight the potential of rationally designed combination therapies to overcome resistance and enhance therapeutic efficacy. Further investigations into combinations with PARP and CDK inhibitors are warranted to expand the therapeutic applications of AT7867. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of combination cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. TNBC: Potential Targeting of Multiple Receptors for a Therapeutic Breakthrough, Nanomedicine, and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Akt Activation in PARP Inhibitor Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Akt Activation in PARP Inhibitor Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined inhibition of CDK4/6 and AKT is highly effective against the luminal androgen receptor (LAR) subtype of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK 4/6 inhibitors sensitize PIK3CA Mutant Breast Cancer to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: In Vitro to In Vivo Correlation of AT7867 Dihydrochloride Efficacy
A Comparative Guide for Researchers
AT7867 dihydrochloride (B599025) is a potent, orally available, ATP-competitive small molecule inhibitor targeting key nodes in the PI3K/AKT/mTOR signaling pathway.[1][2] Specifically, it acts as a dual inhibitor of Akt (also known as protein kinase B or PKB) and p70 S6 kinase (p70S6K).[2] This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[1][3] Establishing a clear correlation between in vitro activity and in vivo efficacy is a critical step in the preclinical development of such targeted agents, providing a rationale for clinical evaluation. This guide provides an objective comparison of AT7867's performance, supported by experimental data, to illustrate its in vitro to in vivo correlation.
The PI3K/AKT/p70S6K Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][4] Upon activation by upstream signals, such as growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits and activates Akt. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, including glycogen (B147801) synthase kinase-3β (GSK3β), leading to cell cycle progression, and the mTOR complex 1 (mTORC1), which subsequently activates p70S6K.[1][3] p70S6K is a key regulator of protein synthesis and cell growth.[5] By inhibiting both Akt and p70S6K, AT7867 delivers a "vertical blockade" to this critical signaling cascade.[1]
In Vitro Efficacy of AT7867
AT7867 demonstrates potent inhibitory activity against a panel of human cancer cell lines in vitro.[1] Its efficacy is characterized by the inhibition of cell proliferation and the induction of apoptosis.[1][6] The compound effectively suppresses the phosphorylation of downstream targets of both Akt and p70S6K, confirming its mechanism of action at a cellular level.[1]
Table 1: In Vitro Activity of AT7867 in Human Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | IC50 for Cell Growth Inhibition (µM) | IC50 for p-GSK3β (Ser9) Inhibition (µM) |
| U87MG | Glioblastoma | Negative | 3.2 ± 0.4 | 7.1 |
| MES-SA | Uterine Sarcoma | Wild-type | 0.9 ± 0.1 | 1.8 |
| MDA-MB-468 | Breast | Negative | 1.2 ± 0.2 | 1.1 |
| MCF-7 | Breast | Wild-type | 2.9 ± 0.3 | 2.5 |
| HCT116 | Colon | Wild-type | 2.8 ± 0.3 | 3.5 |
| HT29 | Colon | Wild-type | 3.0 ± 0.5 | 4.2 |
| PC3 | Prostate | Negative | 10.1 ± 1.1 | >20 |
| LNCaP | Prostate | Negative | 12.0 ± 1.5 | >20 |
Data summarized from a study by Davies et al. (2010).[1]
In Vivo Efficacy of AT7867
The in vitro activity of AT7867 translates to significant antitumor effects in vivo. Oral administration of AT7867 to mice bearing human tumor xenografts leads to a dose-dependent inhibition of tumor growth.[1][2] Importantly, pharmacodynamic studies reveal that the inhibition of downstream markers observed in vitro is recapitulated in tumor tissues at doses that are therapeutically effective.[1]
Table 2: In Vivo Efficacy of AT7867 in Human Tumor Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Pharmacodynamic Effects in Tumor |
| U87MG | Glioblastoma | 90 mg/kg p.o. daily | Significant inhibition | Inhibition of p-Akt, p-GSK3β, and p-S6RP |
| U87MG | Glioblastoma | 20 mg/kg i.p. daily | Significant inhibition | Inhibition of p-Akt, p-GSK3β, and p-S6RP |
| HT-29 | Colon | i.p. injection | Suppressed tumor growth | Inhibition of Akt activation |
Data summarized from studies by Davies et al. (2010) and Z-L. Liu et al. (2017).[1][2][6]
Establishing the In Vitro to In Vivo Correlation (IVIVC)
A strong correlation exists between the in vitro and in vivo data for AT7867. The plasma concentrations of AT7867 achieved in mice following oral administration at efficacious doses are comparable to the IC50 values for cell growth inhibition in vitro.[1] For instance, plasma levels of AT7867 remained above 0.5 µM for at least 6 hours following a 20 mg/kg oral dose, a concentration range where significant in vitro activity is observed.[1] This pharmacokinetic/pharmacodynamic (PK/PD) relationship is a cornerstone of a successful IVIVC.
Furthermore, the molecular mechanism of action observed in cell culture is mirrored in the in vivo setting. Administration of AT7867 at doses that inhibit tumor growth also leads to a marked reduction in the phosphorylation of Akt substrates like GSK3β and p70S6K targets like S6 ribosomal protein in the tumor tissue.[1][2] This confirms that the antitumor activity of AT7867 in vivo is driven by the on-target inhibition of the Akt and p70S6K pathways.[1]
Comparison with Other PI3K/Akt Pathway Inhibitors
While other inhibitors of the PI3K/Akt pathway exist, AT7867 exhibits a distinct profile. For instance, the potent and selective class I PI3K and mTOR inhibitor PI-103 does not cause significant apoptosis in a wide range of tumor cell lines.[1] In contrast, AT7867 induces extensive apoptosis, both in vitro and in vivo.[1] This suggests that the dual inhibition of Akt and p70S6K by AT7867 may offer a therapeutic advantage over inhibitors targeting other nodes in the pathway.
Table 3: Comparison of AT7867 with Other PI3K/Akt Pathway Inhibitors
| Inhibitor | Primary Target(s) | Apoptosis Induction |
| AT7867 | Akt, p70S6K | Strong |
| PI-103 | PI3K, mTOR | Weak/None |
| LY294002 | PI3K | Variable |
Experimental Protocols
In Vitro Cell Proliferation Assay
Human tumor cell lines were seeded in 96-well plates and allowed to attach overnight. Cells were then treated with a range of concentrations of AT7867 for 72 hours. Cell viability was assessed using the Alamar blue assay, and IC50 values were calculated from the dose-response curves.[1]
Western Blot Analysis (In Vitro)
U87MG cells were treated with various concentrations of AT7867 for 1 hour. Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to nitrocellulose membranes. Membranes were probed with primary antibodies against total and phosphorylated forms of Akt, GSK3β, and S6RP, followed by incubation with secondary antibodies. Protein bands were visualized using enhanced chemiluminescence.[1]
Human Tumor Xenograft Studies (In Vivo)
Athymic nude mice were subcutaneously implanted with human tumor cells (e.g., U87MG). Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. AT7867 was administered orally or intraperitoneally at specified doses and schedules. Tumor volumes were measured regularly to assess tumor growth inhibition. For pharmacodynamic studies, tumors were harvested at specific time points after drug administration, and tissue lysates were analyzed by western blotting for target modulation.[1][2]
Conclusion
The available data strongly support a positive in vitro to in vivo correlation for the efficacy of AT7867 dihydrochloride. The compound's potent in vitro antiproliferative and pro-apoptotic activities in cancer cell lines are predictive of its antitumor efficacy in vivo. The consistent inhibition of downstream pharmacodynamic markers in both settings confirms its on-target mechanism of action. This robust IVIVC provides a solid foundation for the further clinical development of AT7867 as a targeted therapy for cancers with a dysregulated PI3K/AKT/mTOR pathway.
References
- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP stimulates the proliferation of MCF-7 cells through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. AT7867 Inhibits Human Colorectal Cancer Cells via AKT-Dependent and AKT-Independent Mechanisms | PLOS One [journals.plos.org]
Assessing the Specificity of AT7867 in Inhibiting the PI3K/Akt/mTOR Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. AT7867 is a potent, orally bioavailable small molecule inhibitor that targets this pathway. This guide provides an objective comparison of AT7867's performance against other well-characterized Akt inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Comparative Analysis of Akt Inhibitors
AT7867 is an ATP-competitive inhibitor targeting all three isoforms of Akt (Akt1, Akt2, and Akt3).[1] Its specificity and potency are compared here with other widely used Akt inhibitors: MK-2206, an allosteric inhibitor, and GDC-0068 (Ipatasertib) and AZD5363 (Capivasertib), both of which are ATP-competitive inhibitors.
Quantitative Performance Data
The following table summarizes the in vitro inhibitory potency (IC50) of AT7867 and its counterparts against Akt isoforms and other relevant kinases. Lower IC50 values indicate greater potency.
| Inhibitor | Target | IC50 (nM) | Mechanism of Action | Key Selectivity Notes |
| AT7867 | Akt1 | 32[1][2][3] | ATP-competitive | Also inhibits PKA (IC50 = 20 nM) and p70S6K (IC50 = 85 nM), both members of the AGC kinase family.[1][2][3] Shows minimal activity outside the AGC kinase family.[1] |
| Akt2 | 17[1][2][3] | |||
| Akt3 | 47[1][2][3] | |||
| MK-2206 | Akt1 | 8[2] | Allosteric | Highly selective for Akt isoforms. |
| Akt2 | 12[2] | |||
| Akt3 | 65[2] | |||
| GDC-0068 (Ipatasertib) | Akt1 | 5[2] | ATP-competitive | Potent pan-Akt inhibitor. |
| Akt2 | 18[2] | |||
| Akt3 | 8[2] | |||
| AZD5363 (Capivasertib) | Akt1 | 3[3] | ATP-competitive | Potent pan-Akt inhibitor with activity against all three isoforms.[3] |
| Akt2 | 7-8[3] | |||
| Akt3 | 7-8[3] |
Signaling Pathway and Inhibition Points
The PI3K/Akt/mTOR pathway is a complex cascade of signaling events. The diagram below illustrates the key components of this pathway and the points of inhibition for AT7867 and the other compared inhibitors.
Caption: PI3K/Akt/mTOR pathway and inhibitor targets.
Experimental Protocols
To aid in the replication and validation of findings, detailed protocols for key experiments are provided below.
In Vitro Kinase Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., Akt1, Akt2, Akt3)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compound (e.g., AT7867) diluted in DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and kinase reaction buffer to the wells of a 96-well plate.
-
Add the diluted test compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Phosphorylated Akt
This protocol is used to assess the inhibition of Akt phosphorylation in cells treated with an inhibitor.
Materials:
-
Cell culture reagents
-
Test compound (e.g., AT7867)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for the desired duration.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated Akt signal to the total Akt signal.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of an inhibitor on cell proliferation and viability.
Materials:
-
Cell culture reagents
-
Test compound (e.g., AT7867)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the specificity and efficacy of an Akt inhibitor.
Caption: Workflow for inhibitor characterization.
Conclusion
AT7867 is a potent pan-Akt inhibitor with additional activity against other AGC family kinases, PKA and p70S6K.[1][2][3] This dual inhibition of Akt and p70S6K may offer a therapeutic advantage in certain contexts.[4] When selecting an Akt inhibitor for research, it is crucial to consider the mechanism of action (ATP-competitive vs. allosteric) and the broader selectivity profile. For studies aiming to specifically dissect the role of Akt, highly selective inhibitors like MK-2206 may be preferable. However, for investigating the broader consequences of inhibiting the PI3K/Akt/mTOR pathway, or for overcoming potential resistance mechanisms, inhibitors with a profile like AT7867 could be more advantageous. The experimental protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the design and interpretation of studies involving Akt pathway inhibitors.
References
Safety Operating Guide
Proper Disposal Procedures for AT7867 Dihydrochloride
Essential Safety and Logistical Information for Laboratory Professionals
This document provides comprehensive procedural guidance for the safe and compliant disposal of AT7867 dihydrochloride (B599025), a potent ATP-competitive inhibitor of Akt and p70S6K kinases. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Hazard Identification and Classification
AT7867 dihydrochloride should be handled as a potentially hazardous substance. While a specific hazard classification may not be available on all safety data sheets, compounds of this nature, particularly kinase inhibitors used in cancer research, are often categorized as potent or cytotoxic. Therefore, appropriate precautions must be taken. General hazard classifications for similar chemical compounds often include skin irritation, serious eye irritation, and respiratory irritation.
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritant | May cause skin irritation upon contact. | Wear protective gloves and clothing. Wash hands thoroughly after handling. |
| Eye Irritant | May cause serious eye irritation. | Wear safety glasses or goggles. |
| Respiratory Irritant | May cause respiratory irritation if inhaled as a dust. | Avoid breathing dust. Use in a well-ventilated area or with respiratory protection. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste must be conducted in a systematic and controlled manner. All waste containing this compound, including the pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste.
1. Segregation of Waste:
-
At the point of generation, immediately segregate all waste contaminated with this compound from non-hazardous laboratory waste.
-
This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware, including vials, pipette tips, weighing papers, and culture flasks.
-
2. Containment of Waste:
-
Solid Waste:
-
Collect unused or expired solid this compound and other contaminated solid materials in a designated, leak-proof, and puncture-resistant container.
-
The container should be clearly labeled as "Hazardous Waste" and should explicitly list "this compound" as a component.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, shatter-resistant, and leak-proof container with a secure screw-top cap.
-
The container must be kept closed except when adding waste.
-
Label the container as "Hazardous Waste" and list all chemical constituents, including solvents and the approximate concentration of this compound.
-
3. Labeling and Storage:
-
All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate quantity or concentration of the waste.
-
The date when waste accumulation began.
-
-
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure that the storage area is secure, away from general laboratory traffic, and that incompatible waste streams are properly segregated.
4. Decontamination Procedures:
-
All non-disposable equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
A common and effective procedure involves:
-
Wiping the surface with a suitable solvent (e.g., 70% ethanol) to dissolve the compound.
-
Following with a thorough cleaning using a laboratory-grade detergent and water.
-
All cleaning materials (e.g., wipes, paper towels) used in the decontamination process must be disposed of as hazardous solid waste.
-
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not, under any circumstances, dispose of this compound or its contaminated waste in the regular trash or pour it down the drain. [1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This procedural guidance is based on general best practices for the handling and disposal of hazardous chemical waste and kinase inhibitors. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and detailed information.
References
Personal protective equipment for handling AT7867 dihydrochloride
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling AT7867 dihydrochloride (B599025). Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Disclaimer: A specific Safety Data Sheet (SDS) for AT7867 dihydrochloride was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent, ATP-competitive inhibitors and similar dihydrochloride compounds.[1][2] It is imperative to consult a qualified safety professional and the supplier-provided information before handling this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous chemicals.[3][4][5]
| Protection Type | Equipment Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. | To prevent inhalation of fine dust particles or aerosols.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To avoid direct skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles. |
| Skin and Body Protection | A fully-fastened laboratory coat. | To protect skin and personal clothing from contamination. |
Operational Plan for Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7]
-
Some suppliers recommend cold-chain transportation and storage.
2. Handling and Preparation:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate after use.
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][8] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9]
-
Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]
4. Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[8][9]
-
Do not allow the material to enter drains or water systems.[8] Contaminated materials should be treated as hazardous waste.
Experimental Workflow
The following diagram outlines a safe and efficient workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
